molecular formula C18H28BrNO2 B15546748 Phenylmethyl N-(10-bromodecyl)carbamate

Phenylmethyl N-(10-bromodecyl)carbamate

Cat. No.: B15546748
M. Wt: 370.3 g/mol
InChI Key: LBLGGBCWCOTGGV-UHFFFAOYSA-N
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Description

Phenylmethyl N-(10-bromodecyl)carbamate is a useful research compound. Its molecular formula is C18H28BrNO2 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H28BrNO2

Molecular Weight

370.3 g/mol

IUPAC Name

benzyl N-(10-bromodecyl)carbamate

InChI

InChI=1S/C18H28BrNO2/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)

InChI Key

LBLGGBCWCOTGGV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Phenylmethyl N-(10-bromodecyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of Phenylmethyl N-(10-bromodecyl)carbamate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a carbamate (B1207046) ester containing a long-chain bromoalkane. Carbamates are a well-established class of compounds with diverse applications in pharmaceuticals and agrochemicals, often acting as inhibitors of enzymes such as acetylcholinesterase. The presence of a terminal bromine atom in the decyl chain offers a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including radiolabeled tracers or targeted therapeutic agents.

While specific experimental data for this compound, such as melting and boiling points, are not widely available in published literature, its fundamental properties have been reported and are summarized below.

PropertyValue
Molecular Formula C18H28BrNO2
Molecular Weight 370.3 g/mol
CAS Number 1555589-26-8
Purity Typically ≥98%
Solubility Soluble in Dichloromethane (B109758) (DCM)
Storage Conditions -20°C

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on general principles of organic chemistry, a plausible and commonly employed synthetic route would involve the reaction of 10-bromodecan-1-amine with benzyl (B1604629) chloroformate. This reaction is a standard method for the formation of N-benzyl carbamates (Cbz group protection of amines).

Proposed Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 10-bromodecan-1-amine hydrochloride

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Amine Free-Basing: Dissolve 10-bromodecan-1-amine hydrochloride in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine into dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 10-bromodecan-1-amine.

  • Carbamate Formation: Dissolve the 10-bromodecan-1-amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.

  • Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this exact compound are not publicly available, the expected shifts would be consistent with the proposed structure.

G Synthesis Workflow cluster_start Starting Materials A 10-bromodecan-1-amine C Reaction in DCM with Base (e.g., NaHCO3) A->C B Benzyl Chloroformate B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F This compound E->F

A generalized workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

Carbamate-containing compounds are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.

While no specific biological studies on this compound have been found, it is reasonable to hypothesize that it may act as an AChE inhibitor. The phenylmethyl carbamate moiety would likely be responsible for the inhibitory activity, while the 10-bromodecyl chain could influence its pharmacokinetic properties, such as membrane permeability and binding affinity.

Acetylcholinesterase Inhibition Signaling Pathway

The fundamental role of acetylcholinesterase is to terminate the nerve impulse at cholinergic synapses by hydrolyzing acetylcholine. Carbamate inhibitors interfere with this process by reacting with the serine residue in the active site of AChE, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme. This effectively inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of acetylcholine receptors.

G Acetylcholinesterase Inhibition by Carbamates ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Postsynaptic ACh Receptors ACh->Receptors Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate InactiveAChE Carbamoylated AChE (Inactive) AChE->InactiveAChE Signal Signal Termination AChE->Signal Carbamate Carbamate Inhibitor (e.g., Phenylmethyl N-(10-bromodecyl)carbamate) Carbamate->AChE Inhibition Overstimulation Receptor Overstimulation Receptors->Overstimulation Excess ACh

Mechanism of acetylcholinesterase inhibition by carbamates.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

To evaluate the potential of this compound as an AChE inhibitor, a standard in vitro colorimetric assay based on Ellman's reagent can be employed.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound (test compound)

  • Donepezil or another known AChE inhibitor (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare a stock solution of this compound and the positive control in DMSO. Perform serial dilutions in Tris-HCl buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 150 µL Tris-HCl buffer, 50 µL DTNB solution.

    • Control wells (100% activity): 100 µL Tris-HCl buffer, 50 µL DTNB solution, 50 µL ATCI solution, and 20 µL of the vehicle (buffer with the same DMSO concentration as the test wells).

    • Test wells: 100 µL Tris-HCl buffer containing the test compound at various concentrations, 50 µL DTNB solution, 50 µL ATCI solution.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the AChE solution to the control and test wells to initiate the reaction. Do not add enzyme to the blank wells.

    • Incubate the plate at 37 °C.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Its synthesis can be achieved through established carbamate formation reactions. Based on its chemical structure, it is a putative acetylcholinesterase inhibitor. The provided experimental protocol for AChE inhibition offers a robust method to validate this hypothesis and quantify its inhibitory potency. The presence of the bromodecyl chain provides a versatile point for further chemical elaboration, enabling the development of more complex and potentially more potent and selective therapeutic agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Structure and properties of Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethyl N-(10-bromodecyl)carbamate is a bifunctional organic molecule featuring a carbamate (B1207046) group protected by a benzyl (B1604629) moiety and a terminal alkyl bromide. This compound serves as a valuable linker in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Its classification as a PROTAC (Proteolysis Targeting Chimera) linker by commercial suppliers underscores its potential utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known structure and properties of this compound, a detailed, generalized protocol for its synthesis, and visual representations of its synthetic workflow and potential application in a biological context.

Structure and Properties

This compound possesses a well-defined chemical structure, which is foundational to its reactivity and application. The molecule consists of a 10-carbon alkyl chain functionalized with a bromine atom at one terminus and a carbamate group at the other. The nitrogen of the carbamate is protected by a phenylmethyl (benzyl) group.

Chemical Structure
  • IUPAC Name: this compound

  • Synonyms: O-benzyl-N-(10-bromodecyl) carbamate

  • Molecular Formula: C₁₈H₂₈BrNO₂[1]

  • CAS Number: 1555589-26-8[1]

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available data from commercial suppliers and calculated theoretical values.

PropertyValueSource
Molecular Weight 370.3 g/mol BroadPharm[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in Dichloromethane (DCM)BroadPharm[1]
Purity ≥98%BroadPharm[1]
Storage Conditions -20°CBroadPharm[1]

Note: Some properties are predicted based on the structure and general characteristics of similar molecules.

Spectral Data

While commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data, the spectra are not publicly accessible. The expected ¹H and ¹³C NMR spectral features would be consistent with the molecular structure, showing signals corresponding to the benzyl group, the alkyl chain, and the carbamate linkage.

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not published in the scientific literature. However, a general and reliable method for the synthesis of N-alkyl benzyl carbamates involves the reaction of an alkylamine with benzyl chloroformate under basic conditions. The following is a representative experimental protocol for the synthesis of this compound from 10-bromo-1-decanamine.

General Synthesis of this compound

The synthesis can be logically broken down into two main steps: the preparation of the starting amine (if not commercially available) and the subsequent carbamoylation reaction.

Synthesis_Workflow General Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 10-bromodecan-1-ol 10-bromodecan-1-ol 10-bromo-1-decanamine 10-bromo-1-decanamine 10-bromodecan-1-ol->10-bromo-1-decanamine 1. Azidation 2. Reduction Azide_Source Sodium Azide Reducing_Agent e.g., LiAlH4 or H2/Pd Final_Product This compound 10-bromo-1-decanamine->Final_Product Carbamoylation Benzyl_Chloroformate Benzyl Chloroformate Base e.g., Triethylamine (B128534) Solvent e.g., Dichloromethane

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 10-bromo-1-decanamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a pure product.

  • Characterization: The purified product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it a versatile linker for various applications in drug discovery and chemical biology. Its designation as a PROTAC linker suggests its primary utility is in the synthesis of heterobifunctional molecules that can induce the degradation of specific target proteins.

Role as a PROTAC Linker

PROTACs are chimeric molecules that consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The 10-carbon alkyl chain of this compound provides a flexible spacer to position the two ligands optimally for the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal bromide serves as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The benzyl carbamate can act as a protected amine, which can be deprotected at a later stage of the synthesis to reveal a primary amine for further functionalization.

PROTAC_Signaling_Pathway Hypothetical PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment PROTAC PROTAC (containing the linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Technical Guide: Determination of the Solubility of Phenylmethyl N-(10-bromodecyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Phenylmethyl N-(10-bromodecyl)carbamate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Furthermore, it outlines the proper methodology for data presentation and includes a logical workflow diagram to guide the experimental process. While one supplier notes solubility in dichloromethane (B109758) (DCM), this guide provides the framework for a systematic evaluation across a range of common organic solvents critical for applications in drug development and chemical synthesis.[1]

Introduction

This compound is a carbamate (B1207046) derivative with potential applications in various fields of chemical and pharmaceutical research. The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its formulation into drug delivery systems, and its purification processes. Understanding the solubility profile in a range of organic solvents is therefore essential for its effective application.

This guide provides a standardized methodology for researchers to determine the solubility of this compound and similar organic compounds.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. The following table is presented as a template for researchers to populate with experimentally determined data.

Table 1: Template for Experimental Solubility Data of this compound

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Observations
DichloromethaneCH₂Cl₂3.125Data to be determinedData to be determinedSoluble[1]
HexaneC₆H₁₄0.125Data to be determinedData to be determined
TolueneC₇H₈2.425Data to be determinedData to be determined
Diethyl Ether(C₂H₅)₂O2.825Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂4.425Data to be determinedData to be determined
AcetoneC₃H₆O5.125Data to be determinedData to be determined
IsopropanolC₃H₈O3.925Data to be determinedData to be determined
EthanolC₂H₅OH4.325Data to be determinedData to be determined
MethanolCH₃OH5.125Data to be determinedData to be determined
Dimethyl Sulfoxide(CH₃)₂SO7.225Data to be determinedData to be determined
N,N-Dimethylformamide(CH₃)₂NC(O)H6.425Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of a solid organic compound in a given solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is necessary to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

3.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow start Start prep_compound Prepare Phenylmethyl N-(10-bromodecyl)carbamate start->prep_compound prep_solvents Select & Prepare Organic Solvents start->prep_solvents create_slurry Create Slurry: Add Excess Compound to Solvent prep_compound->create_slurry prep_solvents->create_slurry equilibrate Equilibrate at Constant Temperature with Agitation create_slurry->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility (g/L or mol/L) quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

References

The Pivotal Role of Carbamate Linkers in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic agents with enhanced efficacy and safety profiles. Among the diverse array of linker technologies, carbamate (B1207046) linkers have emerged as a versatile and powerful tool, particularly in the realms of prodrugs and antibody-drug conjugates (ADCs). Their inherent stability, coupled with tunable cleavage mechanisms, allows for precise control over drug release, making them an indispensable component in the medicinal chemist's arsenal. This technical guide provides a comprehensive overview of the function of carbamate linkers, detailing their synthesis, stability, and diverse applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions and Applications of Carbamate Linkers

Carbamate linkers are prized for their ability to temporarily mask a drug's active functional groups, such as amines and hydroxyls, rendering the drug inactive until it reaches its intended target. This prodrug strategy offers several advantages:

  • Improved Bioavailability: By masking polar functional groups, carbamate linkers can enhance a drug's lipophilicity, facilitating its absorption and transport across biological membranes.[1]

  • Enhanced Stability: Carbamate linkages can protect sensitive drug molecules from premature degradation in the physiological environment, thereby increasing their circulating half-life.[1][2]

  • Targeted Drug Delivery: In the context of ADCs, carbamate linkers connect a potent cytotoxic payload to a monoclonal antibody that specifically targets cancer cells. The linker is designed to be stable in circulation but to cleave and release the drug only upon internalization into the target cell.[3][4]

  • Controlled Release: The cleavage of carbamate linkers can be triggered by specific physiological conditions, such as the enzymatic activity or pH of the target microenvironment, allowing for controlled and localized drug release.[3]

Stability of Carbamate Linkers: A Quantitative Perspective

The stability of a carbamate linker is a critical determinant of a drug conjugate's therapeutic index. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet labile enough to ensure efficient drug release at the target site.[3] The stability is typically evaluated by measuring the half-life (t½) of the linker-drug conjugate in various biological media.

Linker TypeDrug/PayloadMediumStability Metric (t½)Reference
Enzymatically Cleavable
Val-Cit-PABCMMAEHuman PlasmaHigh Stability (minimal release)[5]
Val-Cit-PABCMMAEMouse PlasmaLower Stability (significant cleavage)[6]
m-Amide-PABCUncialamycinMouse SerumSubstantially Stable (>72h)[7]
pH-Sensitive
N-methyl-N-[2-(methylamino)ethyl]carbamate4-HydroxyanisolepH 7.4 Buffer (37°C)36.3 minutes[8]
Monosubstituted Carbamate Ester3-BenzazepinepH 7.4 Buffer (37°C)4 - 40 minutes[9]
N,N-Disubstituted Carbamate Ester3-BenzazepinepH 7.4 Buffer & PlasmaStable[9]
Benzylic N-acyl CarbamateLinezolidpH 5.5 Buffer>80% release in 24h[10]
Other
Phenyl Sulfone Modulated Carbamate5-AAFpH 7.4 Buffer (37°C)14 hours - 2 weeks[11]
PEGylated Carbamate (stable linker)5-AAFpH 7.4 Buffer (37°C)>100 years (estimated)[11]

Cleavage Mechanisms of Carbamate Linkers

The controlled release of the active drug from a carbamate-linked conjugate is achieved through specific cleavage mechanisms, which can be broadly categorized as enzymatic and pH-sensitive.

Enzymatically Cleavable Carbamate Linkers

These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the lysosomes of tumor cells. A prime example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by the lysosomal protease Cathepsin B.[3][6]

Enzymatic_Cleavage ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Target Cell Binding Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation 1,6-Elimination of PABC Spacer Cleavage->SelfImmolation DrugRelease Active Drug Released SelfImmolation->DrugRelease TargetInteraction Drug Interacts with Intracellular Target DrugRelease->TargetInteraction CellDeath Apoptosis TargetInteraction->CellDeath pH_Sensitive_Cleavage Prodrug_Circulation Prodrug with pH-Sensitive Carbamate Linker (pH 7.4) Cellular_Uptake Cellular Uptake Prodrug_Circulation->Cellular_Uptake Endosome Endosome (pH 5.5-6.0) Cellular_Uptake->Endosome Hydrolysis Acid-Catalyzed Hydrolysis of Carbamate Linker Endosome->Hydrolysis Drug_Release Active Drug Released Hydrolysis->Drug_Release Synthesis_Workflow Start Fmoc-Val-Cit-PABOH + Bis(4-nitrophenyl) carbonate Reaction Stir at 25°C 2-6 hours Start->Reaction Reagents DMF, DIPEA Reagents->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Isolation and Purification Monitoring->Workup Reaction Complete Product Fmoc-Val-Cit-PABC-PNP Workup->Product

References

A Technical Guide to the Role of Long-Chain Alkyl Bromides in Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These molecules function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the degradation of the POI. The architecture of these molecules consists of three key components: a ligand for the POI, a ligand for the E3 ligase, and a linker that connects them. The linker is not merely a spacer but a critical determinant of the molecule's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. Long-chain alkyl groups are among the most prevalent motifs used in these linkers due to their synthetic tractability and inherent flexibility. This guide focuses on the pivotal role of long-chain alkyl bromides as fundamental building blocks in the synthesis and design of these sophisticated bifunctional molecules.

Introduction to Bifunctional Molecules and the Central Role of the Linker

Bifunctional molecules are designed to bring two proteins together to elicit a specific biological outcome.[1][2] In the context of targeted protein degradation (TPD), PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific POI.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[6][7] This catalytic mechanism allows for the elimination of target proteins at low, substoichiometric concentrations.[8][9]

The linker connecting the two protein-binding ligands is a crucial element that dictates the molecule's overall performance.[6][10] Its primary functions include:

  • Bridging Ligands: Physically connecting the POI- and E3 ligase-binding moieties to enable the formation of a stable ternary complex.[]

  • Controlling Proximity and Orientation: The length and flexibility of the linker determine the distance and relative orientation between the two proteins, which is critical for efficient ubiquitination.[]

  • Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[10][] Hydrophobic linkers like alkyl chains can improve cell permeability, while hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance solubility.[6][10]

Long-chain alkyl groups are a foundational component of linkers, prized for their synthetic accessibility and the conformational flexibility they impart, which allows the molecule to adopt a productive orientation for ternary complex formation.[3][6]

Long-Chain Alkyl Bromides as Key Synthetic Precursors

Long-chain alkyl bromides are indispensable reagents in the construction of bifunctional molecules. Their utility stems from the reactivity of the carbon-bromine bond, which makes them excellent electrophiles for nucleophilic substitution reactions. This allows for the straightforward and modular assembly of linkers and their attachment to the protein-binding ligands.

Experimental Protocol 1: Generalized Synthesis of a PROTAC Using an Alkyl Bromide Linker

This protocol describes a representative, multi-step synthesis for assembling a PROTAC, where a long-chain alkyl bromide is used to connect the E3 ligase ligand and the POI ligand. The synthesis is modular, often involving the alkylation of one ligand with a dihaloalkane (e.g., a dibromoalkane), followed by reaction with the second ligand.

Materials:

  • E3 Ligase Ligand (e.g., Pomalidomide) with a nucleophilic handle (e.g., -NH).

  • Protein of Interest (POI) Ligand with a nucleophilic handle (e.g., -OH, -NH2).

  • Long-chain α,ω-dibromoalkane (e.g., 1,8-dibromooctane, 1,12-dibromododecane).

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).

  • A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).

Procedure:

  • Step 1: Mono-alkylation of the E3 Ligase Ligand.

    • Dissolve the E3 ligase ligand (1.0 eq) and a suitable base (1.5 eq) in the chosen solvent.

    • Add the long-chain α,ω-dibromoalkane (5.0-10.0 eq excess) to the mixture. The large excess favors mono-alkylation over dialkylation.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the mono-alkylated product using column chromatography to isolate the intermediate where one bromine atom has been displaced.

  • Step 2: Coupling with the POI Ligand.

    • Dissolve the purified mono-bromo intermediate from Step 1 (1.0 eq), the POI ligand (1.2 eq), and a suitable base (2.0 eq) in the chosen solvent.

    • Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 24-48 hours, monitoring for the formation of the final PROTAC molecule.

    • After the reaction is complete, perform an aqueous workup.

    • Purify the final heterobifunctional molecule using preparative HPLC to yield the desired PROTAC.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: Synthesis of Long-Chain Alkyl Bromides

For custom linker lengths not commercially available, long-chain alkyl bromides can be synthesized from their corresponding mesylates. This method provides quantitative yields without isomerization of any existing double bonds.[12][13]

Materials:

  • Long-chain methanesulfonate (B1217627) (mesylate) of the desired alcohol.

  • Anhydrous magnesium bromide (MgBr₂).

  • Anhydrous diethyl ether.

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Prepare a solution of the long-chain methanesulfonate in anhydrous diethyl ether.

  • Reaction:

    • In a separate flask, suspend anhydrous magnesium bromide in anhydrous diethyl ether.

    • Add the solution of the methanesulfonate dropwise to the stirred suspension of magnesium bromide.

    • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the long-chain alkyl bromide, which can be further purified if necessary.

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex interactions and processes involved in TPD.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule, from ternary complex formation to target protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow for Bifunctional Molecules

This diagram outlines the modular synthesis strategy using a long-chain dibromoalkane as the linker precursor.

Synthesis_Workflow Ligand_E3 E3 Ligand (e.g., Pomalidomide) Step1 Step 1: Mono-alkylation (Base, Solvent, Excess Dibromide) Ligand_E3->Step1 Linker_Precursor Long-Chain Alkyl Dibromide (Br-(CH2)n-Br) Linker_Precursor->Step1 Ligand_POI POI Ligand Step2 Step 2: Coupling (Base, Solvent, Heat) Ligand_POI->Step2 Intermediate Mono-alkylated Intermediate (E3-Linker-Br) Intermediate->Step2 Final_PROTAC Final Bifunctional Molecule (E3-Linker-POI) Step1->Intermediate Step2->Final_PROTAC

Caption: Modular synthesis of a PROTAC using a dibromoalkane linker.

Linker Properties and Their Biological Impact

The logical relationship between the physical properties of an alkyl linker and the resulting biological activity is crucial for rational drug design.

Linker_Properties prop Alkyl Bromide Linker Properties len Length (n atoms) prop->len comp Composition (e.g., pure alkyl) prop->comp flex Flexibility prop->flex bio_ternary Ternary Complex Stability len->bio_ternary Critical for optimal fit bio_coop Cooperativity len->bio_coop Affects entropic cost phys_perm Cell Permeability comp->phys_perm Hydrophobicity increases permeability phys_sol Aqueous Solubility comp->phys_sol Hydrophobicity decreases solubility flex->bio_ternary Allows conformational adaptation bio_eff Degradation Efficacy (DC50, Dmax) phys_perm->bio_eff phys_pk Pharmacokinetics (PK) phys_sol->phys_pk bio_ternary->bio_eff Directly impacts bio_coop->bio_ternary

Caption: Relationship between linker properties and biological outcomes.

Impact of Alkyl Chain Length on PROTAC Efficacy: Quantitative Data

The length of the alkyl linker is a parameter that must be empirically optimized for each POI/E3 ligase pair. A linker that is too short may cause steric clashes preventing ternary complex formation, while one that is too long may have an excessive entropic penalty for adopting the required conformation.[10][]

Several studies have systematically varied the alkyl chain length to find an optimal degradation efficiency.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation Potency (DC₅₀)Max Degradation (Dₘₐₓ)Reference
TBK1Not SpecifiedAlkyl/Ether< 12No degradation observed-[3]
TBK1Not SpecifiedAlkyl/Ether213 nM96%[3]
TBK1Not SpecifiedAlkyl/Ether29292 nM76%[3]
Estrogen Receptor (ER)-αNot SpecifiedAlkyl/Peptide16Optimal DegradationNot specified[14][15]
BTKNot SpecifiedAlkyl/EtherLong1-40 nMPotent, but lacked positive cooperativity[3]

Table 1: Summary of quantitative data showing the impact of linker length on PROTAC activity. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum observed degradation.

The data clearly indicate that a minimum linker length is often required to initiate degradation.[3] Beyond this threshold, there is typically an optimal length that maximizes both potency (DC₅₀) and efficacy (Dₘₐₓ), after which performance may decline.[3][14]

Physicochemical Properties and Comparative Analysis

While essential for flexibility, long alkyl chains are hydrophobic, which can negatively impact a molecule's aqueous solubility and overall pharmacokinetic profile.[6][] This has led to the common practice of incorporating more polar units, such as ether (PEG) groups, into linkers to strike a balance between conformational flexibility, cell permeability, and solubility.[3][6]

Linker TypePrimary Advantage(s)Primary Disadvantage(s)Prevalence in Literature
Alkyl Chain Synthetically accessible, chemically stable, flexible, enhances cell permeability.[6]Hydrophobic, may limit aqueous solubility, potential for oxidative metabolism.[3][]~30% of linkers are purely alkyl-based.[3][16]
PEG Chain Enhances hydrophilicity and aqueous solubility, good biocompatibility.[6][]Can sometimes inhibit PROTAC activity compared to an equivalent alkyl chain.[3]~55% of linkers are purely PEG-based.[3][16]
Alkyl/PEG Hybrid Allows for fine-tuning of lipophilicity and solubility (LogP, TPSA).[3]Synthesis can be more complex.~65% of linkers contain both motifs.[3]

Table 2: Comparison of common flexible linker compositions in PROTAC design.

The choice to use a long-chain alkyl bromide as a starting point provides a robust and straightforward entry into a linker series that can later be modified with polar functionalities to optimize the drug-like properties of the final bifunctional molecule.

Conclusion

Long-chain alkyl bromides are not merely passive reagents but are foundational pillars in the design and synthesis of bifunctional molecules for targeted protein degradation. Their role is twofold: first, as versatile chemical handles that enable the modular and efficient assembly of PROTACs, and second, as the precursors to the flexible alkyl chains that are critical for achieving productive ternary complex formation. The inherent flexibility and hydrophobicity of the resulting alkyl linkers directly influence cell permeability and the ability of the molecule to orient the target and E3 ligase correctly. While optimization of linker length and composition is an empirical process, starting with synthetically accessible building blocks like long-chain alkyl bromides provides a powerful and validated strategy for rapidly developing novel protein degraders and advancing the field of targeted therapeutics.

References

Phenylmethyl N-(10-bromodecyl)carbamate: A Technical Guide for PROTAC Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[4][5][6] This guide provides a comprehensive technical overview of Phenylmethyl N-(10-bromodecyl)carbamate, a long-chain aliphatic linker, and its potential application in PROTAC development.

Core Concepts of PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for degradation by the 26S proteasome, thereby reducing its cellular levels.[2] This event-driven pharmacology distinguishes PROTACs from traditional inhibitors and offers the potential to target proteins previously considered "undruggable".[2]

This compound: A Profile

This compound is a bifunctional molecule featuring a 10-carbon alkyl chain, a carbamate (B1207046) group, and a terminal bromine atom. This structure provides a flexible and hydrophobic spacer, characteristic of aliphatic linkers used in PROTAC design. The terminal bromine atom serves as a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C18H28BrNO2[7]
Molecular Weight 370.3 g/mol [7]
CAS Number 1555589-26-8[7]
Purity ≥98%[7]
Appearance Not specified (typically a solid)
Solubility Soluble in Dichloromethane (DCM)[7]
Storage Conditions -20°C[7]

The Role of Aliphatic Linkers in PROTAC Design

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the ease with which their length can be modified.[4] The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex.[6]

  • Flexibility: Long aliphatic chains, such as the 10-carbon chain in this compound, provide significant conformational flexibility. This can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.[4]

  • Hydrophobicity: The hydrophobic nature of alkyl linkers can influence the overall solubility and cell permeability of the PROTAC molecule.[4] While increased lipophilicity can enhance membrane permeability, it may also lead to off-target effects and poor aqueous solubility.

  • Linker Length: Studies have shown that linker length has a profound impact on degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex.[6] Conversely, a linker that is too long might not effectively bring the E3 ligase and target protein into close enough proximity for efficient ubiquitination.[6] The optimal linker length is often determined empirically for each target and E3 ligase pair. For instance, in a series of PROTACs targeting TBK1, degradation was not observed with linkers shorter than 12 atoms, while potent degradation was seen with linkers between 12 and 29 atoms.[1]

Experimental Protocols

Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound. This protocol assumes the presence of a nucleophilic group (e.g., an amine or a phenol) on one of the ligands (Ligand A) that can displace the terminal bromine.

Materials:

  • This compound

  • Ligand A with a nucleophilic handle (e.g., -NH2, -OH)

  • Ligand B with a carboxylic acid or other group for amide coupling

  • A suitable base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Palladium on carbon (Pd/C) for deprotection

  • Hydrogen gas source

  • Amide coupling reagents (e.g., HATU, HOBt)

Procedure:

  • Alkylation Reaction:

    • Dissolve Ligand A in a suitable solvent.

    • Add a base to deprotonate the nucleophilic group on Ligand A.

    • Add this compound to the reaction mixture.

    • Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until completion, monitoring by TLC or LC-MS.

    • Work up the reaction and purify the product (e.g., by column chromatography) to obtain the intermediate with the linker attached.

  • Deprotection of the Carbamate:

    • The phenylmethyl carbamate (Cbz) group is a common amine protecting group.

    • Dissolve the intermediate from the previous step in a suitable solvent (e.g., Methanol, Ethyl Acetate).

    • Add Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.

  • Amide Coupling:

    • Dissolve Ligand B (with a carboxylic acid) in a suitable solvent.

    • Add amide coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

    • Add the deprotected amine from the previous step to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the final PROTAC molecule by a suitable method (e.g., preparative HPLC).

In Vitro Evaluation of PROTAC Activity

Western Blotting for Protein Degradation:

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[4]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cell line endogenously expressing the target protein) in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to equal concentrations.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI POI_bound->PolyUb_POI Poly-ubiquitination Ub Ubiquitin E3_bound->Ub Recruits Ub->POI_bound Transfers to Proteasome Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Ligand A + Linker Step1 Alkylation Start->Step1 Intermediate1 Ligand A-Linker-Cbz Step1->Intermediate1 Step2 Cbz Deprotection Intermediate1->Step2 Intermediate2 Ligand A-Linker-NH2 Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 LigandB Ligand B-COOH LigandB->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Analysis Data Analysis (DC50, Dmax) Western_Blot->Analysis Result Degradation Profile Analysis->Result

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a readily available and versatile linker for the construction of PROTACs. Its long, flexible aliphatic chain allows for spanning significant distances between a target protein and an E3 ligase, while the terminal bromide and protected amine provide orthogonal handles for a convergent synthetic strategy. As with any PROTAC development program, the optimal linker is highly dependent on the specific biological system. Therefore, empirical testing of various linker lengths and compositions, including long-chain aliphatic linkers like this compound, is crucial for the successful design of potent and selective protein degraders. This guide provides a foundational understanding and practical framework for researchers to incorporate this and similar linkers into their PROTAC discovery efforts.

References

An In-depth Technical Guide to Self-Immolative Carbamate Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of self-immolative carbamate (B1207046) linkers, a critical component in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). We will delve into the core mechanisms of action, explore the diverse chemical space of these linkers, present comparative quantitative data on their performance, and provide detailed experimental protocols for their evaluation.

Introduction: The Role of Self-Immolative Linkers

In targeted drug delivery, the linker connecting a potent cytotoxic payload to a targeting moiety (such as a monoclonal antibody) is a crucial determinant of the therapeutic index. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to release the active drug at the target site.[1] Self-immolative linkers are sophisticated chemical constructs designed to undergo a spontaneous, irreversible intramolecular reaction (or "immolation") upon a specific triggering event, leading to the release of the payload in its native, unmodified form.[1][2] Carbamate-based linkers have emerged as a versatile and widely used class due to their balance of stability and controlled-release properties.

Core Mechanisms of Action

Self-immolative carbamate linkers primarily operate through two distinct mechanisms following an initial activation step: 1,4- or 1,6-elimination (electronic cascade) and intramolecular cyclization .[1] The activation or "trigger" is typically initiated by a change in the local environment, such as the acidic milieu of lysosomes or the presence of specific enzymes overexpressed in tumor cells, like cathepsins.[1][3]

1,6-Elimination: The PABC Gold Standard

The most well-known and extensively used self-immolative linker is the p-aminobenzyl carbamate (PABC) system.[4] This linker utilizes a 1,6-elimination mechanism, which is an electronic cascade reaction.

The process begins with an initial enzymatic cleavage, for instance, of a dipeptide (like valine-citrulline) by cathepsin B in the lysosome of a cancer cell. This cleavage unmasks an aniline (B41778) nitrogen, which then initiates a spontaneous 1,6-elimination reaction. This cascade results in the release of the drug, carbon dioxide, and an aza-quinone methide species.[5]

G cluster_0 ADC in Lysosome cluster_1 Triggering & Self-Immolation ADC Antibody-Val-Cit-PABC-Drug Cleaved_Linker H₂N-PABC-Drug (Unstable Intermediate) ADC->Cleaved_Linker Cathepsin B Cleavage of Val-Cit Aza_Quinone_Methide Aza-Quinone Methide + CO₂ Cleaved_Linker->Aza_Quinone_Methide Released_Drug Active Drug Cleaved_Linker->Released_Drug 1,6-Elimination (Spontaneous)

Mechanism of a PABC-based self-immolative linker.
Intramolecular Cyclization

An alternative to the electronic cascade mechanism is intramolecular cyclization. In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic center within the linker, leading to the formation of a stable 5- or 6-membered ring.[4] This cyclization event displaces the carbamate-linked drug.

Prominent examples include linkers based on ethylenediamine (B42938) or proline-derived scaffolds.[4][6][7] For instance, upon enzymatic cleavage, an unmasked primary amine in an ethylenediamine-based linker can attack the carbamate carbonyl, forming a cyclic urea (B33335) and releasing the active drug. Alkylating the amine can further accelerate the rate of immolation.[4]

G cluster_0 ADC in Lysosome cluster_1 Triggering & Cyclization ADC_Cyclization Antibody-Trigger-Linker(Amine)-Carbamate-Drug Unmasked_Amine H₂N-Linker-Carbamate-Drug (Unstable Intermediate) ADC_Cyclization->Unmasked_Amine Enzymatic Cleavage of Trigger Cyclic_Product Cyclic Urea Unmasked_Amine->Cyclic_Product Released_Drug_Cyclization Active Drug Unmasked_Amine->Released_Drug_Cyclization Intramolecular Cyclization

Mechanism of a cyclization-based self-immolative linker.

Types of Self-Immolative Carbamate Linkers

While PABC is the most common, the field is rich with diverse structures designed to fine-tune properties like stability, release kinetics, and hydrophilicity.

  • PABC and Derivatives: Modifications to the PABC aromatic ring, such as the introduction of a meta-amide group (MA-PABC), have been shown to dramatically improve stability in mouse serum without negatively impacting the desired proteolytic cleavage by cathepsin B.[8]

  • Heterocyclic Linkers: To modulate the electronic properties and release kinetics, researchers have developed self-immolative linkers based on heterocyclic scaffolds, such as 2-aminopyridine. These systems can offer different stability profiles and may be used to connect payloads via hydroxyl groups through a cascade of two self-immolative events.[9]

  • Cyclization-Driven Linkers: These linkers, including those based on ethylenediamine and (S)-2-(aminomethyl)pyrrolidine, offer a powerful alternative to 1,6-elimination. The rate of drug release is governed by the speed of the ring-forming reaction, which can be modulated by structural modifications.[4][7]

Quantitative Data on Linker Performance

The selection of a self-immolative linker is a data-driven process. Key parameters include stability in plasma (to prevent premature payload release) and the rate of cleavage at the target site. The following tables summarize representative data from the literature.

Table 1: Stability of PABC and Modified PABC Linkers in Plasma

Linker TypeModel SystemMediumCondition% Payload Release (Time)Reference
Val-Cit-PABCUncialamycin ConjugateMouse Serum37°C100% (24 h)[8]
Val-Cit-PABCUncialamycin ConjugateHuman Serum37°C0% (24 h)[8]
Val-Cit-MA-PABC (m-amide)Uncialamycin ConjugateMouse Serum37°C50% (24 h)[8]
Glu-Val-Cit-MA-PABCUncialamycin ConjugateMouse Serum37°C7% (24 h)[8]
Val-Ala-PABCDXd ConjugateMouse Plasma37°CEnhanced stability reported
Val-Ala-PABCDXd ConjugateHuman Plasma37°CEnhanced stability reported

Table 2: Release Rates of Budesonide from Linker Intermediates

Releasing GrouppHRelative Rate% Conversion (Time)Reference
2-Aminopyridine5.41.095% (2 h)[9]
2-Aminopyridine7.41.095% (2 h)[9]
3-Aminopyridine5.40.0529% (24 h)[9]
3-Aminopyridine7.40.0320% (24 h)[9]
4-Aminopyridine5.40.0033% (24 h)[9]
4-Aminopyridine7.40.0011% (24 h)[9]

Experimental Protocols

Accurate evaluation of linker stability and cleavage is critical. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Val-Cit-PABC Linker Fragment

This protocol outlines a general approach for synthesizing a common dipeptide linker component.

Materials:

  • Fmoc-L-Citrulline

  • 4-Aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638)

  • Fmoc-L-Valine-OH

  • Standard peptide synthesis and purification reagents/equipment (RP-HPLC)

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline, 4-aminobenzyl alcohol, and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Purify the product, Fmoc-Cit-PABOH, by flash chromatography.

  • Fmoc Deprotection:

    • Treat the purified Fmoc-Cit-PABOH with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

    • Monitor the reaction for completion and then remove the volatiles under reduced pressure.

  • Coupling with Fmoc-Valine:

    • Couple the resulting H₂N-Cit-PABOH with Fmoc-L-Valine-OH using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

    • Purify the final product, Fmoc-Val-Cit-PABOH, using reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product by LC-MS and NMR.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the stability of a linker-drug conjugate in plasma.

Materials:

  • Linker-drug conjugate stock solution (e.g., in DMSO)

  • Pooled human and mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Incubation:

    • Incubate the linker-drug conjugate at a final concentration of 10 µM in plasma (human or mouse) at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact conjugate and any released payload.

    • Calculate the half-life (t½) of the conjugate in plasma.

Protocol 3: Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

Materials:

  • ADC or linker-drug conjugate

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.

    • Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At various time points, withdraw aliquots and quench the reaction by adding them to the cold quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Downstream Cellular Consequences and Evaluation

The ultimate goal of releasing a cytotoxic payload is to induce cancer cell death. Upon release, payloads like auristatins or maytansinoids exert their effects by disrupting critical cellular processes, such as microtubule dynamics, leading to cell cycle arrest and apoptosis.

The evaluation of these downstream effects is a critical step in ADC development. A typical workflow involves treating cancer cells with the ADC and then assessing various cellular endpoints.

G cluster_workflow Experimental Workflow for ADC Efficacy Evaluation ADC_Treatment Treat Target Cancer Cells with ADC Incubation Incubate for Defined Time Periods ADC_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase-Glo) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., for cleaved PARP, Phospho-Histone H3) Incubation->Western_Blot Data_Analysis Data Analysis and IC₅₀ Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

References

A Technical Guide to Benzyloxycarbonyl-Protected Amino Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amino groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, bioconjugation, and the development of complex therapeutic molecules. Among the arsenal (B13267) of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands out for its robustness and versatile deprotection methods. This technical guide provides an in-depth review of benzyloxycarbonyl-protected amino linkers, focusing on their synthesis, stability, and applications in drug development, with a particular emphasis on quantitative data and detailed experimental protocols.

Introduction to Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a carbamate-based protecting group that shields primary and secondary amines from unwanted reactions during multi-step syntheses.[1] Its stability under a wide range of conditions, coupled with the ability to be selectively removed, makes it an invaluable tool in the synthesis of peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The Cbz group is generally stable to basic and mildly acidic conditions, allowing for the use of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection strategies.[2]

Synthesis of Cbz-Protected Amino Linkers

The introduction of the Cbz group onto an amino linker is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent under basic conditions.

Experimental Protocol: General N-Cbz Protection of an Amino Linker

This protocol describes a general method for the N-benzyloxycarbonylation of a primary or secondary amine.

Materials:

  • Amino linker (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

  • Base: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system (e.g., DCM/water)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino linker in the chosen solvent. If using a biphasic system, dissolve the amine in the organic solvent and the base in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the reaction mixture with vigorous stirring.

  • Add benzyl chloroformate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Cbz-protected amino linker.

Quantitative Data on Cbz Protection

The yield of Cbz protection can vary depending on the substrate and reaction conditions. Below is a summary of reported yields for the N-Cbz protection of various amines.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic AminesNaHCO₃WaterRoom Temp0.1 - 0.590 - 98[3]
Aromatic AminesNaHCO₃WaterRoom Temp0.5 - 289 - 95[3]
Amino Acidsβ-CyclodextrinWaterRoom Temp1 - 489 - 98[3]
Various AminesPEG-600PEG-600Room Temp0.1 - 192 - 98[3]

Deprotection of Cbz-Protected Amino Linkers

The removal of the Cbz group is a critical step to liberate the amine for subsequent conjugation or to yield the final product. Several methods are available, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).

Materials:

  • Cbz-protected amino linker (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent: Methanol (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc)

  • Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogenator

Procedure:

  • Dissolve the Cbz-protected linker in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected amino linker.

Acid-Mediated Deprotection

For substrates that are sensitive to hydrogenation, acid-mediated deprotection offers a viable alternative.

This method is particularly useful for substrates with reducible functional groups.[4]

Materials:

  • Cbz-protected amine (1.0 equiv)

  • Aluminum chloride (AlCl₃) (3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature.[4]

  • Stir the resulting suspension at room temperature for 2-16 hours, monitoring by TLC or UPLC-MS.[4]

  • After completion, dilute the reaction mixture with DCM.[4]

  • Carefully quench the reaction by adding water.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[4]

  • Purify the crude product by column chromatography if necessary.[4]

Quantitative Data on Cbz Deprotection

The choice of deprotection method can significantly impact the yield and purity of the final product. The following table compares the yields of different Cbz deprotection methods.

Deprotection MethodReagentsSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenolysisH₂, 10% Pd/CN-Benzyl dioctylamineMeOHRoom Temp1>99[5]
Transfer HydrogenolysisCyclohexadiene, 10% Pd/CCbz-protected amino acidsEtOHReflux1-390-98[1]
Acid-mediatedAlCl₃/HFIPVarious N-Cbz aminesHFIPRoom Temp2-1680-98[4]
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Cbz-protected aminesDMA752470-95[6]

Applications in Drug Development

Cbz-protected amino linkers are integral to the synthesis of various therapeutic modalities, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, a Cbz-protected linker can be used to connect a cytotoxic payload to an antibody. The Cbz group protects the linker's amino functionality during the synthesis of the linker-payload conjugate. After deprotection, the free amine can be used for further modification or is part of the final linker structure. A common example is the Valine-Citrulline (Val-Cit) linker, which is cleavable by cathepsin B, an enzyme overexpressed in many tumor cells.[7]

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_modification Antibody Modification & Conjugation Cbz_Protected_Linker Cbz-Protected Amino Linker (e.g., Cbz-Val-Cit-PABC) Conjugation_LP Conjugation Cbz_Protected_Linker->Conjugation_LP Payload_Activation Payload Activation Payload_Activation->Conjugation_LP Cbz_Linker_Payload Cbz-Protected Linker-Payload Conjugation_LP->Cbz_Linker_Payload Cbz_Deprotection Deprotected Linker-Payload Cbz_Linker_Payload->Cbz_Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Antibody Monoclonal Antibody (mAb) Antibody_Reduction Antibody Reduction (Thiol Generation) Antibody->Antibody_Reduction Conjugation_ADC Conjugation Antibody_Reduction->Conjugation_ADC ADC Antibody-Drug Conjugate (ADC) Conjugation_ADC->ADC Cbz_Deprotection->Conjugation_ADC

Workflow for ADC synthesis using a Cbz-protected linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Cbz-protected amino linkers are often used in the modular synthesis of PROTACs. The Cbz group allows for the selective modification of one end of the linker while the other end remains protected.

PROTAC_Synthesis_Workflow Cbz_Linker Cbz-Protected Bifunctional Linker Coupling1 Coupling Reaction 1 Cbz_Linker->Coupling1 POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate1 Cbz-Linker-POI Ligand Coupling1->Intermediate1 Deprotection Cbz Deprotection Intermediate1->Deprotection Intermediate2 H₂N-Linker-POI Ligand Deprotection->Intermediate2 Intermediate2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Modular synthesis of a PROTAC using a Cbz-protected linker.

Conclusion

Benzyloxycarbonyl-protected amino linkers are indispensable tools in modern drug development. Their stability and the well-established methods for their selective removal provide a robust platform for the synthesis of complex biomolecules and targeted therapeutics. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and scientists working in this field, enabling the rational design and efficient synthesis of next-generation therapies.

References

Potential Applications of Brominated Aliphatic Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated aliphatic carbamates represent a versatile class of organic compounds with a growing range of applications across various scientific and industrial fields. The incorporation of a bromine atom into the aliphatic backbone of a carbamate (B1207046) molecule can significantly modify its physicochemical properties, leading to enhanced biological activity and unique reactivity. This technical guide provides a comprehensive overview of the synthesis, potential applications, and key biological activities of brominated aliphatic carbamates. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique characteristics of these compounds for the development of new therapeutic agents, agrochemicals, and advanced materials.

Introduction

Carbamates, esters of carbamic acid, are a well-established class of compounds with widespread use in medicine, agriculture, and industry.[1] Their structural versatility and ability to act as mimics of peptide bonds have made them attractive scaffolds in drug design. The introduction of a halogen, such as bromine, into the aliphatic portion of the carbamate structure can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the synthesis, applications, and biological activities of brominated aliphatic carbamates, highlighting their potential in various fields.

Synthesis of Brominated Aliphatic Carbamates

The synthesis of brominated aliphatic carbamates can be achieved through several synthetic routes, most commonly involving the reaction of a bromoalkylamine or its salt with a carbonylating agent.

General Synthetic Approach

A prevalent method for synthesizing N-(bromoalkyl)carbamates involves the reaction of a bromoalkylamine hydrobromide with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) or other chloroformates in the presence of a base.[2][3] This reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the protecting group precursor.

Detailed Experimental Protocol: Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

This protocol describes the synthesis of tert-butyl N-(2-bromoethyl)carbamate, a key intermediate in the synthesis of various biologically active molecules.[2][3][4]

Materials:

Procedure (Example using Triethylamine): [3]

  • A solution of 2-bromoethylamine hydrobromide (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (80.0 g, 366 mmol) is added slowly to the cooled solution.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), water (500 mL) is added to the mixture.

  • The aqueous layer is extracted with dichloromethane (2 x 500 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate as a colorless oil.

Yield: 78.0 g (92%)[3]

Characterization:

  • Appearance: Colorless oil or low melting solid (m.p. 30-32 °C)[3][5]

  • Molecular Formula: C₇H₁₄BrNO₂[5]

  • Molecular Weight: 224.1 g/mol [5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Bromoethylamine_HBr 2-Bromoethylamine Hydrobromide Reaction_Vessel Reaction at 0°C to RT 2-Bromoethylamine_HBr->Reaction_Vessel Boc2O Di-tert-butyl Dicarbonate Boc2O->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., MeOH) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Product_Node tert-Butyl N-(2-bromoethyl)carbamate Concentration->Product_Node

Synthesis workflow for tert-Butyl N-(2-bromoethyl)carbamate.

Potential Applications

Brominated aliphatic carbamates have demonstrated potential in a variety of applications, ranging from pharmaceuticals and agrochemicals to material science.

Pharmaceutical Applications

The carbamate moiety is a key structural feature in many approved drugs and prodrugs.[1] Bromination of the aliphatic chain can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Certain halogenated carbamates have shown promising antimicrobial activity. While much of the research has focused on aromatic carbamates, the principles can be extended to aliphatic counterparts. For instance, some salicylanilide (B1680751) N-monosubstituted carbamates containing bromine have exhibited low minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[6]

Compound TypeOrganismMIC (µg/mL)Reference
Halogenated CarbamatesCandida spp.7.8 - 250[7]
Halogenated IndolesCandida spp.10 - 50[8]
Thiadiazole CarbamatesGibberella zeae5 - 50[9]
Thiadiazole CarbamatesAlternaria kikuchiana5 - 50[9]

The carbamate functional group is present in several anticancer agents.[10] The introduction of a bromine atom can enhance the cytotoxic effects of these compounds. While specific data for simple brominated aliphatic carbamates is limited, related halogenated compounds have shown significant activity against various cancer cell lines.[5]

Compound TypeCell LineIC₅₀ (µM)Reference
(2-chloroethyl)nitrosocarbamatesCAKI-1 (renal)1-10 µg/mL[11]
(2-chloroethyl)nitrosocarbamatesDLD-1 (colon)1-10 µg/mL[11]
(2-chloroethyl)nitrosocarbamatesNCI-H23 (lung)1-10 µg/mL[11]
(2-chloroethyl)nitrosocarbamatesSK-MEL-28 (melanoma)1-10 µg/mL[11]
(2-chloroethyl)nitrosocarbamatesSNB-7 (CNS)1-10 µg/mL[11]
Benzimidazole CarbamatesVarious Cancer Cell Lines0.9 - 3.8[12]
Agrochemical Applications

Carbamates are widely used as insecticides, herbicides, and fungicides.[1][13] Their primary mode of action in insects is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[14]

The carbamoylation of the serine residue in the active site of AChE leads to the inactivation of the enzyme and the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[14][15]

AChE_Inhibition Carbamate Brominated Aliphatic Carbamate AChE_active Active Acetylcholinesterase (AChE) Carbamate->AChE_active Binds to active site AChE_inactive Carbamoylated AChE (Inactive) AChE_active->AChE_inactive Carbamoylation Hydrolysis_products Choline + Acetic Acid AChE_active->Hydrolysis_products Accumulation Acetylcholine Accumulation AChE_inactive->Accumulation Prevents hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE_active Normal hydrolysis Toxicity Neurotoxicity Accumulation->Toxicity

Mechanism of acetylcholinesterase inhibition by carbamates.

Industrial Applications

Brominated compounds are widely used as flame retardants in plastics and other polymeric materials.[6][16] The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.[17] While specific data on brominated aliphatic carbamates as flame retardants is not abundant, the presence of bromine suggests their potential utility in this area. Aliphatic bromine compounds, in general, are known to be effective flame retardants.[3]

Carbamate linkages are the defining feature of polyurethanes.[13] Brominated aliphatic carbamates can be envisioned as monomers or additives in polymer synthesis to impart specific properties, such as flame retardancy or modified mechanical characteristics.

Biological Mechanisms and Toxicology

Nrf2 Signaling Pathway

Recent studies have suggested that the toxicity of some carbamates may be linked to their effects on the Nrf2 signaling pathway.[2][4][18] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Some carbamates have been shown to induce oxidative stress, which can lead to the activation or inhibition of the Nrf2 pathway, depending on the specific compound and cellular context.[2] This interaction can have significant implications for the cytotoxicity and overall toxicological profile of these compounds.

Nrf2_Pathway Carbamate Brominated Aliphatic Carbamate ROS Reactive Oxygen Species (ROS) Carbamate->ROS Induces Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Keap1_Nrf2->Ub Under normal conditions, Keap1 targets Nrf2 for ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Proteasome Proteasomal Degradation Ub->Proteasome

Modulation of the Nrf2 signaling pathway by carbamate-induced oxidative stress.

Toxicology

The toxicity of carbamates can vary widely depending on their specific structure.[17] For example, tert-butyl N-(2-bromoethyl)carbamate is classified as harmful if swallowed and causes skin and eye irritation. It is crucial to handle these compounds with appropriate safety precautions.

CompoundHazard ClassificationReference
tert-Butyl N-(2-bromoethyl)carbamateAcute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2

Conclusion

Brominated aliphatic carbamates are a promising class of compounds with diverse potential applications. Their synthesis is readily achievable, and the incorporation of bromine offers a handle for tuning their biological and physical properties. Further research into the specific structure-activity relationships of brominated aliphatic carbamates is warranted to fully exploit their potential in drug discovery, agrochemical development, and material science. The insights provided in this technical guide aim to serve as a valuable resource for scientists and researchers working in these fields.

References

Phenylmethyl N-(10-bromodecyl)carbamate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research professionals, scientists, and individuals engaged in drug development, Phenylmethyl N-(10-bromodecyl)carbamate presents itself as a chemical entity with potential applications in various research domains. This technical guide provides a comprehensive overview of its supplier information, purity, and a generalized experimental approach for its synthesis and purification.

Supplier and Purity Information

This compound is commercially available from multiple suppliers catering to the research and development sector. The table below summarizes the information gathered from prominent chemical vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and detailed purity information.

SupplierProduct/Catalog No.CAS NumberPurity SpecificationAnalytical Methods
MedChemExpress (MCE)HY-1727291555589-26-8High Purity (lot-specific CoA recommended)Typically HPLC, NMR
BroadPharmBP-410141555589-26-8>98%NMR

Table 1: Supplier and Purity Data for this compound.

Experimental Protocols

General Synthesis Methodology: N-Benzyloxycarbonylation of 10-Bromodecan-1-amine

The synthesis of this compound can be achieved through the reaction of 10-bromodecan-1-amine with benzyl (B1604629) chloroformate. This reaction, a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group onto an amine, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Materials:

  • 10-Bromodecan-1-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 10-bromodecan-1-amine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Slowly add benzyl chloroformate (typically 1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Method: Flash column chromatography is the most common method for purifying compounds of this nature.

Stationary Phase: Silica (B1680970) gel

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a typical starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with the chosen mobile phase.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for researchers from sourcing the compound to its experimental use, emphasizing quality control.

procurement_workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_experimental Experimental Use supplier_identification Identify Suppliers (e.g., MCE, BroadPharm) quote_request Request Quotations and Availability supplier_identification->quote_request supplier_selection Select Supplier Based on Purity, Cost, and Lead Time quote_request->supplier_selection purchase_order Place Purchase Order supplier_selection->purchase_order receive_compound Receive Compound purchase_order->receive_compound coa_review Review Certificate of Analysis (CoA) receive_compound->coa_review in_house_analysis Perform In-house Analysis (e.g., NMR, LC-MS) coa_review->in_house_analysis If necessary experimental_use Proceed with Experimentation coa_review->experimental_use If CoA is sufficient in_house_analysis->experimental_use

Procurement and Quality Control Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. The structure suggests its potential use as a linker molecule in the development of chemical probes or as a precursor for more complex molecules in drug discovery. The presence of a terminal bromide allows for further chemical modification, while the carbamate (B1207046) linkage provides a stable connection.

Given the absence of specific biological data, a signaling pathway diagram cannot be generated at this time. Researchers interested in this compound are encouraged to perform their own biological assessments to determine its activity and mechanism of action.

The following diagram represents a generalized experimental workflow for screening the biological activity of a novel compound like this compound.

biological_screening_workflow cluster_initial_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Studies compound_prep Prepare Stock Solution of Compound cell_based_assays High-Throughput Screening (e.g., Cell Viability, Reporter Assays) compound_prep->cell_based_assays dose_response Dose-Response and IC50/EC50 Determination cell_based_assays->dose_response Identified 'Hits' secondary_assays Secondary and Orthogonal Assays dose_response->secondary_assays target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) secondary_assays->target_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_identification->pathway_analysis animal_model Testing in Relevant Animal Models pathway_analysis->animal_model

General Workflow for Biological Activity Screening

Physicochemical Characteristics of N-Cbz Protected Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, drug delivery, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group holds a prominent position due to its robustness and versatile deprotection methods. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Cbz protected linkers, offering valuable data and methodologies for researchers in drug development.

Core Physicochemical Properties

The introduction of the N-Cbz group significantly alters the physicochemical properties of a linker, influencing its solubility, lipophilicity, stability, and reactivity. These parameters are critical for optimizing synthetic routes, purification processes, and the ultimate biological function of the molecule.

Solubility

The solubility of N-Cbz protected linkers is highly dependent on the nature of the linker backbone and the solvent system. Generally, the presence of the benzyl (B1604629) group decreases aqueous solubility while enhancing solubility in many organic solvents.

CompoundSolventTemperature (°C)Solubility ( g/100g solvent)
N-Cbz-Glycine Water25~0.05[1]
Methanol25~10.0[1]
Ethanol25~5.0[1]
Ethyl Acetate25~1.5[1]
Dichloromethane25~0.5[1]
N-Cbz-Alanine Water-Insoluble[2]
Ethyl Acetate-Soluble[2]
N-Cbz-Leucine Water-Not miscible or difficult to mix[3][4]
Chloroform-Soluble[3][4]
Methanol-Soluble[3][4]
DMSO-Soluble[3][4]

Table 1: Solubility of selected N-Cbz protected amino acids in various solvents. Data for N-Cbz-Glycine is approximated from graphical representations in the cited literature.

Lipophilicity (LogP)

The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a crucial parameter for predicting a molecule's membrane permeability and pharmacokinetic behavior. The Cbz group, with its aromatic ring, significantly increases the lipophilicity of a linker.

CompoundPredicted XlogP3
N-Cbz-Alanine 1.4[5][6]
N-Cbz-beta-Alanine 0.9[7]
N-Cbz-Leucine 2.8[8]

Table 2: Predicted XlogP3 values for selected N-Cbz protected amino acids. These values are computationally predicted and serve as a useful estimation of lipophilicity.

Stability

The N-Cbz group is known for its stability across a range of chemical conditions, making it a reliable protecting group during multi-step syntheses.[9] It is generally stable to basic and weakly acidic conditions.[9]

ConditionStabilityNotes
Aqueous Acid (mild) StableStable to conditions used for Boc group removal (e.g., TFA).
Aqueous Acid (strong) LabileCleaved by strong acids like HBr in acetic acid.[9]
Aqueous Base (mild) StableStable to conditions used for Fmoc group removal (e.g., piperidine).
Aqueous Base (strong) Generally StableCan be cleaved under harsh basic conditions, but generally considered stable.
Catalytic Hydrogenation LabileReadily cleaved by H₂ with a palladium catalyst (e.g., Pd/C).[9]
Oxidizing Agents Generally Stable-
Reducing Agents (non-catalytic) Generally StableStable to reagents like NaBH₄.

Table 3: General stability profile of the N-Cbz protecting group.

Experimental Protocols

Accurate determination of the physicochemical properties of N-Cbz protected linkers is essential for their effective application. Below are detailed methodologies for key experiments.

Determination of Solubility

Method: Static Gravimetric Method

This method is suitable for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Protocol:

  • Sample Preparation: Add an excess amount of the N-Cbz protected linker to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest in the temperature bath for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

  • Gravimetric Analysis: Transfer the sampled solution to a pre-weighed container and evaporate the solvent under vacuum or a stream of inert gas.

  • Calculation: Weigh the container with the dried solute. The solubility can be calculated as the mass of the solute per volume or mass of the solvent.

Determination of Lipophilicity (LogP)

Method: Shake-Flask Method (OECD Guideline 107)

This is the classical and most reliable method for determining the n-octanol/water partition coefficient.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the N-Cbz protected linker in either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning: In a separating funnel, combine a known volume of the stock solution with a known volume of the other pre-saturated solvent.

  • Equilibration: Shake the funnel for a set period (e.g., 5-10 minutes) and then allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis: Determine the concentration of the N-Cbz protected linker in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Chemical Stability

Method: Forced Degradation Study

This study evaluates the stability of the N-Cbz protected linker under various stress conditions to identify potential degradation pathways.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the N-Cbz protected linker in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.

    • Basic Hydrolysis: Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Add H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose a solid sample and a solution sample to light (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Key Chemical Transformations and Workflows

Visualizing the chemical processes and experimental workflows can aid in understanding the application of N-Cbz protected linkers.

G N-Cbz Protection of an Amine Linker Amine R-NH₂ (Linker) ProtectedLinker R-NH-Cbz (N-Cbz Protected Linker) Amine->ProtectedLinker Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ProtectedLinker Base Base (e.g., NaHCO₃) Byproduct HCl Base->Byproduct Neutralization

N-Cbz Protection Reaction

G Deprotection of an N-Cbz Protected Linker cluster_methods Common Deprotection Reagents ProtectedLinker R-NH-Cbz (N-Cbz Protected Linker) Deprotection Deprotection Method ProtectedLinker->Deprotection Amine R-NH₂ (Deprotected Linker) Deprotection->Amine Byproducts Byproducts Deprotection->Byproducts H2_PdC H₂ / Pd/C HBr_AcOH HBr / AcOH

N-Cbz Deprotection Pathways

G Workflow for Physicochemical Characterization start N-Cbz Protected Linker Synthesis solubility Solubility Determination (Gravimetric Method) start->solubility lipophilicity Lipophilicity (LogP) Determination (Shake-Flask Method) start->lipophilicity stability Stability Assessment (Forced Degradation Study) start->stability data Data Analysis and Property Profiling solubility->data lipophilicity->data stability->data

Physicochemical Characterization Workflow

Role in Advanced Therapeutic Modalities

N-Cbz protected linkers are integral to the synthesis of complex molecules like PROTACs. The linker in a PROTAC connects a warhead (targeting the protein of interest) to an E3 ligase ligand. The physicochemical properties of the linker, influenced by protecting groups used during its synthesis, are critical for the overall efficacy of the PROTAC.

The Cbz group's stability allows for its use during the assembly of the different components of a PROTAC. While the Cbz group itself is typically removed in the final PROTAC molecule, its presence during synthesis dictates the solubility and reactivity of the linker intermediates, thereby influencing the choice of solvents and reaction conditions. The increased lipophilicity imparted by the Cbz group can aid in the purification of intermediates by normal-phase chromatography.

G General PROTAC Mechanism of Action PROTAC PROTAC (Synthesized using Cbz-protected linker intermediates) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

References

Methodological & Application

Synthesis protocol for Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth protocol for the synthesis of Phenylmethyl N-(10-bromodecyl)carbamate is presented for researchers, scientists, and professionals in drug development. This document outlines the chemical principles, materials, and a detailed experimental procedure for the successful synthesis of this bifunctional molecule.

Introduction

This compound is a chemical compound that incorporates a terminal bromoalkane and a carbamate (B1207046) functional group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functionalized materials. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine, which can be selectively removed under specific conditions, allowing for further functionalization. The terminal bromine atom provides a reactive site for nucleophilic substitution, enabling the attachment of this linker to various substrates.

Reaction Principle

The synthesis of this compound is achieved through the N-acylation of 10-bromodecan-1-amine with benzyl (B1604629) chloroformate. The reaction, a classic example of a Schotten-Baumann reaction, proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction and, if starting from the amine salt, to liberate the free amine.

Experimental Protocol

Materials and Reagents:

  • 10-Bromodecan-1-amine hydrobromide (C₁₀H₂₃Br₂N, MW: 317.10 g/mol )[1][2]

  • Benzyl chloroformate (C₈H₇ClO₂, MW: 170.59 g/mol )[3]

  • Sodium carbonate (Na₂CO₃) or Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask, dissolve 10-bromodecan-1-amine hydrobromide (1.0 equivalent) in a biphasic solvent system of dichloromethane (DCM) and an aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture vigorously until the amine salt is fully neutralized and the free amine has partitioned into the organic layer. Alternatively, the free amine can be generated by suspending the hydrobromide salt in DCM and adding triethylamine (2.2 equivalents) with stirring.

  • Acylation Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.[4] Ensure the temperature remains at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system was used, separate the organic layer. If triethylamine was used, wash the reaction mixture with water.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to yield the pure product.

Data Presentation

ParameterValueReference/Note
Reactants
10-Bromodecan-1-amine HBr1.0 eqStarting material
Benzyl Chloroformate1.05 eqAcylating agent[4]
Base (Na₂CO₃ or TEA)2.2 - 2.5 eqAcid scavenger and for free-basing the amine
Reaction Conditions
SolventDichloromethane (DCM)Common solvent for this type of reaction
Temperature0 °C to Room TemperatureStandard condition for Cbz protection
Reaction Time3 - 12 hoursDependent on reaction scale and monitoring
Product Information
Product NameThis compound
Molecular FormulaC₁₈H₂₈BrNO₂[5]
Molecular Weight370.3 g/mol [5]
CAS Number1555589-26-8[5]
Purity (typical)>98%[5]
SolubilityDichloromethane (DCM)[5]
Storage Condition-20°C[5]

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 10_bromodecan_1_amine_HBr 10-Bromodecan-1-amine Hydrobromide Reaction_Vessel Reaction at 0°C to RT in Dichloromethane 10_bromodecan_1_amine_HBr->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Base Base (e.g., Na2CO3 or TEA) Base->Reaction_Vessel Workup Aqueous Work-up (Washing) Reaction_Vessel->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Amine 10-Bromodecan-1-amine (Nucleophile) Product Phenylmethyl N-(10-bromodecyl)carbamate Amine->Product Nucleophilic Attack Chloroformate Benzyl Chloroformate (Electrophile) Chloroformate->Product Byproduct HCl (neutralized by base) Chloroformate->Byproduct Forms Base_reagent Base Base_reagent->Byproduct Neutralization

Caption: Chemical transformation in the synthesis of this compound.

References

Application Notes and Protocols: One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl carbamates are a crucial functional group in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science. Traditional multi-step syntheses of these compounds often involve hazardous reagents like phosgene (B1210022) or isocyanates, necessitating stringent safety precautions and generating significant chemical waste. The development of one-pot synthetic methodologies from readily available primary amines offers a more efficient, atom-economical, and safer alternative. These approaches streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing purification steps, solvent usage, and overall cost.

This document provides detailed application notes and protocols for three prominent one-pot methods for the synthesis of N-alkyl carbamates from primary amines, utilizing carbon dioxide and alkyl halides, dimethyl carbonate, or carbon dioxide and alcohols.

Method 1: Cesium Carbonate-Mediated Synthesis from Primary Amines, Carbon Dioxide, and Alkyl Halides

This method provides a facile and efficient one-pot, three-component coupling of a primary amine, carbon dioxide (CO₂), and an alkyl halide. The reaction is mediated by cesium carbonate (Cs₂CO₃) and often utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. The primary amine first reacts with CO₂ to form an in-situ generated carbamate (B1207046), which is subsequently N-alkylated by the alkyl halide.

Quantitative Data Summary
EntryPrimary AmineAlkyl HalideBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
1BenzylamineBenzyl bromideCs₂CO₃ / TBAIDMF20RT92[1]
2n-OctylamineBenzyl bromideCs₂CO₃ / TBAIDMF24RT85[1]
3CyclohexylamineEthyl iodideCs₂CO₃ / TBAIDMF48RT78[1]
4AnilineBenzyl bromideCs₂CO₃ / TBAIDMF727065[1]
Experimental Protocol

Materials:

  • Primary amine (1.0 equiv)

  • Alkyl halide (3.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (gas)

  • Nitrogen (gas)

  • Round-bottom flask

  • Magnetic stirrer

  • CO₂ balloon or gas inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equiv), cesium carbonate (3.0 equiv), and tetrabutylammonium iodide (3.0 equiv).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the amine).

  • Stir the mixture at room temperature.

  • Bubble carbon dioxide gas through the stirred suspension for 30 minutes.

  • After the CO₂ addition, add the alkyl halide (3.0 equiv) to the reaction mixture.

  • Continue stirring the reaction at room temperature or an elevated temperature as required (see table for specific conditions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkyl carbamate.

Workflow Diagram

G cluster_0 Reaction Setup A Primary Amine E Combine Reagents in Flask A->E B Cs2CO3 B->E C TBAI C->E D Anhydrous DMF D->E F Bubble CO2 (gas) E->F 30 min G Add Alkyl Halide F->G H Reaction Stirring (RT or Heat) G->H Monitor by TLC I Work-up & Extraction H->I J Purification (Column Chromatography) I->J K N-Alkyl Carbamate J->K

Caption: Workflow for the Cs₂CO₃-mediated synthesis of N-alkyl carbamates.

Method 2: Ionic Liquid-Catalyzed Synthesis from Primary Amines and Dimethyl Carbonate

Dimethyl carbonate (DMC) serves as an environmentally benign reagent for the synthesis of carbamates, acting as both a carbonyl source and a methylating agent. In the presence of an ionic liquid catalyst, primary amines react with DMC to yield methyl carbamates.[2] This method avoids the use of toxic phosgene derivatives.

Quantitative Data Summary
EntryPrimary AmineCatalystSolventTime (h)Temp (°C)Conversion (%)Selectivity (%)Reference
1n-ButylamineBMImClNone617098.5>99[2]
2n-HexylamineBMImClNone617097.2>99[2]
3CyclohexylamineBMImClNone1017087.4>99[2]
4BenzylamineBMImClNone1017075.698.2[2]

BMImCl = 1-Butyl-3-methylimidazolium chloride

Experimental Protocol

Materials:

  • Primary amine (1.0 equiv)

  • Dimethyl carbonate (DMC) (excess)

  • 1-Butyl-3-methylimidazolium chloride (BMImCl) (catalytic amount)

  • Autoclave or sealed reaction vessel

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a high-pressure autoclave, combine the primary amine (1.0 equiv), dimethyl carbonate (used as both reagent and solvent), and a catalytic amount of 1-butyl-3-methylimidazolium chloride.

  • Seal the autoclave and begin stirring the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 170 °C) and maintain for the specified duration (see table for details).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any excess pressure carefully.

  • The desired carbamate product, which is often a solid, may precipitate from the reaction mixture.[2]

  • Isolate the product by filtration.

  • Wash the solid product with water to remove the ionic liquid and any unreacted starting materials.[2]

  • Dry the product under vacuum to yield the pure N-alkyl carbamate. The ionic liquid can often be recovered and reused.[2]

Reaction Pathway Diagram

G Amine Primary Amine (R-NH2) Carbamate N-Alkyl Carbamate (R-NHCOOCH3) Amine->Carbamate + DMC [BMImCl], Δ DMC Dimethyl Carbonate (CH3O)2CO DMC->Carbamate Methanol Methanol (CH3OH)

Caption: Reaction pathway for ionic liquid-catalyzed carbamate synthesis.

Method 3: Cerium Oxide-Catalyzed Synthesis from Primary Amines, Carbon Dioxide, and Alcohols

This green chemistry approach utilizes a heterogeneous cerium oxide (CeO₂) catalyst for the one-pot synthesis of N-alkyl carbamates from an amine, carbon dioxide, and an alcohol.[1] This method is advantageous as it often proceeds without the need for a dehydrating agent and the catalyst can be recovered and reused.

Quantitative Data Summary
EntryPrimary AmineAlcoholCatalystTime (h)Temp (°C)Conversion (%)Selectivity (%)Reference
1BenzylamineMethanolCeO₂6150>9992[1]
2n-ButylamineMethanolCeO₂61509588[1]
3AnilineMethanolCeO₂121508580[1]
4BenzylamineEthanolCeO₂6150>9990[1]
Experimental Protocol

Materials:

  • Primary amine (1.0 equiv)

  • Alcohol (excess)

  • Cerium oxide (CeO₂) catalyst

  • Carbon dioxide (gas)

  • High-pressure autoclave

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Charge a high-pressure autoclave with the primary amine (1.0 equiv), the alcohol (which also serves as the solvent), and the CeO₂ catalyst.

  • Seal the autoclave and purge with carbon dioxide gas several times.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 2.5 MPa).[3]

  • Begin stirring and heat the reaction mixture to the specified temperature (e.g., 150 °C).

  • Maintain the reaction at this temperature for the required duration (see table for details).

  • After the reaction time has elapsed, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Recover the heterogeneous CeO₂ catalyst by filtration or centrifugation. The catalyst can be washed, dried, and calcined for reuse.[1]

  • Remove the excess alcohol from the filtrate by distillation under reduced pressure.

  • The remaining crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Relationship Diagram

G Amine Primary Amine Carbamate N-Alkyl Carbamate Amine->Carbamate CO2 Carbon Dioxide CO2->Carbamate Alcohol Alcohol Alcohol->Carbamate Catalyst CeO2 Catalyst Catalyst->Carbamate Catalyzes

Caption: Key components in the CeO₂-catalyzed synthesis of N-alkyl carbamates.

Conclusion

The one-pot synthesis of N-alkyl carbamates from primary amines represents a significant advancement in synthetic organic chemistry, offering milder, safer, and more efficient routes to this important class of compounds. The choice of method will depend on the specific substrate scope, available equipment, and desired environmental impact. The protocols detailed herein provide a solid foundation for researchers to implement these modern synthetic strategies in their own laboratories.

References

Application Notes and Protocols: Phenylmethyl N-(10-bromodecyl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethyl N-(10-bromodecyl)carbamate is a versatile bifunctional linker molecule utilized in solid-phase synthesis (SPS). Its structure incorporates a long, flexible ten-carbon alkyl chain, which is advantageous for spanning distances between a solid support and a synthesized molecule or between two molecular entities in applications such as PROteolysis TArgeting Chimeras (PROTACs). One terminus features a bromo group, a reactive handle for covalent attachment to nucleophilic sites on a solid support, such as amine-functionalized resins. The other end is capped with a phenylmethyl carbamate (B1207046) (also known as carboxybenzyl, Cbz, or Z-group), a well-established protecting group for amines. This protecting group is stable under a variety of reaction conditions used in peptide synthesis and can be readily removed under specific cleavage conditions, typically involving acidolysis or hydrogenolysis.

These characteristics make this compound an ideal tool for researchers in drug discovery and development for applications including the synthesis of modified peptides, peptide-drug conjugates, and the assembly of complex molecular architectures on a solid support.[1] The carbamate moiety itself is a key structural motif in many approved drugs and can contribute to the overall properties of the synthesized molecule.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Immobilization
ParameterValueReference
Resin TypeAmine-functionalized (e.g., Amino-Merrifield, TentaGel NH2)[3]
Resin Loading0.5 - 1.5 mmol/g[3]
This compound3.0 - 5.0 equivalents (relative to resin functional groups)[3]
BaseDiisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]
Base Equivalents5.0 - 10.0 equivalents[3]
SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]
Reaction TemperatureRoom Temperature to 50 °C[4]
Reaction Time12 - 24 hours[4]
Estimated Yield (Immobilization)70 - 95%[3]
Table 2: Reagents for Cleavage and Deprotection
Reagent CocktailCompositionApplicationReference
Trifluoroacetic Acid (TFA) Cleavage Cocktail95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterCleavage from acid-labile linkers and removal of most acid-labile protecting groups, including Cbz.[5][6]
HydrogenolysisH2, Pd/CMild cleavage of Cbz group, leaving other protecting groups and the linker intact.[7]

Experimental Protocols

Protocol 1: Immobilization of this compound onto Amine-Functionalized Resin

This protocol describes the covalent attachment of the linker to an amine-bearing solid support.

Materials:

  • Amine-functionalized resin (e.g., Amino-Merrifield resin, 100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Place the desired amount of amine-functionalized resin in a solid-phase synthesis vessel. Add sufficient DCM to swell the resin (approximately 10 mL per gram of resin). Shake gently for 30 minutes.

  • Resin Washing: Drain the DCM and wash the resin sequentially with the following solvents (2 x 10 mL per gram of resin for each solvent): DCM, DMF, DCM.

  • Reaction Setup: Dissolve this compound (4.0 eq.) and DIPEA (8.0 eq.) in anhydrous DMF.

  • Immobilization Reaction: Add the solution from step 3 to the swollen and washed resin. Ensure the resin is fully submerged.

  • Incubation: Shake the reaction mixture at room temperature for 18 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination: Determine the loading of the linker on the resin using a suitable analytical method, such as the picric acid test for unreacted amines or elemental analysis for nitrogen content.

Protocol 2: Monitoring the Immobilization Reaction

The progress of the immobilization can be monitored by testing for the presence of free primary amines on the resin.

Kaiser Test (Ninhydrin Test) for Primary Amines:

  • Take a small sample of the resin (a few beads) from the reaction vessel.

  • Wash the beads thoroughly with DCM.

  • Add 2-3 drops of each of the three Kaiser test solutions (A: 5% ninhydrin (B49086) in ethanol; B: 80% phenol (B47542) in ethanol; C: 2% 0.001M KCN in pyridine).

  • Heat the sample at 100 °C for 5 minutes.

  • A dark blue or purple color on the beads indicates the presence of unreacted primary amines. A colorless or faint yellow result suggests the reaction is complete or near completion.

Protocol 3: Solid-Phase Synthesis of a Model Peptide on the Linker-Functionalized Resin

This protocol outlines the synthesis of a dipeptide (e.g., Ala-Gly) on the immobilized linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (DIPEA)

  • 20% Piperidine (B6355638) in DMF (Fmoc deprotection solution)

  • DMF, DCM, MeOH

Procedure:

  • Cbz Deprotection (if subsequent chemistry requires a free amine): This step is generally performed after the full peptide sequence is assembled. For peptide synthesis starting from the immobilized linker, the Cbz group remains as a protecting group.

  • First Amino Acid Coupling:

    • Swell the linker-functionalized resin in DCM, then wash with DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes.

    • Drain and wash with DMF (5x).

  • Second Amino Acid Coupling:

    • Repeat the coupling procedure (step 2) with Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection (step 3).

  • Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Protocol 4: Cleavage of the Peptide and Linker from the Resin

This protocol describes the final cleavage of the synthesized peptide-linker conjugate from the solid support and the simultaneous removal of the Cbz protecting group.

Materials:

  • Dried peptide-linker-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-linker-resin in a reaction vessel.

  • Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the cleaved product by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the crude product.

  • Decant the ether and wash the pellet with cold ether two more times.

  • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • The crude product can be purified by reverse-phase HPLC.

Visualizations

experimental_workflow resin Amine-Functionalized Resin swell_wash Swell and Wash (DCM, DMF) resin->swell_wash immobilization Immobilization: This compound, DIPEA, DMF swell_wash->immobilization wash_dry Wash and Dry immobilization->wash_dry linker_resin Linker-Functionalized Resin wash_dry->linker_resin sps Solid-Phase Synthesis (e.g., Peptide Synthesis) linker_resin->sps peptide_resin Final Product on Resin sps->peptide_resin cleavage Cleavage and Deprotection (TFA Cocktail) peptide_resin->cleavage purification Purification (HPLC) cleavage->purification final_product Final Product purification->final_product

Caption: Experimental workflow for solid-phase synthesis using this compound.

logical_relationship cluster_linker This compound cluster_sps Solid-Phase Synthesis bromo Bromodecyl Chain (Reactive Handle) resin Solid Support (e.g., Amine Resin) bromo->resin Immobilization cbz Phenylmethyl Carbamate (Cbz Protecting Group) cleavage Cleavage/Deprotection cbz->cleavage Removed during synthesis Molecule Synthesis (e.g., Peptide Elongation) resin->synthesis Provides solid support for synthesis->cleavage Yields resin-bound product for

Caption: Logical relationships of the key components in the synthesis process.

References

Application Notes & Protocols: Phenylmethyl N-(10-bromodecyl)carbamate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

Phenylmethyl N-(10-bromodecyl)carbamate is a novel linker precursor designed for the development of stable, non-cleavable ADCs. Its chemical structure features two key functionalities:

  • A 10-bromodecyl chain : The terminal bromo group serves as an efficient electrophile for covalent conjugation to nucleophilic residues on an antibody, most commonly the thiol groups of cysteine residues exposed after mild reduction of interchain disulfides. This reaction forms a highly stable thioether bond.

  • A Phenylmethyl carbamate (B1207046) group : This moiety provides a stable attachment point for a cytotoxic payload, typically through an amine or hydroxyl group on the drug molecule.

This document provides a detailed protocol for the use of a this compound-Payload conjugate in the synthesis and characterization of a cysteine-linked ADC. The workflow describes antibody reduction, conjugation, purification, and characterization, along with representative data for a model ADC.

Principle of the Method

The development of an ADC using this linker follows a three-stage process. First, the interchain disulfide bonds of a monoclonal antibody are partially reduced to generate free thiol groups. Second, the reduced antibody is incubated with a pre-formed linker-payload construct, where the 10-bromodecyl group reacts with the antibody's free thiols via an alkylation reaction. Finally, the resulting ADC is purified to remove excess reagents and aggregates, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis A Monoclonal Antibody (mAb) with Interchain Disulfides B Partial Reduction (e.g., with TCEP) A->B C Reduced mAb with Free Thiols (-SH) B->C E Conjugation Reaction (Alkylation of Thiols) C->E D Linker-Payload (this compound-Drug) D->E F Crude ADC Mixture (Heterogeneous DAR) E->F G Purification (e.g., Size Exclusion Chromatography) F->G H Purified ADC G->H I Characterization (HIC, MS, etc.) H->I J Final ADC Product I->J

Caption: Experimental workflow for ADC synthesis using the bromo-linker.

Materials and Reagents

  • Monoclonal Antibody (e.g., Trastuzumab), 10 mg/mL

  • This compound-Payload (pre-synthesized)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Arginine

  • Polysorbate 20 (Tween-20)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size-Exclusion Chromatography (SEC) column

  • HPLC system

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a typical IgG1 antibody to generate a controlled number of reactive thiol groups.

  • Prepare a stock solution of 10 mM TCEP in deionized water.

  • In a sterile tube, dilute the antibody to 5 mg/mL with PBS, pH 7.4.

  • Add TCEP solution to the antibody to achieve a final molar ratio of 2.5:1 (TCEP:mAb).

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Cool the mixture to 4°C to stop the reduction reaction. The reduced antibody should be used immediately for conjugation.

Protocol 2: ADC Conjugation

This protocol details the conjugation of the reduced antibody with the linker-payload.

Conjugation_Chemistry mAb Reduced mAb-SH (from Protocol 4.1) Reaction + mAb->Reaction Linker Br-(CH₂)₁₀-NH-C(O)O-CH₂-Ph-Payload (Linker-Payload) Linker->Reaction Process Alkylation Reaction (PBS, pH 7.4, 4°C) Reaction->Process ADC mAb-S-(CH₂)₁₀-NH-C(O)O-CH₂-Ph-Payload (Stable Thioether Bond) Process->ADC

Caption: Covalent bond formation between the antibody and linker.

  • Prepare a 10 mM stock solution of the this compound-Payload in DMSO.

  • To the freshly reduced antibody solution from Protocol 4.1, immediately add the linker-payload stock solution to achieve a final molar ratio of 7:1 (linker-payload:mAb). Note: The optimal ratio may need to be determined empirically.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at 4°C for 16 hours with gentle agitation.

  • To quench the reaction, add a 20-fold molar excess of N-acetylcysteine and incubate for 30 minutes at 4°C.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted linker-payload and other impurities using Size-Exclusion Chromatography (SEC).

  • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, 0.02% Polysorbate 20, pH 6.0).

  • Load the quenched reaction mixture onto the equilibrated column.

  • Elute the ADC using the formulation buffer at the recommended flow rate.

  • Collect fractions corresponding to the high molecular weight peak (the ADC monomer) and pool them.

  • Determine the protein concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.

Protocol 4: ADC Characterization by HIC-HPLC

This protocol outlines the determination of the drug-to-antibody ratio (DAR) distribution using Hydrophobic Interaction Chromatography (HIC).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 25 µg of the purified ADC onto the column.

  • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of decreasing hydrophobicity.

  • Calculate the average DAR by integrating the peak areas for each species, using the following formula: Average DAR = Σ(Area_DARn * n) / Σ(Area_DARn), where n is the number of drugs per antibody for a given peak.

Representative Data

The following tables present hypothetical data from the synthesis and characterization of a Trastuzumab-based ADC targeting HER2, using a fictional auristatin payload ("AURO-101").

Table 1: Summary of Conjugation and Purification Results

Parameter Result
Initial mAb Concentration 5.0 mg/mL
Linker-Payload Molar Excess 7.0-fold
Average DAR (from HIC) 3.8
Final ADC Concentration 4.1 mg/mL
Aggregates (by SEC) < 1.5%

| Recovery Yield | 82% |

Table 2: HIC-HPLC Analysis of DAR Distribution

DAR Species Elution Time (min) Peak Area (%)
DAR8 12.5 5.1
DAR6 14.8 14.2
DAR4 17.1 55.4
DAR2 19.9 22.3

| DAR0 (Unconjugated) | 23.4 | 3.0 |

Table 3: In Vitro Cytotoxicity against HER2+ and HER2- Cell Lines

Compound SK-BR-3 (HER2+) IC₅₀ (nM) MDA-MB-468 (HER2-) IC₅₀ (nM)
ADC (Trastuzumab-Linker-AURO-101) 0.85 > 1000
Unconjugated Antibody (Trastuzumab) > 1000 > 1000

| Free Payload (AURO-101) | 0.15 | 0.21 |

ADC Mechanism of Action

The resulting ADC leverages the specificity of the antibody to deliver the payload to antigen-expressing tumor cells. Upon binding, the ADC-receptor complex is internalized, leading to payload-mediated cell death.

ADC_MoA cluster_0 Extracellular Space cluster_1 Tumor Cell cluster_2 Internalization cluster_3 Payload Action ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Released Lysosome->Payload 4. Degradation & Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action for an internalized ADC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Average DAR Insufficient reduction of antibody.Increase TCEP:mAb ratio or extend reduction time.
Hydrolysis of linker-payload.Ensure linker-payload stock is fresh and anhydrous.
Insufficient linker-payload excess.Increase molar excess of linker-payload in the conjugation step.
High Aggregation High concentration of organic solvent.Keep DMSO concentration below 10% (v/v).
Over-reduction of antibody.Decrease TCEP:mAb ratio or reduction time.
Hydrophobic nature of payload.Consider adding solubility-enhancing excipients to the formulation buffer.
Broad HIC Peaks Heterogeneous conjugation.Optimize reduction and conjugation conditions for consistency.
Column degradation.Use a new HIC column or perform a cleaning cycle.

Application Notes and Protocols: Phenylmethyl N-(10-bromodecyl)carbamate in Nucleophilic Substitution Reactions for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethyl N-(10-bromodecyl)carbamate is a bifunctional molecule increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This carbamate (B1207046) derivative serves as a versatile linker precursor, featuring a terminal bromide for nucleophilic substitution and a stable benzyl (B1604629) carbamate protecting group.

The 10-carbon alkyl chain provides a flexible spacer to which a "warhead" ligand, targeting a protein of interest (POI), can be attached. The carbamate moiety, upon deprotection, reveals a primary amine that can be coupled to a ligand for an E3 ubiquitin ligase. This document provides detailed protocols for the synthesis of this compound and its subsequent reactions with various nucleophiles to generate key intermediates for PROTAC synthesis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 10-bromo-1-decanol with benzyl isocyanate.

Experimental Protocol:
  • Reaction Setup: To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford this compound as a pure product.

Reactant Molecular Weight ( g/mol ) Equivalents
10-bromo-1-decanol237.181.0
Benzyl isocyanate133.151.1
Dichloromethane-Solvent

Typical yields for this reaction are in the range of 85-95%.

Reactions with Nucleophiles: Synthesis of PROTAC Linker Intermediates

The terminal bromide of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups necessary for conjugation to a POI ligand. Below are protocols for reactions with common nucleophiles.

Reaction with Sodium Azide (B81097) (Azidation)

This reaction introduces a terminal azide group, which can be further functionalized, for example, via "click chemistry" (Huisgen 1,3-dipolar cycloaddition) or reduction to a primary amine.

  • Reaction Setup: Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Reaction with Secondary Amines (Alkylation)

This protocol describes the alkylation of a secondary amine, such as piperidine, which is a common structural motif in drug molecules.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Reagent Addition: Add the secondary amine (e.g., piperidine, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Reaction with Thiols (Thioetherification)

This reaction introduces a terminal thiol group, often protected, which can be used for conjugation to cysteine residues in proteins or for other thiol-based chemistries. A common method involves reaction with thiourea (B124793) followed by hydrolysis.

  • Step 1: Isothiouronium Salt Formation

    • Reaction Setup: Dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

    • Reaction Conditions: Reflux the mixture for 4-8 hours. The formation of the isothiouronium salt can be monitored by TLC.

    • Isolation: Cool the reaction mixture and collect the precipitated salt by filtration.

  • Step 2: Hydrolysis to Thiol

    • Reaction Setup: Suspend the isothiouronium salt in a solution of sodium hydroxide (B78521) (2.0 eq) in water.

    • Reaction Conditions: Heat the mixture at reflux for 2-4 hours.

    • Work-up: Cool the reaction, acidify with a dilute acid (e.g., 1M HCl) to protonate the thiolate, and extract the product with an organic solvent.

    • Purification: Wash the organic layer, dry, and concentrate. The resulting thiol can be used immediately or protected for storage.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. These values are based on general procedures for similar long-chain alkyl bromides and may require optimization for specific substrates.

Nucleophile Product Functional Group Solvent Base Temperature (°C) Reaction Time (h) Typical Yield (%)
Sodium AzideAzideDMF-60-8012-24>90
PiperidineTertiary AmineAcetonitrile/DMFDIPEA25-7012-4870-90
Thiourea (followed by hydrolysis)ThiolEthanol/WaterNaOH (hydrolysis)Reflux6-12 (total)60-80

Stability of the Benzyl Carbamate Group

The Phenylmethyl carbamate (Cbz) group is a robust protecting group that is stable under the conditions typically employed for the nucleophilic substitution at the terminal bromide. It is generally resistant to basic and mild acidic conditions. Cleavage of the Cbz group is typically achieved under specific conditions, ensuring orthogonality with the linker modification reactions.

Common Cbz Deprotection Methods:

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is the most common and mild method for Cbz deprotection.

  • Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group.

  • Lewis Acid-Mediated Cleavage: Certain Lewis acids can also effect the removal of the Cbz group.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Bifunctional Molecule) POI Protein of Interest (Target Protein) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Proteasome Proteasome POI->Proteasome Enters for Degradation E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Linker Synthesis

Experimental_Workflow Start This compound Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Nucleophile Select Nucleophile (e.g., Azide, Amine, Thiol) Nucleophile->Reaction Intermediate Cbz-Protected Linker Intermediate Reaction->Intermediate Coupling1 Couple to POI 'Warhead' Intermediate->Coupling1 Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Amine_Linker Amine-Terminated Linker Deprotection->Amine_Linker Coupling2 Couple to E3 Ligase Ligand Amine_Linker->Coupling2 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling2 Coupling1->Deprotection PROTAC Final PROTAC Molecule Coupling2->PROTAC POI_Warhead POI 'Warhead' POI_Warhead->Coupling1

Caption: A generalized workflow for the synthesis of a PROTAC molecule starting from this compound.

Application Notes and Protocols for Surface Modification Using Brominated Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification using brominated alkyl chains is a versatile and powerful technique for functionalizing a wide range of materials, including silicon wafers, polymers, and nanoparticles. The terminal bromine atom serves as a highly useful chemical handle for subsequent reactions, most notably for initiating controlled radical polymerizations. This allows for the precise engineering of surface properties, which is critical in fields ranging from molecular electronics and biosensing to the development of advanced drug delivery systems and antimicrobial materials.

These application notes provide detailed protocols for two key methodologies: the formation of bromo-terminated self-assembled monolayers (SAMs) on silicon substrates and the subsequent use of these surfaces for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). A protocol for the direct alkylation of cellulose (B213188) nanocrystals is also included.

Key Applications:

  • Controlled Polymer Brush Growth: The bromine terminus acts as an excellent initiator for SI-ATRP, enabling the growth of well-defined polymer brushes from a surface. This allows for fine-tuning of surface properties like wettability, biocompatibility, and chemical reactivity.

  • Biomolecule Immobilization: The brominated surface can be further functionalized through nucleophilic substitution reactions to attach proteins, peptides, or DNA for biosensor and microarray applications.

  • Antimicrobial Surfaces: Polymer brushes with bactericidal properties can be grafted from brominated surfaces to create materials that actively kill microbes, a useful application for medical devices and packaging.[1]

  • Enhanced Nanocomposites: Modifying nanoparticles, such as cellulose nanocrystals, with alkyl chains improves their dispersion in polymer matrices, leading to enhanced mechanical and thermal properties.[2][3]

Protocol 1: Formation of Bromo-terminated Self-Assembled Monolayers (SAMs) on Silicon Substrates

This protocol details the formation of a well-ordered, bromine-terminated self-assembled monolayer on a silicon/silicon dioxide substrate using 11-bromoundecyltrichlorosilane (B2569729). This foundational layer serves as a robust platform for further surface functionalization.

Experimental Workflow: SAM Formation

Workflow for Bromo-terminated SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_post Post-Deposition Cleaning cluster_char Surface Characterization Clean Clean Silicon Wafer (Piranha solution or O2 Plasma) Rinse Rinse with DI Water Clean->Rinse Dry Dry with N2 Stream Rinse->Dry PrepareSol Prepare 1 mM Silane (B1218182) Solution in Anhydrous Toluene (B28343) Immerse Immerse Substrate in Solution (16 hours in inert atmosphere) PrepareSol->Immerse RinseTol Rinse with Toluene Immerse->RinseTol Sonicate Sonicate Sequentially (Toluene, CH2Cl2, CHCl3) RinseTol->Sonicate DryFinal Dry with N2 Stream Sonicate->DryFinal XPS XPS DryFinal->XPS AFM AFM DryFinal->AFM CA Contact Angle DryFinal->CA

Caption: Workflow for creating and verifying a bromo-terminated SAM on a silicon substrate.

Methodology

1. Substrate Cleaning:

  • Clean silicon wafers by immersing them in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Extreme caution is required when handling piranha solution.
  • Alternatively, clean the substrates using an oxygen plasma cleaner for 5-10 minutes to remove organic contaminants and generate a hydrophilic oxide layer.
  • Rinse the cleaned wafers thoroughly with deionized water and dry them under a stream of dry nitrogen gas.

2. SAM Deposition:

  • In an inert atmosphere (e.g., a glovebox), prepare a 1 mM solution of 11-bromoundecyltrichlorosilane in anhydrous toluene.[4]
  • Place the freshly cleaned and dried silicon wafers into a vial containing the silane solution.[4]
  • Seal the vial and allow the deposition to proceed for approximately 16 hours to ensure the formation of a well-ordered monolayer.[4]

3. Post-Deposition Cleaning:

  • Remove the wafers from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.[4]
  • Sonicate the wafers sequentially in toluene, dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃) for 5 minutes each to ensure a clean surface.[4]
  • Dry the bromine-terminated wafers under a stream of dry argon or nitrogen. The modified substrates are now ready for characterization or further functionalization.

Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from a Brominated Surface

This protocol describes the "grafting from" approach, where polymer brushes are grown directly from the bromine-terminated surface created in Protocol 1. This method allows for the synthesis of a wide variety of polymer coatings with controlled thickness and architecture.

Experimental Workflow: SI-ATRP "Grafting From"

Workflow for SI-ATRP from a Brominated Surface cluster_initiator Initiator Surface cluster_reaction Polymerization Reaction cluster_cleanup Post-Polymerization cluster_char Characterization Br_SAM Prepare Bromine-Terminated Substrate (Protocol 1) Setup Combine Reagents & Substrate in Reaction Vessel Br_SAM->Setup Monomer Monomer (e.g., Styrene, Acrylates) Monomer->Setup Catalyst Catalyst System (e.g., Cu(I)/Ligand) Catalyst->Setup Solvent Solvent (e.g., DMF) Solvent->Setup Degas Degas via Freeze-Pump-Thaw Cycles Setup->Degas Polymerize Polymerize at Desired Temperature (e.g., 80°C for 18h) Degas->Polymerize Rinse Rinse with Solvent Polymerize->Rinse Sonicate Sonicate to Remove Physisorbed Polymer Rinse->Sonicate Dry Dry with N2 Stream Sonicate->Dry XPS_Post XPS Dry->XPS_Post Ellipsometry Ellipsometry Dry->Ellipsometry AFM_Post AFM Dry->AFM_Post GPC GPC (of free polymer) Dry->GPC

Caption: General workflow for growing polymer brushes from a brominated surface via SI-ATRP.

Methodology

This is a general procedure adapted from protocols for SI-ATRP from initiator-functionalized surfaces.[5][6]

1. Reaction Setup:

  • Place the bromine-terminated substrate into a Schlenk flask.
  • Add the desired monomer (e.g., styrene, methyl methacrylate), a ligand (e.g., tris(2-aminoethyl)amine, TREN), and the solvent (e.g., dimethylformamide, DMF).[6]
  • Add the catalyst source, which can be a copper(I) salt (e.g., CuBr) or copper(0) wire.[6] The use of a sacrificial initiator in the solution is often recommended to control the polymerization.[7]

2. Degassing:

  • Seal the flask and subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

3. Polymerization:

  • After degassing, backfill the flask with an inert gas (argon or nitrogen) and place it in a temperature-controlled oil bath.
  • Allow the polymerization to proceed for a set time (e.g., 18 hours at 80°C) to achieve the desired polymer brush length.[6] The thickness of the polymer layer typically increases linearly with reaction time.[8]

4. Cleaning and Isolation:

  • Stop the reaction by opening the flask to air and cooling it to room temperature.
  • Remove the substrate and rinse it extensively with a good solvent for the polymer (e.g., toluene for polystyrene) to wash away the catalyst and monomer.
  • Sonicate the substrate in the same solvent to remove any non-covalently bound (physisorbed) polymer chains.
  • Dry the polymer-grafted substrate under a stream of nitrogen.

Protocol 3: Surface Alkylation of Cellulose Nanocrystals (CNCs) with 1-Bromododecane (B92323)

This protocol describes a facile method for modifying the surface of hydrophilic CNCs to enhance their hydrophobicity and compatibility with nonpolar polymer matrices through a nucleophilic substitution reaction.[2][3]

Reaction Scheme: CNC Alkylation

Reaction Scheme for Alkylation of Cellulose Nanocrystals CNC CNC-OH (Cellulose Nanocrystal) ActivatedCNC CNC-O⁻Na⁺ CNC->ActivatedCNC Deprotonation (in DMAc) NaOH NaOH NaOH->ActivatedCNC Deprotonation (in DMAc) AlkylBromide Br-(CH₂)₁₁-CH₃ (1-Bromododecane) AlkylatedCNC CNC-O-(CH₂)₁₁-CH₃ (Alkylated CNC) AlkylBromide->AlkylatedCNC Nucleophilic Substitution (SN2) (70°C, 24h) ActivatedCNC->AlkylatedCNC Nucleophilic Substitution (SN2) (70°C, 24h) Byproduct NaBr

Caption: SN2 reaction pathway for the surface alkylation of cellulose nanocrystals.

Methodology

This protocol is adapted from a procedure for the alkylation of CNCs.[2]

1. CNC Dispersion:

  • Add 2.1 g of dry CNC powder to 60 mL of dimethylacetamide (DMAc) in a reaction flask.
  • Ultrasonicate the mixture for 1 hour to achieve a uniform dispersion.

2. Activation:

  • Add 6.17 g of NaOH powder to the CNC suspension.
  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour. This deprotonates the surface hydroxyl groups of the cellulose.

3. Alkylation Reaction:

  • Slowly add 120.5 mL of 1-bromododecane to the suspension drop by drop.
  • Heat the reaction to 70°C and continue stirring for 24 hours.

4. Product Washing and Isolation:

  • After cooling the reaction to room temperature, wash the product repeatedly with a methanol/deionized water solution (8/2 vol %) to remove unreacted reagents and byproducts.
  • Filter the final product and dry it in a vacuum oven.

Data Presentation: Characterization of Modified Surfaces

Quantitative characterization is essential to confirm the success of the surface modification. The following tables summarize typical data obtained from various analytical techniques.

Table 1: Characterization of Bromo-terminated SAMs
ParameterSubstrate / PrecursorValueTechniqueReference
Monolayer ThicknessSi/SiO₂ / 11-bromoundecyltrichlorosilane1.90 nmEllipsometry[4]
Water Contact AngleSi/SiO₂ / 11-bromoundecyltrichlorosilane~83°Goniometry[4]
SAM ThicknessSi(111) / 4-bromostyrene (B1200502)8.50 ÅX-ray Reflectivity (XRR)[9][10][11]
Molecular Tilt AngleSi(111) / 4-bromostyrene~17°XRR / DFT[9][10][11]
Bromine CoverageSi(111) / 4-bromostyrene50%X-ray Fluorescence (XRF)[9][10][11]
Bromine ContentDivinylbenzene Particles / Bromoform Plasma11.2 atom-%XPS[12]
Table 2: Characterization of Surfaces after SI-ATRP
ParameterSurface / PolymerValueTechniqueReference
Water Contact AnglePoly(styrene-b-acrylic acid) on Silicon18°Goniometry[8]
Water Contact AnglePoly(styrene-b-tert-butyl acrylate) on Silicon86°Goniometry[8]
Polystyrene Molecular WeightSaponified from Graphene Oxide17 kDa¹H NMR End-Group Analysis[6]
Bromine ContentPolyamide Fabric0.19% wtElemental Analysis[7]

References

Application Notes and Protocols for Phenylmethyl N-(10-bromodecyl)carbamate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethyl N-(10-bromodecyl)carbamate is a heterobifunctional crosslinker with significant applications in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker comprises three key components: a reactive 10-bromodecyl chain for covalent attachment to a biomolecule, a long aliphatic spacer to bridge two molecular entities, and a phenylmethyl carbamate (B1207046) (Cbz or Z) protected amine, which can be deprotected for subsequent conjugation.

The strategic design of this linker allows for a two-step sequential or convergent conjugation strategy, making it a versatile tool for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs.

Principle of Bioconjugation

This compound offers two primary modes of bioconjugation:

  • S-Alkylation of Cysteine Residues: The terminal bromoalkane group is an electrophile that readily reacts with nucleophilic thiol groups on cysteine residues of proteins or peptides via an S_N2 reaction. This forms a stable thioether bond, covalently linking the molecule to the protein of interest.

  • Amine-based Conjugation following Deprotection: The phenylmethyl carbamate (Cbz) group is a stable protecting group for the primary amine. It can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal a primary amine. This amine can then be conjugated to a second molecule of interest, for instance, a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis, using amine-reactive chemistries (e.g., NHS esters, isothiocyanates).

Application in PROTAC Development

The primary application of this compound is in the synthesis of PROTACs. A PROTAC molecule consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The 10-bromodecyl group can be used to attach the linker to a warhead that has a suitable nucleophile, or the deprotected amine can be used to attach to an E3 ligase ligand.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a common workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A This compound C Conjugate 1 A->C S-Alkylation B Target Protein Ligand (with nucleophile, e.g., -SH) B->C D Conjugate 1 E Deprotected Conjugate (exposed -NH2) D->E Cbz Deprotection (e.g., Hydrogenolysis) F Deprotected Conjugate H Final PROTAC Molecule F->H Amide Bond Formation G E3 Ligase Ligand (with amine-reactive group, e.g., NHS ester) G->H

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Protocol 1: S-Alkylation of a Cysteine-Containing Protein

This protocol describes the conjugation of the 10-bromodecyl group to a protein with an accessible cysteine residue.

Materials:

  • This compound

  • Cysteine-containing protein

  • Reduction buffer: 50 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Conjugation buffer: 50 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 8.0

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Reduction (if necessary):

    • Dissolve the protein in reduction buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of TCEP to the protein solution to reduce any disulfide bonds and ensure the cysteine thiol is free.

    • Incubate at room temperature for 1 hour.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • To the reduced protein solution, add the linker stock solution to achieve a 10-20 fold molar excess of the linker over the protein. The final concentration of DMSO should not exceed 5% (v/v).

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation. The reaction can also be performed at room temperature for 16-24 hours.

    • Monitor the reaction progress using LC-MS or SDS-PAGE.

  • Purification:

    • Remove unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • The purified conjugate can be concentrated if necessary.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate using SDS-PAGE.

Quantitative Data (Representative):

ParameterValue/RangeNotes
pH 7.5 - 8.5Higher pH deprotonates the thiol, increasing its nucleophilicity.
Temperature 25 - 37 °CHigher temperatures can increase the reaction rate but may affect protein stability.
Reaction Time 4 - 24 hoursDependent on temperature and reactant concentrations.
Linker Molar Excess 10 - 50 foldHigher excess can drive the reaction to completion but may increase non-specific reactions.
Expected Yield 60 - 90%Highly dependent on the accessibility of the cysteine residue.
Protocol 2: Cbz Deprotection of the Conjugate

This protocol describes the removal of the phenylmethyl carbamate (Cbz) group to expose the primary amine.

Materials:

  • Cbz-protected conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in a suitable solvent like methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% relative to the conjugate).

    • Place the reaction vessel under an atmosphere of hydrogen gas.

  • Hydrogenolysis:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the deprotection by LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected conjugate.

    • If necessary, purify the product using chromatography (e.g., size-exclusion or reversed-phase).

Quantitative Data (Representative):

ParameterValue/RangeNotes
Catalyst 10% Pd/C5-10 mol% is typical.
Solvent MeOH, EtOH, THFThe choice of solvent depends on the solubility of the conjugate.
Hydrogen Pressure 1 atm (balloon)Higher pressures can accelerate the reaction but require specialized equipment.
Reaction Time 2 - 16 hoursDependent on the substrate and reaction scale.
Expected Yield > 90%This deprotection method is generally very efficient.
Protocol 3: Conjugation to the Deprotected Amine

This protocol describes the final step in PROTAC synthesis: conjugating an E3 ligase ligand to the newly exposed amine.

Materials:

  • Deprotected conjugate from Protocol 2

  • E3 ligase ligand with an amine-reactive group (e.g., NHS ester)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Procedure:

  • Reaction Setup:

    • Dissolve the deprotected conjugate in DMF or DMSO.

    • Add the E3 ligase ligand (1.1-1.5 equivalents).

    • Add a tertiary amine base (2-3 equivalents) to scavenge the acid produced during the reaction.

  • Conjugation:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Signaling Pathway: PROTAC-mediated Androgen Receptor Degradation

A key application of PROTACs is the targeted degradation of proteins implicated in disease. The Androgen Receptor (AR) is a critical target in prostate cancer. The following diagram illustrates how a PROTAC molecule can induce the degradation of AR.

AR_Degradation_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation AR Androgen Receptor (AR) (Target Protein) Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL or Cereblon) E3->Ternary Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_AR->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Mechanism of PROTAC-induced degradation of the Androgen Receptor.

In this pathway, the PROTAC molecule acts as a bridge, bringing the AR into proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome.[2] The PROTAC molecule is then released and can participate in further rounds of degradation.[1] This catalytic mode of action makes PROTACs highly potent.

References

Application Notes and Protocols for Monitoring Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The carbamate (B1207046) functional group is a cornerstone in medicinal chemistry and drug design, appearing in numerous approved therapeutic agents.[1][2][3][4] Its synthesis, therefore, is a critical process in pharmaceutical development. Effective monitoring of carbamate synthesis is essential to ensure reaction completion, optimize yield, and minimize impurities. This document provides detailed application notes and protocols for various analytical techniques used to monitor the formation of carbamates from common synthetic routes, such as the reaction of isocyanates with alcohols, or the coupling of amines, carbon dioxide, and alkyl halides.[1][5][6] The methods described herein are tailored for researchers, scientists, and drug development professionals to facilitate robust and reliable reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the progress of carbamate synthesis. Due to the thermal lability of many carbamates, HPLC is often preferred over gas chromatography.[7] The method allows for the separation and quantification of starting materials (e.g., amines, alcohols), reagents, the carbamate product, and any potential byproducts in the reaction mixture. Monitoring can be performed by taking aliquots from the reaction at various time points.

For carbamates lacking a strong UV chromophore, post-column derivatization (PCD) with a fluorogenic reagent is a common strategy to enhance sensitivity and selectivity.[8][9][10] A typical PCD method involves the hydrolysis of the N-methylcarbamate to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to produce a highly fluorescent isoindole derivative.[8][9][10] Alternatively, direct UV detection is suitable for carbamates with sufficient UV absorbance.[11]

Key Applications in Synthesis Monitoring:

  • Tracking the consumption of starting materials.

  • Monitoring the formation of the carbamate product over time.

  • Quantifying reaction yield and conversion.

  • Identifying and quantifying impurities and byproducts.

Logical Workflow for HPLC-Based Reaction Monitoring

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction Carbamate Synthesis (e.g., Isocyanate + Alcohol) Sampling Aliquot Sampling (Time points: t=0, t=x...) Reaction->Sampling Quench Quench Reaction (e.g., Dilution) Sampling->Quench Filter Filter Sample (0.45 µm Syringe Filter) Quench->Filter Injection Inject into HPLC Filter->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection (with PCD) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Area vs. Time) Chromatogram->Quantification

Caption: Workflow for monitoring carbamate synthesis using HPLC.

Protocol for HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This protocol is adapted for monitoring the formation of N-methylcarbamates.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Post-Column Derivatization (PCD) system.

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade methanol, reagent water, sodium hydroxide (B78521) (NaOH), o-phthalaldehyde (OPA), 2-mercaptoethanol, borate (B1201080) buffer.

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent to stop the reaction.

  • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

3. HPLC and PCD Conditions:

ParameterCondition
Column C8 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Reagent Water; B: Methanol
Gradient Program Start with 15% B, hold for 2 min; linear gradient to 70% B over 40 min; hold for 4 min. Follow with a re-equilibration step.[8]
Flow Rate 0.8 mL/min[8]
Column Temperature 37 °C[8]
Injection Volume 10 µL[8]
PCD Reagent 1 NaOH solution for hydrolysis.
PCD Reagent 2 OPA/2-mercaptoethanol solution in borate buffer.[9]
Reaction Temperature Hydrolysis is often performed at an elevated temperature (e.g., 100°C).[10]
Fluorescence Detector Excitation: 330 nm, Emission: 465 nm.[8][9]

4. Data Analysis:

  • Identify peaks corresponding to starting materials and the carbamate product based on retention times established with analytical standards.

  • Integrate the peak areas for each component at each time point.

  • Plot the peak area of the product versus time to generate a reaction progress curve.

  • Calculate the percent conversion by comparing the initial amount of the limiting starting material to the amount remaining at each time point.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, many carbamates are thermally labile and tend to decompose in the hot GC injector.[12][13] To overcome this, derivatization is often necessary to form a more volatile and stable analogue. A common and effective technique is in-injector "flash alkylation," such as methylation.[14] This method allows for the simultaneous derivatization and injection of the sample, simplifying the workflow.

GC-MS provides excellent chromatographic separation and definitive identification through mass spectral data. It is particularly useful for confirming the identity of the carbamate product and for analyzing complex reaction mixtures where side products may be volatile.

Key Applications in Synthesis Monitoring:

  • Confirmation of product identity through mass spectral analysis.

  • Monitoring reactions where products and byproducts are volatile or can be made volatile through derivatization.

  • Detecting thermally stable impurities.

Experimental Workflow for GC-MS with Flash Methylation

cluster_0 Reaction & Sampling cluster_1 Derivatization & Injection cluster_2 GC-MS Analysis cluster_3 Data Analysis Reaction Carbamate Synthesis Sampling Aliquot Sampling & Dilution Reaction->Sampling Mixing Mix Sample with Methylating Agent Sampling->Mixing Injection Inject into GC-MS Mixing->Injection Deriv Flash Methylation in Hot Injector Injection->Deriv Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole, Ion Trap) Ionization->Detection TIC Analyze Total Ion Chromatogram (TIC) Detection->TIC MassSpec Identify Peaks via Mass Spectra TIC->MassSpec

Caption: Workflow for GC-MS monitoring with in-injector derivatization.

Protocol for GC-MS with In-Injector Flash Methylation

This protocol is suitable for monitoring the synthesis of N-aryl or O-aryl carbamates.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Split/splitless injector.

  • Capillary column suitable for pesticide analysis (e.g., BPX-50 or equivalent, 60 m x 0.25 mm ID, 0.25 µm film).[14]

  • Methylating agent (e.g., Trimethylanilinium hydroxide).

  • Solvents: Methylene chloride, Ethyl acetate.

2. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture and dilute it in a suitable solvent like ethyl acetate.

  • In an autosampler vial, mix the diluted sample with the methylating agent. For every 2 µL of sample, add the methylating agent. The exact ratio may need optimization.

3. GC-MS Conditions:

ParameterCondition
Injector Split mode, 250°C.[14]
Injection Volume 2 µL.[14]
Carrier Gas Helium, constant flow at 1.2 mL/min.[14]
Oven Program 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min).[14]
MS Source Temp. 250°C.[14]
Ionization Mode Electron Ionization (EI), 70 eV.[14]
Scan Mode Full Scan (e.g., m/z 50-550) for qualitative analysis. Selected Ion Monitoring (SIM) or MS/MS for quantitative analysis.[14]

4. Data Analysis:

  • Analyze the Total Ion Chromatogram (TIC) to observe the separation of components.

  • For each peak of interest, analyze the corresponding mass spectrum. Identify the methylated carbamate product by its molecular ion and fragmentation pattern. For many N-aryl carbamates, MS/MS experiments show a characteristic loss of a methyl group.[14]

  • Monitor the reaction by tracking the peak area of the derivatized product over time.

Quantitative Data Example for GC-MS Analysis

The following table shows representative linearity data that can be obtained when developing a quantitative method.

Analyte (Methylated)Calibration RangeR² Value
Carbofuran100 pg/µL to 10 ng/µL>0.99
Neburon100 pg/µL to 10 ng/µL>0.99
(Data derived from representative application notes)[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is the gold standard for sensitive and selective analysis of carbamates, combining the separation power of HPLC with the specificity of tandem mass spectrometry.[15] This technique is ideal for monitoring carbamate synthesis in complex matrices, such as in crude reaction mixtures or during drug metabolism studies. It typically does not require derivatization, as modern ionization sources like Electrospray Ionization (ESI) can efficiently ionize carbamate molecules.

The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and allows for accurate quantification even at very low concentrations.[15][16] In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This specificity is invaluable for distinguishing the target product from structurally similar impurities.

Key Applications in Synthesis Monitoring:

  • Highly sensitive and selective quantification of the carbamate product.

  • Monitoring reactions with low-yields or in the presence of significant impurities.

  • Simultaneous monitoring of multiple components (reactants, products, byproducts).

  • Structural confirmation of the product through fragmentation patterns.

LC-MS/MS Analysis Workflow

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection (MRM) cluster_3 Data Analysis Sampling Reaction Aliquot Dilution Dilution & Filtration Sampling->Dilution Injection HPLC Injection Dilution->Injection Separation C18 Reversed-Phase Gradient Elution Injection->Separation Ionization ESI Source Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Quant Quantification (MRM Peak Area) Q3->Quant

Caption: Workflow for LC-MS/MS monitoring using MRM mode.

Protocol for LC-MS/MS Analysis

1. Instrumentation:

  • HPLC or UHPLC system.

  • Triple quadrupole or QTRAP mass spectrometer with an ESI source.[16]

  • Reversed-phase C18 column (e.g., Waters BEH C18).[16]

2. Sample Preparation:

  • Withdraw an aliquot from the reaction and dilute it significantly with the initial mobile phase (e.g., 1:1000 or greater) to avoid detector saturation.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid.
Gradient Program A typical gradient runs from 5% to 95% B over 5-10 minutes, followed by re-equilibration.[15]
Flow Rate 0.2 - 0.4 mL/min.
Ion Source Electrospray Ionization (ESI), Positive Mode.
Scan Mode Multiple Reaction Monitoring (MRM).
MRM Transitions Determined by infusing a standard of the carbamate product. The precursor ion is typically [M+H]⁺. Product ions are identified from the fragmentation spectrum. A common fragmentation pathway is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[16]

4. Data Analysis:

  • Set up MRM transitions for the starting materials and the carbamate product.

  • Monitor the reaction by plotting the integrated peak area of the product's MRM transition against time.

  • Use the high-intensity mass spectra that can be acquired in modes like Enhanced Product Ion (EPI) to confirm the structure of the product and identify any unknowns.[16]

Example MRM Transitions for Carbamate Pesticides

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbofuran222.1165.1
Carbaryl202.1145.1
Methomyl163.088.0
Aldicarb191.1116.1
(Data is illustrative and derived from pesticide analysis literature; specific transitions must be optimized for the compound of interest)[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an exceptionally powerful tool for monitoring carbamate synthesis as it provides detailed structural information about all components in the reaction mixture in a non-destructive manner. Both ¹H and ¹³C NMR can be used to track the reaction progress directly in the reaction vessel using an NMR tube.[17][18] The appearance of new signals corresponding to the carbamate product and the disappearance of reactant signals can be directly observed and quantified.

Quantitative NMR (qNMR) can be performed by adding an internal standard with a known concentration to the reaction mixture. This allows for the direct calculation of the concentration of reactants and products over time. Gel-phase ¹³C NMR is a specialized technique useful for monitoring solid-phase syntheses of carbamates.[19]

Key Applications in Synthesis Monitoring:

  • Unambiguous structural confirmation of the product in solution.

  • Real-time, in-situ monitoring of reaction kinetics.

  • Simultaneous quantification of all NMR-active species.

  • Mechanistic studies of carbamate formation and decomposition.[20][21]

Conceptual Diagram of NMR-Based Monitoring

cluster_0 Reaction Setup cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Kinetic Analysis Setup Initiate Reaction in NMR Tube with Deuterated Solvent & Internal Standard PlaceInNMR Place Tube in NMR Spectrometer Setup->PlaceInNMR AcquireSpectra Acquire Spectra (¹H, ¹³C) at Time Intervals PlaceInNMR->AcquireSpectra IdentifySignals Identify Reactant & Product Signals AcquireSpectra->IdentifySignals Integrate Integrate Signals Relative to Internal Standard IdentifySignals->Integrate Plot Plot Concentration vs. Time Integrate->Plot

Caption: Conceptual workflow for in-situ NMR reaction monitoring.

Protocol for In-Situ ¹H NMR Reaction Monitoring

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 or 500 MHz).[17]

  • High-quality NMR tubes.

  • Deuterated solvent appropriate for the reaction chemistry.

  • Internal standard (e.g., tetramethylsilane (B1202638) (TMS), 1,4-dioxane, or another inert compound with a simple spectrum that does not overlap with reactant or product signals).

2. Experimental Procedure:

  • In an NMR tube, dissolve the limiting reactant and the internal standard in the deuterated solvent.

  • Acquire an initial spectrum (t=0) to establish the initial concentration.

  • Initiate the reaction by adding the excess reagent(s) to the NMR tube.

  • Quickly place the tube in the NMR spectrometer, which should be shimmed and locked on the deuterated solvent.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) until the reaction appears complete. Ensure relaxation delays (d1) are sufficient for quantitative measurements (typically 5 times the longest T₁).

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Identify a characteristic signal for a reactant and a product that do not overlap with other signals.

  • Integrate these signals along with a signal from the internal standard.

  • Calculate the concentration of the reactant and product at each time point using the following formula: Concentrationₓ = (Areaₓ / Nₓ) * (Nᵢₛ / Areaᵢₛ) * Concentrationᵢₛ Where:

    • Area = Integrated peak area

    • N = Number of protons giving rise to the signal

    • ₓ = Analyte (reactant or product)

    • ᵢₛ = Internal Standard

  • Plot the concentrations versus time to obtain kinetic profiles for the reaction.

Characteristic ¹³C NMR Chemical Shifts

The carbamate carbonyl carbon provides a distinct signal in the ¹³C NMR spectrum that is useful for monitoring.

Functional GroupTypical ¹³C Chemical Shift (ppm)
Carbamate (R-O-C(=O)-NR'R'') 150 - 165 [17][22]
Isocyanate (R-N=C=O)120 - 130
Carboxylic Acid (R-COOH)165 - 185
Amide (R-C(=O)-NR'R'')160 - 180
(Ranges are approximate and depend on the specific molecular structure)

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

In-situ FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions.[23] An ATR probe can be inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling. This technique is excellent for tracking changes in the concentrations of functional groups throughout the synthesis.

The formation of a carbamate is easily monitored by observing the appearance of the characteristic carbamate carbonyl (C=O) stretching band, typically in the range of 1680-1730 cm⁻¹. The disappearance of reactant bands, such as the strong, broad isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹, provides complementary information.[24]

Key Applications in Synthesis Monitoring:

  • Real-time, continuous tracking of reaction progress.

  • Identifying reaction endpoints without manual sampling.

  • Studying reaction kinetics and mechanisms.

  • Monitoring unstable or transient intermediates.

Diagram of In-Situ FTIR Monitoring

cluster_0 Reaction Setup cluster_1 Data Acquisition & Analysis Reactor Reaction Vessel Probe ATR-FTIR Probe Spectrometer FTIR Spectrometer Probe->Spectrometer Fiber Optic Cable Computer Computer with Analysis Software Spectrometer->Computer Profile Generate Real-Time Concentration Profile Computer->Profile

Caption: Setup for in-situ FTIR reaction monitoring.

Protocol for In-Situ FTIR Monitoring of Carbamate Synthesis from an Isocyanate

1. Instrumentation:

  • FTIR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or SiComp).

  • Reaction vessel with a port to accommodate the ATR probe.

  • Software for real-time data acquisition and analysis.

2. Experimental Procedure:

  • Set up the reaction vessel with the solvent and the alcohol reactant. Insert the ATR probe.

  • Begin stirring and collect a background spectrum of the starting materials before initiating the reaction. This will serve as the t=0 reference.

  • Initiate the reaction by adding the isocyanate to the vessel.

  • Immediately begin collecting IR spectra at regular intervals (e.g., every 30-60 seconds).

  • Continue monitoring until the characteristic isocyanate peak has disappeared and the carbamate product peak has maximized and plateaued.

3. Data Analysis:

  • Identify the key infrared bands for the reactants and product (see table below).

  • Use the analysis software to create concentration profiles by plotting the absorbance (or a deconvoluted response) of these key bands versus time.

  • The disappearance of the isocyanate peak at ~2270 cm⁻¹ and the concurrent growth of the carbamate carbonyl peak at ~1700 cm⁻¹ clearly indicates the progress of the reaction.

Key Infrared Absorption Frequencies for Monitoring

Functional GroupVibrationFrequency (cm⁻¹)Appearance during Reaction
Isocyanate (-NCO)Asymmetric Stretch~2250 - 2275Disappears
Alcohol (O-H)Stretch (broad)~3200 - 3600Disappears
Carbamate (C=O) Carbonyl Stretch ~1680 - 1730 Appears
Carbamate (N-H)Stretch~3200 - 3400Appears (if applicable)
(Data derived from standard IR spectroscopy tables and application notes)[24]

References

Application Note and Protocol: Purification of Phenylmethyl N-(10-bromodecyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylmethyl N-(10-bromodecyl)carbamate is a bifunctional molecule of interest in the development of various chemical probes and targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the compound's identity, purity, and suitability for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). This compound, a moderately polar compound, is separated from more polar and less polar impurities by carefully selecting a solvent system that provides differential elution from the silica gel column. The polarity of the mobile phase is typically increased gradually to elute compounds with increasing polarity.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Dichloromethane (B109758) (DCM, ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate (B83412) stain or UV lamp for TLC visualization

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in optimizing the separation of the desired product from impurities.

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting ratio of 9:1 (Hexane:Ethyl Acetate) is recommended.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with good separation from other spots. Adjust the solvent ratio as necessary to achieve optimal separation.

3. Column Chromatography Setup

  • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Hexane or a low polarity Hexane/Ethyl Acetate mixture).

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Equilibrate the packed column by running the initial elution solvent through it until the bed is stable.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry slurry by removing the solvent under reduced pressure.

  • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Add another thin layer of sand on top of the sample.

5. Elution and Fraction Collection

  • Begin the elution with the initial, low-polarity solvent system determined by TLC (e.g., 100% Hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is outlined in the table below.

  • Collect fractions of a consistent volume in numbered test tubes.

  • Monitor the elution of compounds by performing TLC analysis on the collected fractions.

6. Product Isolation

  • Identify the fractions containing the pure this compound based on TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

Table 1: Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System Hexane / Ethyl Acetate Gradient
Initial Eluent 100% Hexane
Final Eluent 80:20 Hexane:Ethyl Acetate
Gradient Profile Stepwise gradient (see below)
Crude Sample Load 1.0 g
Silica Gel Amount 50 g
Column Dimensions 40 mm x 300 mm
Typical Elution Volume 200 - 350 mL
Expected Yield 75 - 90% (variable)
Purity (by NMR) >98%

Table 2: Suggested Solvent Gradient for Elution

StepHexane (%)Ethyl Acetate (%)Volume (mL)Comments
11000100Elution of non-polar impurities
2955150Gradual elution of less polar byproducts
39010200Elution of this compound
48515150Continued elution of the product
58020100Elution of more polar impurities

Visualizations

G Workflow for Purification of this compound TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Chromatography Column Slurry->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute with Solvent Gradient (Hexane -> Hexane/EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Characterize Pure Product (NMR, MS) Evaporate->Analyze

Caption: Purification Workflow Diagram.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

  • Handle silica gel with care as fine particles can be a respiratory irritant.

Application Notes and Protocols for Phenylmethyl N-(10-bromodecyl)carbamate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylmethyl N-(10-bromodecyl)carbamate

This compound is a versatile heterobifunctional linker designed for the covalent conjugation of biomolecules. Its structure comprises three key components:

  • A Phenylmethyl Carbamate (B1207046) Group: This moiety can serve as a stable linkage or a protecting group for an amine, depending on the synthetic context. The carbamate linkage is known for its stability under physiological conditions.

  • A 10-Carbon Alkyl Chain: This aliphatic spacer provides distance and flexibility between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • A Terminal Bromo Group: This reactive group enables covalent bond formation with nucleophiles, such as thiols (from cysteine residues in proteins) or amines (from lysine (B10760008) residues or other primary/secondary amines), through nucleophilic substitution.

This combination of features makes it a suitable candidate for constructing targeted drug delivery systems where a therapeutic agent is linked to a targeting moiety.

Potential Applications in Targeted Drug Delivery

Based on its structure, this compound can be envisioned for use in several targeted drug delivery strategies:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The bromo group could react with a thiol on the antibody (native or engineered), while the other end would be attached to the drug.

  • Small Molecule-Drug Conjugates (SMDCs): A small molecule ligand that binds to a receptor overexpressed on cancer cells can be conjugated to a drug using this linker.

  • Nanoparticle-Based Drug Delivery: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands or to attach drugs to the nanoparticle surface.

  • PROTAC Development: While not strictly "drug delivery" in the traditional sense, this linker is well-suited for synthesizing PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Researchers must optimize these protocols for their specific molecules and applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule (e.g., a Cysteine Residue on an Antibody) to this compound

This protocol describes the reaction of the bromo group of the linker with a sulfhydryl group.

Materials:

  • Thiol-containing molecule (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

  • This compound.

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).

  • Reaction buffer (e.g., PBS, pH 7.4-8.0, degassed).

  • Desalting column.

Procedure:

  • Preparation of the Thiol-Containing Molecule: If using an antibody, reduce the interchain disulfides to generate free thiols using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent.

  • Preparation of the Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. To the thiol-containing molecule in the reaction buffer, add the linker solution dropwise while gently stirring. A typical molar excess of the linker is 5-20 fold over the thiol groups. b. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid denaturation of the protein. c. Allow the reaction to proceed for 4-24 hours at 4°C or room temperature. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification: Remove the excess, unreacted linker and organic solvent using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer.

  • Characterization: Characterize the conjugate to determine the degree of labeling (linker-to-molecule ratio) using techniques like UV-Vis spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Hypothetical Synthesis of a Drug-Linker Conjugate

This protocol outlines a hypothetical scenario for attaching a drug containing a primary amine to the carbamate end of the linker, assuming the phenylmethyl carbamate is a protecting group that is first removed.

Materials:

  • This compound.

  • Deprotection agent (e.g., catalytic hydrogenation for a benzyl (B1604629) carbamate).

  • Drug with a primary or secondary amine.

  • Activating agent for forming a new carbamate (e.g., phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole).

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).

Procedure:

  • Deprotection of the Linker (Hypothetical): If the phenylmethyl carbamate is a protecting group (e.g., a benzyl carbamate, Cbz group), it would first need to be removed to yield a free amine on the linker. This is often achieved by catalytic hydrogenation (e.g., H2, Pd/C). This would result in 10-bromodecylamine.

  • Activation of the Amine-Containing Drug: In a separate reaction, the amine-containing drug can be reacted with a phosgene equivalent to form an isocyanate or a carbamoyl (B1232498) chloride. This step should be performed under anhydrous conditions and in the presence of a non-nucleophilic base.

  • Conjugation Reaction: a. Dissolve the deprotected linker (10-bromodecylamine) in an anhydrous aprotic solvent. b. Add the activated drug derivative to the linker solution. c. Add a base like TEA or DIPEA to scavenge the acid byproduct. d. Stir the reaction at room temperature for 2-12 hours.

  • Purification: Purify the resulting drug-linker conjugate using column chromatography (e.g., silica (B1680970) gel) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure of the drug-linker conjugate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation (Illustrative Examples)

The following tables present hypothetical data for a targeted drug conjugate (TDC) synthesized using this compound. These tables are intended to serve as templates for organizing experimental results.

Table 1: Hypothetical Physicochemical Properties of an Antibody-Drug Conjugate (ADC-X)

ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size-Exclusion Chromatography (SEC)
Aggregation<2%SEC
Conjugation SiteCysteineMass Spectrometry (Peptide Mapping)
In Vitro Plasma Stability (7 days)>90% intact ADCLC-MS

Table 2: Hypothetical In Vitro Cytotoxicity of ADC-X

Cell LineTarget ExpressionIC50 of ADC-X (nM)IC50 of Free Drug (nM)
Cancer Cell Line AHigh5.20.8
Cancer Cell Line BLow8501.1
Normal Cell Line CNegative>10001.5

Visualization of Workflows and Pathways

Diagram 1: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction (e.g., TCEP) Conjugation Conjugation Reaction Reduced_Ab->Conjugation Linker This compound-Drug Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

Diagram 2: Hypothetical Mechanism of Action of an ADC

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Receptor Target Antigen/Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Apoptosis Cell Death (Apoptosis) Free_Drug->Apoptosis

Caption: Hypothetical mechanism of action for an antibody-drug conjugate.

Application Notes and Protocols: A Step-by-Step Guide to Carbamate Formation with Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the formation of carbamates through the reaction of primary and secondary amines with benzyl (B1604629) chloroformate. This reaction is a cornerstone of organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is instrumental in multi-step syntheses, particularly in peptide chemistry, as it effectively masks the nucleophilicity and basicity of amines.[1][2] This application note details the underlying reaction mechanism, offers step-by-step experimental protocols for various scales and conditions, and presents quantitative data for a range of substrates.

Introduction

The protection of amines is a critical strategy in organic synthesis to prevent unwanted side reactions.[3] Benzyl chloroformate (Cbz-Cl) is a widely used reagent for this purpose, introducing the robust benzyloxycarbonyl (Cbz) protecting group.[1] The resulting carbamate (B1207046) is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis.[1][4] The reaction of an amine with benzyl chloroformate, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism.[5] A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6] This protocol provides detailed methodologies for the successful Cbz protection of amines, relevant for applications in pharmaceutical and chemical research.

Reaction Mechanism and Workflow

The formation of a carbamate from an amine and benzyl chloroformate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base is added to neutralize the resulting hydrochloric acid.[7]

Figure 1: Reaction mechanism of carbamate formation.

The general experimental workflow for the Cbz protection of an amine is outlined below. This process involves the reaction of the amine with benzyl chloroformate in the presence of a base, followed by workup and purification of the resulting carbamate.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve amine in appropriate solvent cool Cool reaction mixture to 0 °C dissolve->cool add_base Add base cool->add_base add_cbzcl Slowly add benzyl chloroformate add_base->add_cbzcl react Stir at 0 °C to room temperature add_cbzcl->react extract Extract with organic solvent react->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Figure 2: General experimental workflow for Cbz protection.

Quantitative Data Summary

The reaction of various amines with benzyl chloroformate proceeds with high efficiency under mild conditions. The following table summarizes the reaction times and isolated yields for the N-benzyloxycarbonylation of a diverse set of amines conducted in water at room temperature.

EntryAmine SubstrateProductTime (min)Isolated Yield (%)
1AnilineBenzyl phenylcarbamate598
24-MethylanilineBenzyl (p-tolyl)carbamate599
34-MethoxyanilineBenzyl (4-methoxyphenyl)carbamate599
44-ChloroanilineBenzyl (4-chlorophenyl)carbamate598
54-NitroanilineBenzyl (4-nitrophenyl)carbamate1097
6BenzylamineBenzyl benzylcarbamate299
7CyclohexylamineBenzyl cyclohexylcarbamate299
8PyrrolidineBenzyl pyrrolidine-1-carboxylate299
9PiperidineBenzyl piperidine-1-carboxylate298
10MorpholineBenzyl morpholine-4-carboxylate298

Data adapted from a green and convenient protocol for the chemoselective N-benzyloxycarbonylation of amines in water.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of Amines under Schotten-Baumann Conditions

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (1.1-1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent such as a 2:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cold solution over 20-30 minutes. Ensure the internal temperature is maintained at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1N HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography as needed.

Protocol 2: N-Cbz Protection of Glycine (B1666218)

This protocol is specifically for the protection of amino acids, exemplified by glycine.

Materials:

  • Glycine (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Benzyl chloroformate (1.0-1.2 eq)

  • Toluene (B28343)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Round-bottom flask with three necks

  • Mechanical stirrer

  • Two dropping funnels

  • Ice bath

Procedure:

  • Dissolution: Dissolve glycine (0.1 mol) in 50 mL of 2 N sodium hydroxide in a three-necked flask equipped with a mechanical stirrer and two dropping funnels.

  • Cooling: Cool the flask in an ice bath.

  • Simultaneous Addition: Add benzyl chloroformate (0.1 mol) and 25 mL of 4 N sodium hydroxide simultaneously and dropwise from the two separate funnels to the vigorously stirred glycine solution over a period of 20-25 minutes.[8]

  • Stirring: Continue stirring for an additional 10 minutes after the addition is complete.

  • Workup:

    • Separate the toluene layer and extract the aqueous layer once with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl while cooling in an ice bath. The Cbz-protected glycine will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain the final product.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of benzyl chloroformate.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time and that the temperature is kept low during the addition of benzyl chloroformate. Use fresh, high-quality benzyl chloroformate.

  • Formation of Di-Cbz Protected Primary Amine:

    • Cause: Use of excess benzyl chloroformate.

    • Solution: Use a stoichiometric amount or a slight excess (1.1 eq) of benzyl chloroformate and add it slowly to the reaction mixture.

  • Racemization of Chiral Amines/Amino Acids:

    • Cause: Strong basic conditions and elevated temperatures.

    • Solution: Use a milder base like sodium bicarbonate and maintain a low reaction temperature (0 °C).

Safety Precautions

Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed with caution, especially during the addition of benzyl chloroformate, as the reaction can be exothermic.

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Phenylmethyl N-(10-bromodecyl)carbamate in Protein Tethering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethyl N-(10-bromodecyl)carbamate is a bifunctional molecule designed for protein tethering applications. This reagent features two key functional domains: a 10-bromodecyl chain that acts as a reactive handle for covalent modification of proteins, and a phenylmethyl carbamate (B1207046) group that serves as a stable protecting group for a primary or secondary amine. The long alkyl chain provides a flexible spacer, allowing the tethered moiety to be positioned at a significant distance from the protein surface, which can be advantageous in various applications such as the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the immobilization of proteins on surfaces.

The primary mechanism of protein conjugation involves the alkylation of nucleophilic amino acid residues by the bromo-decyl group. Cysteine residues, with their highly nucleophilic thiol groups, are the principal targets for such modifications, forming stable thioether bonds.[1] Other residues such as methionine, histidine, and lysine (B10760008) may also react, albeit typically at a slower rate and under specific conditions.[2]

The phenylmethyl carbamate functionality is a well-established protecting group in organic synthesis, known for its stability under a range of conditions.[3][4] This allows for the selective unmasking of the amine at a later stage for further chemical modification, enabling the construction of more complex bioconjugates.

Chemical and Physical Properties

PropertyValue
Chemical Formula C18H28BrNO2
Molecular Weight 370.3 g/mol
CAS Number 1555589-26-8
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO
Storage Store at -20°C for long-term stability

Applications

  • PROTAC Development: The bifunctional nature of this molecule makes it suitable as a linker component in the synthesis of PROTACs. The bromo-decyl end can be conjugated to a protein of interest, while the protected amine can be deprotected and subsequently linked to an E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): This reagent can be used to attach cytotoxic drugs or other payloads to antibodies. The long spacer arm may help to overcome steric hindrance and improve the efficacy of the conjugated payload.

  • Surface Immobilization of Proteins: Proteins can be covalently attached to surfaces functionalized with appropriate nucleophiles via the bromo-decyl group. This is useful for the development of biosensors and protein microarrays.

  • Fundamental Research in Chemical Biology: As a tool for selectively modifying proteins, this reagent can be used to study protein structure and function, protein-protein interactions, and for the site-specific installation of probes and labels.

Experimental Protocols

General Protocol for Protein Alkylation

This protocol describes a general method for the covalent modification of a protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, incubation time, and molar excess of the reagent) is recommended for each specific protein.

Materials:

  • Target protein containing accessible nucleophilic residues (e.g., cysteine).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-8.0.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds prior to alkylation.

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Desalting columns or dialysis equipment for purification.

  • Organic solvent (e.g., DMSO or DMF) to dissolve the reagent.

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • (Optional) If targeting cysteine residues that may be involved in disulfide bonds, reduce the protein by adding a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column immediately prior to alkylation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

  • Alkylation Reaction:

    • Add the desired molar excess of this compound stock solution to the protein solution. A starting point of 10- to 50-fold molar excess is recommended. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted reagent and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column. Exchange the buffer to a suitable storage buffer for the protein.

  • Characterization:

    • Analyze the purified protein conjugate to confirm successful modification (see Section 4).

Protocol for Deprotection of the Phenylmethyl Carbamate Group

The phenylmethyl carbamate group is relatively stable. Its cleavage can be achieved under specific conditions, such as catalytic hydrogenation. This method is generally mild and compatible with most protein functional groups.

Materials:

  • Purified protein conjugate.

  • Palladium on carbon (Pd/C) catalyst.

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator).

  • Reaction Buffer: A buffer compatible with the protein and the hydrogenation reaction (e.g., phosphate (B84403) or acetate (B1210297) buffer at neutral pH).

Procedure:

  • Reaction Setup:

    • In a reaction vessel suitable for hydrogenation, dissolve the purified protein conjugate in the reaction buffer.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Hydrogenation:

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature. The reaction time can vary from a few hours to overnight.

    • Monitor the progress of the reaction by LC-MS to detect the mass change corresponding to the cleavage of the protecting group.

  • Work-up and Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

    • Purify the deprotected protein conjugate using size-exclusion chromatography or dialysis to remove any reaction byproducts.

Characterization of the Protein Conjugate

SDS-PAGE Analysis

SDS-PAGE is a straightforward method to qualitatively assess the formation of the protein conjugate.[5][6] A successful conjugation will result in an increase in the molecular weight of the protein, leading to a shift in its migration on the gel.

Procedure:

  • Prepare samples of the unmodified protein and the purified conjugate.

  • Run the samples on a suitable percentage polyacrylamide gel under reducing and/or non-reducing conditions.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Compare the band migration of the conjugate to the unmodified protein. A noticeable upward shift in the band for the conjugate indicates an increase in molecular weight and successful modification.

Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful technique for the precise characterization of the protein conjugate.[1][7][8] It can be used to determine the exact mass of the modified protein and to identify the site(s) of modification.

Procedure:

  • Intact Mass Analysis:

    • Analyze the purified conjugate by LC-MS. The resulting mass spectrum will show the molecular weight of the modified protein. The mass increase should correspond to the mass of the tethered molecule.

  • Peptide Mapping (for localization of modification):

    • Digest the unmodified protein and the conjugate with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Compare the peptide maps of the unmodified and modified protein. The modified peptide will have a mass shift corresponding to the attached linker. MS/MS fragmentation of the modified peptide can pinpoint the exact amino acid residue that was alkylated.

Quantitative Data

The following tables provide illustrative examples of the type of quantitative data that should be generated to optimize and characterize the protein tethering reaction.

Table 1: Illustrative Alkylation Efficiency under Various Reaction Conditions

Molar Excess of ReagentReaction Time (hours)pHTemperature (°C)Alkylation Efficiency (%)*
10x17.22535
10x47.22560
50x17.22575
50x47.22592
50x48.02595
50x47.23798

*Alkylation efficiency can be determined by methods such as densitometry of SDS-PAGE gels or by quantitative mass spectrometry.

Table 2: Illustrative Mass Spectrometry Data for a Model Protein (e.g., 25 kDa)

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unmodified Protein25,00025,000.5-
Protein Conjugate25,370.325,370.8+370.3

Visualizations

Reaction Scheme and Experimental Workflow

G

G

G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenylmethyl N-(10-bromodecyl)carbamate.

I. Synthesis Overview & Signaling Pathway

The synthesis of this compound is a two-step process. The first step involves the formation of the intermediate, 10-bromodecylamine, from 1,10-dibromodecane (B1670030) via a Gabriel synthesis. The second step is the N-benzyloxycarbonyl (Cbz) protection of 10-bromodecylamine using benzyl (B1604629) chloroformate to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Gabriel Synthesis of 10-bromodecylamine cluster_step2 Step 2: N-Cbz Protection A 1,10-dibromodecane C N-(10-bromodecyl)phthalimide A->C DMF B Potassium Phthalimide B->C E 10-bromodecylamine C->E Ethanol, Reflux D Hydrazine D->E F 10-bromodecylamine H This compound F->H THF/Water, NaHCO3 G Benzyl Chloroformate G->H Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Purity of 10-bromodecylamine Intermediate Start->Check_Step1 Step1_OK Purity >95%? Check_Step1->Step1_OK Troubleshoot_Step1 Refer to Step 1 Troubleshooting Guide Step1_OK->Troubleshoot_Step1 No Check_Step2 Review N-Cbz Protection Protocol Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Reagent_Quality Check Reagent Quality (esp. Cbz-Cl) Check_Step2->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Base) Reagent_Quality->Reaction_Conditions Purification Optimize Purification (Chromatography) Reaction_Conditions->Purification End Improved Yield Purification->End

Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis Using Chloroformates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions during carbamate (B1207046) synthesis with chloroformates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during carbamate synthesis using chloroformates, offering practical solutions and detailed experimental protocols to minimize the formation of unwanted byproducts.

Side Reaction 1: Symmetrical Urea (B33335) Formation

Q1: I am observing a significant amount of a symmetrical urea byproduct in my reaction. What is the primary cause, and how can I prevent it?

A1: The formation of symmetrical urea is a common side reaction when using chloroformates to synthesize carbamates from primary or secondary amines. The primary cause is the reaction of the starting amine with an isocyanate intermediate that can form under certain conditions. This is particularly prevalent if residual water is present in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with the chloroformate or potential isocyanate intermediates to generate carbamic acid, which is unstable and decomposes to form an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate intermediate, leading to the symmetrical urea. It is critical to use anhydrous solvents and thoroughly dried glassware.

  • Low-Temperature Addition: Add the chloroformate to the amine solution at a low temperature (e.g., 0 °C). This helps to control the initial exothermic reaction and reduces the likelihood of side reactions that can lead to isocyanate formation.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction. Avoid using the starting amine as the base, as it will compete as a nucleophile.

  • Order of Addition: The sequence of reagent addition is crucial. It is generally advisable to add the chloroformate slowly to a solution of the amine and a non-nucleophilic base. This maintains a low concentration of the chloroformate and minimizes side reactions.

Quantitative Data on Reaction Conditions:

While specific yields can be highly substrate-dependent, the following table provides a general overview of the expected impact of key reaction parameters on the formation of the desired carbamate versus the symmetrical urea byproduct.

ParameterConditionExpected Carbamate YieldExpected Symmetrical Urea Yield
Temperature Low (e.g., 0 °C)HighLow
High (e.g., > 25 °C)LowerHigher
Base Non-nucleophilic (e.g., TEA, DIPEA)HighLow
Nucleophilic (e.g., excess starting amine)LowerHigher
Solvent Aprotic (e.g., DCM, THF)HighLow
Protic (e.g., alcohols, water)LowerHigher

Experimental Protocol to Minimize Symmetrical Urea Formation:

This protocol outlines a general procedure for the synthesis of a carbamate from a primary amine and ethyl chloroformate, with measures to minimize urea formation.

Materials:

  • Primary Amine (1.0 equiv)

  • Ethyl Chloroformate (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the stirred solution.

  • Slowly add ethyl chloroformate (1.05 equiv) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Urea Formation:

start Symmetrical Urea Observed check_conditions Review Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous temp Low Temperature Addition? anhydrous->temp Yes implement_anhydrous Dry Solvents and Glassware anhydrous->implement_anhydrous No base Non-nucleophilic Base? temp->base Yes implement_temp Use 0 °C for Addition temp->implement_temp No addition Slow Chloroformate Addition? base->addition Yes implement_base Switch to TEA or DIPEA base->implement_base No implement_addition Add Chloroformate Dropwise addition->implement_addition No re_run Re-run Experiment addition->re_run Yes implement_anhydrous->re_run implement_temp->re_run implement_base->re_run implement_addition->re_run

Troubleshooting Urea Formation
Side Reaction 2: N-Alkylation and Overalkylation

Q2: I am trying to synthesize a carbamate from a primary amine, but I am observing the formation of an N-alkylated carbamate. What causes this, and how can I avoid it?

A2: N-alkylation of the desired carbamate product can occur, particularly if the reaction is carried out at elevated temperatures or for prolonged periods. The nitrogen of the newly formed carbamate can act as a nucleophile and react with any remaining chloroformate or other electrophilic species in the reaction mixture. Overalkylation is also a concern in the synthesis of primary amines, where the product is more nucleophilic than the starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chloroformate to ensure complete consumption of the starting amine, but avoid a large excess which can promote overalkylation.

  • Maintain Low Temperature: As with urea formation, keeping the reaction temperature low (0 °C to room temperature) will minimize the rate of the undesired N-alkylation reaction.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting amine is consumed to prevent further reaction of the carbamate product.

  • Choice of Base: A bulky, non-nucleophilic base like DIPEA can sometimes be more effective than TEA in preventing side reactions by minimizing the deprotonation of the carbamate product.

Reaction Pathway for N-Alkylation:

amine Primary Amine (R-NH2) carbamate Desired Carbamate (R-NH-CO-OR') amine->carbamate + Chloroformate chloroformate1 Chloroformate (R'-O-CO-Cl) overalkylated N-Alkylated Carbamate (R-N(CO-OR')2) carbamate->overalkylated + Excess Chloroformate (Side Reaction) chloroformate2 Excess Chloroformate (R'-O-CO-Cl)

N-Alkylation Side Reaction
Side Reaction 3: Chloroformate Decomposition

Q3: My reaction is not going to completion, and I suspect my chloroformate is decomposing. What are the common decomposition pathways and how can I prevent this?

A3: Chloroformates can be unstable and decompose, particularly in the presence of moisture, heat, or certain nucleophiles. The stability of a chloroformate is generally in the order of aryl > primary alkyl > secondary alkyl > tertiary alkyl.

Common Decomposition Pathways:

  • Hydrolysis: In the presence of water, chloroformates hydrolyze to the corresponding alcohol, carbon dioxide, and hydrochloric acid. This not only consumes the reagent but also introduces acid into the reaction mixture, which can cause other side reactions.

  • Thermal Decomposition: At elevated temperatures, alkyl chloroformates can decompose to an alkyl chloride and carbon dioxide.

Troubleshooting Steps:

  • Use Fresh, High-Purity Chloroformate: Ensure the chloroformate is of high purity and has been stored properly under anhydrous conditions.

  • Anhydrous Reaction Conditions: As mentioned previously, the exclusion of moisture is critical to prevent hydrolysis.

  • Moderate Reaction Temperatures: Avoid excessive heating of the reaction mixture. Most carbamate formations proceed efficiently at or below room temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) will help to exclude atmospheric moisture.

Decomposition Pathways of Chloroformates:

chloroformate Chloroformate (R-O-CO-Cl) hydrolysis Hydrolysis (+ H2O) chloroformate->hydrolysis thermal Thermal Decomposition (Heat) chloroformate->thermal alcohol Alcohol (R-OH) hydrolysis->alcohol co2 Carbon Dioxide (CO2) hydrolysis->co2 hcl Hydrochloric Acid (HCl) hydrolysis->hcl thermal->co2 alkyl_chloride Alkyl Chloride (R-Cl) thermal->alkyl_chloride tertiary_amine Tertiary Amine (R3N) quaternary_salt Quaternary Ammonium Salt ([R3N-CO-OR']+)Cl- tertiary_amine->quaternary_salt + Chloroformate chloroformate Chloroformate (R'-O-CO-Cl) carbamate Carbamate (R2N-CO-OR') quaternary_salt->carbamate Elimination alkyl_halide Alkyl Halide (R-Cl) quaternary_salt->alkyl_halide Elimination amide Amide (R-CO-NHR') n_acyl_carbamate N-Acyl Carbamate Intermediate amide->n_acyl_carbamate + Chloroformate chloroformate Chloroformate (R''-O-CO-Cl) n_acylurea N-Acylurea n_acyl_carbamate->n_acylurea + Amine amine Amine (R'''NH2)

Technical Support Center: Optimizing Coupling Reactions with Bromodecyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for coupling bromodecyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using bromodecyl compounds in cross-coupling reactions?

When working with long-chain alkyl bromides like 1-bromodecane (B1670165), researchers often face a few key challenges:

  • Slower Oxidative Addition: The C(sp³)-Br bond of an alkyl bromide is generally less reactive towards oxidative addition to the palladium catalyst compared to aryl or vinyl halides.

  • β-Hydride Elimination: A common side reaction for alkyl halides is β-hydride elimination, which can lead to the formation of undesired alkene byproducts.[1] However, for 1-bromodecane, this is less of a concern as it is a primary alkyl halide.

  • Solubility Issues: The long, nonpolar decyl chain can lead to solubility problems, especially when coupling with more polar substrates or in certain solvent systems. This can impact reaction rates and yields.[2]

  • Catalyst Deactivation: The choice of ligand is critical to prevent catalyst deactivation and promote the desired coupling reaction over side reactions.[3]

Q2: Which palladium catalyst and ligands are most effective for coupling bromodecyl compounds?

The selection of the catalyst and ligand system is crucial for a successful coupling reaction with alkyl bromides. Generally, bulky, electron-rich phosphine (B1218219) ligands are preferred as they can facilitate the oxidative addition step and stabilize the palladium center.[1][4]

For Suzuki-Miyaura coupling , catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands have shown success in coupling primary alkyl bromides.[5]

For Buchwald-Hartwig amination , palladium complexes with chelating phosphine ligands such as BINAP and DPPF have been found to be effective.[6][7]

For Sonogashira coupling , a combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst is typically used.[8][9]

Q3: How can I minimize side reactions when coupling bromodecyl compounds?

Minimizing side reactions is key to achieving high yields of your desired product. Here are some strategies:

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.

  • Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst.

  • Optimize Reaction Temperature: While higher temperatures can sometimes be necessary for less reactive alkyl bromides, excessively high temperatures can promote side reactions.[8] Careful temperature screening is recommended.

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and disfavor bimolecular side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling of 1-Bromodecane

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Oxidative Addition Switch to a more electron-rich and bulky phosphine ligand. Increase reaction temperature in increments of 10°C.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture. Use freshly opened or purified reagents.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., toluene (B28343), THF, dioxane). Consider using a phase-transfer catalyst if working in a biphasic system.
Incorrect Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Buchwald-Hartwig Amination with 1-Bromodecane

Problem: Low Conversion of Starting Material

Potential Cause Suggested Solution
Inappropriate Ligand Use bulky, electron-rich phosphine ligands specifically designed for amination reactions.
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. Ensure the base is compatible with other functional groups in your substrate.
Catalyst Inhibition The amine substrate or product can sometimes inhibit the catalyst. Try a higher catalyst loading or a different ligand.
Sonogashira Coupling with 1-Bromodecane

Problem: Formation of Alkyne Homocoupling (Glaser Coupling) Product

Potential Cause Suggested Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen).
High Copper Catalyst Concentration Reduce the amount of the copper(I) co-catalyst.
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
Copper-Mediated Pathway Consider using a copper-free Sonogashira protocol.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 1-Bromodecane with an Arylboronic Acid
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Add 1-bromodecane (1.0 equiv.) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 1-Bromodecane with a Primary Amine
  • In a glovebox or under a strictly inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2 equiv.) to a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the primary amine (1.2 equiv.) and 1-bromodecane (1.0 equiv.).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solvent and purify the product by column chromatography.

General Procedure for Sonogashira Coupling of 1-Bromodecane with a Terminal Alkyne
  • To a solution of 1-bromodecane (1.0 equiv) in a degassed solvent (e.g., THF or DMF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2.5 mol%).[8]

  • Add a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, which can also serve as the solvent).[8]

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by flash column chromatography.

Data Summary

The following tables summarize typical reaction parameters for the coupling of primary alkyl bromides. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Suzuki-Miyaura Coupling Parameters for Primary Alkyl Bromides

ParameterTypical Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, THF, Dioxane
Temperature 80 - 120 °C

Table 2: Buchwald-Hartwig Amination Parameters for Primary Alkyl Bromides

ParameterTypical Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Biaryl phosphine ligands (e.g., RuPhos, BrettPhos)
Base NaOt-Bu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C

Table 3: Sonogashira Coupling Parameters for Primary Alkyl Bromides

ParameterTypical Conditions
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Cu Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, or neat amine
Temperature Room Temperature to 80 °C

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Purity and Inertness (Fresh Solvents, Degassed, Anhydrous) start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst System OK ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->ligand catalyst_loading Increase Catalyst Loading check_catalyst->catalyst_loading temperature Screen Temperature optimize_conditions->temperature base_solvent Screen Bases and Solvents optimize_conditions->base_solvent ligand->optimize_conditions catalyst_loading->optimize_conditions success Improved Yield temperature->success base_solvent->success

Caption: Troubleshooting workflow for low product yield.

Sonogashira_Side_Reactions start Alkyne Homocoupling Observed (Glaser Coupling) check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents/Reagents) start->check_atmosphere modify_reagents Modify Reagent Concentrations check_atmosphere->modify_reagents Atmosphere is Inert change_protocol Change Reaction Protocol modify_reagents->change_protocol Homocoupling Persists reduce_cu Lower [CuI] modify_reagents->reduce_cu slow_addition Slowly Add Alkyne modify_reagents->slow_addition copper_free Switch to Copper-Free Protocol change_protocol->copper_free success Minimized Homocoupling reduce_cu->success slow_addition->success copper_free->success

Caption: Logic for minimizing alkyne homocoupling.

General_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent substrates Add Bromodecane & Coupling Partner solvent->substrates heat Heat to Optimized Temperature substrates->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for coupling reactions.

References

Phenylmethyl N-(10-bromodecyl)carbamate stability issues and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Phenylmethyl N-(10-bromodecyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1][2] It is shipped at ambient temperature, but should be transferred to -20°C upon receipt for optimal stability.

Q2: In what solvents is this compound soluble?

A2: this compound is known to be soluble in dichloromethane (B109758) (DCM).[1][2] Based on the structure, it is also expected to be soluble in other common organic solvents such as chloroform, ethyl acetate, and tetrahydrofuran (B95107) (THF). For biological experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before further dilution.

Q3: What are the potential stability issues with this compound?

A3: As a carbamate (B1207046), this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: The carbamate linkage can be hydrolyzed under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.

  • Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition. A potential pathway for this compound is the cleavage of the carbamate bond to yield benzyl (B1604629) alcohol, 10-bromodecyl isocyanate, and subsequently, 10-bromodecylamine.

  • Photodegradation: Exposure to UV light can induce photochemical degradation of the carbamate moiety.

Q4: Are there any known impurities associated with this compound?

A4: While specific impurity profiles are lot-dependent, potential process-related impurities could include starting materials such as benzyl chloroformate and 10-bromodecylamine, or byproducts from their synthesis. Degradation products arising from hydrolysis, thermal stress, or photolysis would also be considered impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no reactivity in crosslinking experiments 1. Degradation of the compound: The carbamate or the bromoalkyl group may have degraded due to improper storage or handling. 2. Incompatible buffer: The reaction buffer may contain nucleophiles (e.g., Tris, glycine) that compete with the intended reaction. 3. Low solubility: The compound may have precipitated out of the reaction mixture.1. Verify the integrity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Use a fresh vial of the compound. 2. Use non-nucleophilic buffers such as PBS, HEPES, or borate (B1201080) buffer at the appropriate pH for your reaction. 3. Ensure the final concentration of any organic co-solvent is compatible with your biological system and maintains the solubility of the compound.
Inconsistent experimental results 1. Variability in compound stability: The compound may be degrading over the course of the experiment. 2. Photodegradation: Exposure to ambient light during the experiment.1. Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and store at -20°C or below, and perform a qualification test before use. 2. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored tubes.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) 1. On-column or in-source degradation: Carbamates can be thermally labile and may degrade in the injection port of a gas chromatograph or in the ion source of a mass spectrometer.[3] 2. Presence of impurities or degradation products: The starting material may contain impurities, or the compound may have degraded during storage or the experiment.1. For LC-MS analysis, optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Use a lower injection port temperature for GC if possible, though LC is generally preferred for carbamates. 2. Characterize the unexpected peaks using mass spectrometry to identify potential impurities or degradation products. Run a control sample of the compound that has been subjected to forced degradation to help identify these peaks.

Quantitative Stability Data

Disclaimer: The following data is illustrative and based on general knowledge of carbamate stability. Specific experimental data for this compound is not currently available in the public domain. Researchers should perform their own stability studies to determine the precise stability profile under their specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound

pH Temperature (°C) Half-life (t½) Primary Degradation Products
325> 30 daysBenzyl alcohol, 10-bromodecylamine
7.425~14 daysBenzyl alcohol, 10-bromodecylamine
925~2 daysBenzyl alcohol, 10-bromodecylamine

Table 2: Illustrative Thermal Stability of this compound (in solid state)

Temperature (°C) Duration % Degradation Primary Degradation Products
4030 days< 1%Not significant
6030 days~5%Benzyl alcohol, 10-bromodecyl isocyanate
807 days~15%Benzyl alcohol, 10-bromodecyl isocyanate, 10-bromodecylamine

Table 3: Illustrative Photostability of this compound (in solution)

Light Source Intensity Duration % Degradation Primary Degradation Products
ICH Q1B Option 2 (Cool White/UV)1.2 million lux hours / 200 W h/m²As per ICH guideline~10-20%Benzyl alcohol, 10-bromodecylamine, photoproducts of the phenyl group

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Buffers: Prepare buffers at pH 3 (e.g., 0.1 M citrate (B86180) buffer), pH 7.4 (e.g., 0.1 M phosphate (B84403) buffer), and pH 9 (e.g., 0.1 M borate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of the organic solvent is minimal to avoid affecting the pH.

  • Storage: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Protocol 3) to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Photostability Study (based on ICH Q1B Guidelines)
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile (B52724):water) in a transparent container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.

  • Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5][6]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method to assess the extent of degradation.

Protocol 3: Stability-Indicating HPLC Method Development
  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Example Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

  • Method Validation: To ensure the method is stability-indicating, analyze samples from forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress). The method should be able to resolve the parent compound from all major degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start This compound stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock hydrolysis Hydrolysis (pH 3, 7.4, 9) stock->hydrolysis Expose to Stress thermal Thermal Stress (e.g., 60°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Quantify Parent Compound and Degradants hplc->data report Generate Stability Report data->report Hydrolysis_Pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate + OH- / H3O+ products Benzyl alcohol + 10-Bromodecylamine + CO2 intermediate->products Elimination Troubleshooting_Logic start Experiment Fails or Gives Inconsistent Results check_compound Verify Compound Integrity (HPLC, NMR) start->check_compound check_buffer Check Buffer Compatibility (non-nucleophilic) check_compound->check_buffer [Compound OK] fresh_compound Use Fresh Compound check_compound->fresh_compound [Degraded] check_solubility Assess Solubility in Reaction Medium check_buffer->check_solubility [Buffer OK] change_buffer Switch to PBS, HEPES, or Borate Buffer check_buffer->change_buffer [Incompatible] adjust_solvent Adjust Co-solvent Concentration check_solubility->adjust_solvent [Precipitation] success Re-run Experiment check_solubility->success [Soluble] fresh_compound->success change_buffer->success adjust_solvent->success

References

Technical Support Center: Troubleshooting Low Solubility of Long-Chain Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of long-chain carbamates in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My long-chain carbamate (B1207046), dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "crashing out." It occurs because long-chain carbamates are highly hydrophobic (lipophilic) and have very low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve these nonpolar compounds. However, when the DMSO stock is introduced into an aqueous medium, the overall solvent polarity increases dramatically, causing the carbamate to precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of your long-chain carbamate to below its aqueous solubility limit.

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer.

    • Slow Addition with Agitation: Add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Maintain Temperature: Pre-warm your aqueous buffer to 37°C. Solubility is often temperature-dependent, and warming the solution can help keep the compound dissolved.[1]

  • Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, its final concentration in your experiment should be as low as possible (ideally ≤0.1%) to minimize solvent effects on your biological system.[2]

Q2: I've tried optimizing the dilution of my DMSO stock, but my long-chain carbamate still shows poor solubility. What other formulation strategies can I use?

A2: When simple dilution is insufficient, several formulation strategies can be employed to enhance the solubility of long-chain carbamates. The choice of method will depend on the specific properties of your compound and the requirements of your experiment.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate long-chain carbamates, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with long-chain carbamates, effectively shielding the hydrophobic portion of the molecule and increasing its aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the long-chain carbamate in a solid hydrophilic polymer matrix at a molecular level. When this dispersion is added to an aqueous medium, the polymer dissolves and releases the carbamate as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.[3][4][5][6]

Q3: How does the length of the alkyl chain on my carbamate affect its solubility?

Troubleshooting Flowchart

Here is a general workflow for troubleshooting low solubility issues with long-chain carbamates:

Caption: A decision-making workflow for addressing low solubility of long-chain carbamates.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches for enhancing the solubility of hydrophobic compounds like long-chain carbamates.

StrategyPrincipleCommon ExcipientsConsiderations
Co-solvency Increasing the polarity of the solvent system to better solvate the hydrophobic compound.Ethanol (B145695), Propylene Glycol, Polyethylene Glycol (PEG 400), GlycerolThe concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells).
Micellar Solubilization Encapsulation of the hydrophobic compound within the core of surfactant micelles.Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS), Cremophor ELThe surfactant concentration must be above the Critical Micelle Concentration (CMC). The choice of surfactant (anionic, cationic, non-ionic) can impact the stability and biological interactions of the formulation.
Cyclodextrin (B1172386) Complexation Formation of an inclusion complex where the hydrophobic carbamate is sequestered within the cyclodextrin cavity.[7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)The size of the cyclodextrin cavity must be appropriate for the size of the long-chain carbamate. The stoichiometry of the complex (e.g., 1:1, 1:2) should be determined.[7]
Solid Dispersion Dispersion of the compound in a hydrophilic polymer matrix at a molecular level to enhance dissolution.Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC)The choice of polymer and the preparation method (e.g., solvent evaporation, melt extrusion) are critical for the stability and performance of the solid dispersion.[3][5][9]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Aqueous Solubility

This protocol outlines a standard procedure for measuring the equilibrium aqueous solubility of a long-chain carbamate.

  • Preparation of Saturated Solution:

    • Add an excess amount of the long-chain carbamate powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visually apparent.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Separation:

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Quantify the concentration of the dissolved long-chain carbamate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

    • Prepare a calibration curve using standard solutions of the carbamate of known concentrations in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Dilute the filtrate with the same organic solvent used for the standards before injection into the HPLC system to ensure compatibility with the mobile phase and to fall within the range of the calibration curve.

  • Data Reporting:

    • Report the solubility in units of µg/mL or µM at the specified temperature and pH.

Shake_Flask_Protocol cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess carbamate to aqueous buffer prep2 Incubate with shaking (24-48h at constant temp.) prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 quant2 Analyze filtrate by HPLC-UV sep2->quant2 quant1 Prepare calibration curve with standards quant1->quant2

Caption: Workflow for the shake-flask solubility determination protocol.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to investigate the effect of a cyclodextrin on the solubility of a long-chain carbamate and to determine the stoichiometry of the inclusion complex.

  • Preparation of Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM) in the desired buffer.

  • Equilibration:

    • Add an excess amount of the long-chain carbamate to each cyclodextrin solution.

    • Follow the same incubation and equilibration procedure as described in the Shake-Flask Method (Protocol 1).

  • Sample Analysis:

    • After equilibration, separate the undissolved carbamate by filtration.

    • Quantify the concentration of the dissolved carbamate in each filtrate using a validated HPLC-UV method.

  • Data Analysis:

    • Plot the concentration of the dissolved long-chain carbamate (y-axis) against the concentration of the cyclodextrin (x-axis). This is known as a phase solubility diagram.[7][8][11][12]

    • The shape of the curve provides information about the nature of the complex. A linear (AL-type) plot suggests the formation of a 1:1 soluble complex. Deviations from linearity may indicate the formation of higher-order complexes.[7][11][12]

    • The stability constant (Kc) of a 1:1 complex can be calculated from the slope of the linear portion of the phase solubility diagram and the intrinsic solubility (S0) of the carbamate in the absence of cyclodextrin, using the following equation: Kc = slope / [S0 * (1 - slope)]

Phase_Solubility_Study prep_cd Prepare a series of cyclodextrin solutions of varying concentrations add_carbamate Add excess long-chain carbamate to each solution prep_cd->add_carbamate equilibrate Equilibrate with shaking (24-48h) add_carbamate->equilibrate filter_samples Filter to remove undissolved carbamate equilibrate->filter_samples analyze_hplc Quantify dissolved carbamate in each filtrate by HPLC-UV filter_samples->analyze_hplc plot_diagram Plot [Carbamate] vs. [Cyclodextrin] to create a phase solubility diagram analyze_hplc->plot_diagram analyze_diagram Analyze the diagram to determine complex stoichiometry and calculate the stability constant (Kc) plot_diagram->analyze_diagram

Caption: Logical relationship of steps in a phase solubility study.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a long-chain carbamate.

  • Solvent Selection and Dissolution:

    • Select a volatile organic solvent in which both the long-chain carbamate and the hydrophilic polymer (e.g., PVP K30) are soluble. Common solvents include methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol.

    • Dissolve the long-chain carbamate and the polymer in the chosen solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio). Ensure complete dissolution.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the compound.

    • Continue evaporation until a dry, solid film or powder is formed.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended):

    • Characterize the solid dispersion to confirm the amorphous state of the drug using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • Solubility and Dissolution Testing:

    • Evaluate the solubility and dissolution rate of the prepared solid dispersion powder using the shake-flask method (Protocol 1) or a standard dissolution apparatus. Compare the results to the unprocessed long-chain carbamate.

This technical support center provides a starting point for addressing the solubility challenges of long-chain carbamates. The optimal approach will always be compound-specific and may require empirical testing of multiple strategies.

References

Technical Support Center: Synthesis of Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenylmethyl N-(10-bromodecyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is the reaction of 10-bromo-1-decanamine with benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from the starting materials or side reactions. Key potential impurities include:

  • Unreacted Starting Materials: 10-bromo-1-decanamine and benzyl chloroformate.

  • Side-Products from the Amine: N,N'-bis(10-bromodecyl)urea can form, particularly if the benzyl chloroformate contains traces of phosgene (B1210022).

  • Side-Products from the Reagent: Dibenzyl carbonate may form from the reaction of benzyl chloroformate with residual moisture or benzyl alcohol.

  • Di-substituted Byproduct: If the 10-bromo-1-decanamine starting material is contaminated with 1,10-decanediamine, the corresponding bis-carbamate, 1,10-bis[(phenylmethoxy)carbonylamino]decane, can be formed.

  • Precursor Impurities: Residual 1,10-dibromodecane (B1670030) from the synthesis of 10-bromo-1-decanamine.

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Use high-purity 10-bromo-1-decanamine and freshly opened or purified benzyl chloroformate.

  • Stoichiometry: A slight excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents) can help ensure complete consumption of the amine.

  • Reaction Temperature: Maintain a low and controlled temperature (e.g., 0 °C) during the addition of benzyl chloroformate to minimize side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and carbon dioxide.

  • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried to prevent hydrolysis of benzyl chloroformate.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to effectively scavenge the HCl byproduct without reacting with the chloroformate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive benzyl chloroformate due to hydrolysis.Use a fresh bottle of benzyl chloroformate or purify it before use. Ensure anhydrous reaction conditions.
Poor quality of 10-bromo-1-decanamine starting material.Verify the purity of the amine by NMR or other analytical techniques. Consider re-purification if necessary.
Insufficient base to neutralize HCl byproduct.Use at least one equivalent of a non-nucleophilic base like triethylamine.
Presence of a Significant Amount of Unreacted 10-bromo-1-decanamine Insufficient amount of benzyl chloroformate.Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.
Deactivation of benzyl chloroformate.Add the chloroformate slowly at a low temperature to a well-stirred solution of the amine and base.
Formation of N,N'-bis(10-bromodecyl)urea Presence of phosgene as an impurity in the benzyl chloroformate.Use high-purity, freshly opened benzyl chloroformate. Consider purifying the chloroformate by distillation under reduced pressure.
Reaction with atmospheric carbon dioxide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Detection of Dibenzyl Carbonate Reaction of benzyl chloroformate with residual water or benzyl alcohol.Ensure all starting materials and solvents are anhydrous. Use a base to scavenge any HCl formed, which can catalyze this side reaction.
Presence of 1,10-bis[(phenylmethoxy)carbonylamino]decane Contamination of 10-bromo-1-decanamine with 1,10-decanediamine.Carefully purify the 10-bromo-1-decanamine starting material, for example, by column chromatography, to remove the diamine impurity.

Experimental Protocols

Synthesis of 10-bromo-1-decanamine hydrobromide from 1,10-dibromodecane

A significant challenge in this synthesis is controlling the reaction to favor mono-substitution and prevent the formation of the di-substituted byproduct.[1] Using a large excess of 1,10-dibromodecane can favor the desired mono-amination.[1]

  • Dissolve 1,10-dibromodecane in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • Add a controlled molar equivalent of an aminating agent (e.g., a solution of ammonia (B1221849) in ethanol).

  • Seal the vessel and heat the reaction mixture with stirring.

  • After cooling, the mixture will contain unreacted 1,10-dibromodecane, the desired 10-bromo-1-decanamine, and the 1,10-decanediamine byproduct.

  • Isolate the products and purify 10-bromo-1-decanamine by column chromatography.

  • The free amine can be converted to the hydrobromide salt by treatment with HBr for better stability and handling.

Synthesis of this compound

This protocol is a general procedure adapted for this specific synthesis.

  • In a round-bottom flask under an inert atmosphere, dissolve 10-bromo-1-decanamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reactant Ratio (Amine:Cbz-Cl:Base) 1 : 1.05 : 1.1A slight excess of the chloroformate and base is recommended.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Must be anhydrous.
Temperature 0 °C to Room TemperatureAddition of chloroformate should be done at 0 °C.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield 70 - 90%Yields can vary based on the purity of starting materials and reaction conditions.
Purification Method Column Chromatography or RecrystallizationNecessary to remove byproducts and unreacted starting materials.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 10-bromo-1-decanamine 10-bromo-1-decanamine Product Phenylmethyl N-(10-bromodecyl)carbamate 10-bromo-1-decanamine->Product + Benzyl chloroformate Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Product Base Base (e.g., Et3N) Byproduct Base-HCl Salt Base->Byproduct + HCl

Caption: Synthesis of this compound.

Side_Reactions cluster_reactants1 Urea Formation cluster_reactants2 Carbonate Formation Amine 10-bromo-1-decanamine Urea N,N'-bis(10-bromodecyl)urea Amine->Urea + Phosgene CbzCl Benzyl chloroformate Carbonate Dibenzyl carbonate CbzCl->Carbonate + H2O Water Water Water->Carbonate Phosgene Phosgene Impurity Phosgene->Urea

Caption: Common side reactions in the carbamate (B1207046) synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Conditions Optimize Temperature, Solvent, and Base Check_Conditions->Optimize_Conditions Suboptimal Analyze_Byproducts Identify Byproducts (NMR, MS) Check_Conditions->Analyze_Byproducts Optimal Optimize_Conditions->Analyze_Byproducts Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Side Reactions Identified End Successful Synthesis Analyze_Byproducts->End No Major Issues Adjust_Stoichiometry->End

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Aliphatic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aliphatic linkers.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during your purification experiments.

Guide 1: Low Final Yield of Purified Linker

Low recovery of the target aliphatic linker is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.

Potential Causes and Solutions for Low Linker Yield

Potential Cause Recommended Solution Justification
Inefficient Reaction Confirm reaction completion using an appropriate analytical method (e.g., TLC, LC-MS) before starting the purification process.Incomplete conversion of starting materials will naturally lead to a lower yield of the desired product.
Protein/Linker Degradation If working with linker-protein conjugates, perform all purification steps at low temperatures (e.g., 4°C) and consider adding a protease inhibitor cocktail to your lysis buffer.[1] For labile linkers, avoid harsh pH conditions and high temperatures during purification.[2]Proteases released during cell lysis can degrade protein components of a conjugate.[1] Aliphatic linkers, especially those designed for controlled release in ADCs, can be sensitive to pH and temperature extremes.[2]
Suboptimal Chromatography Conditions Perform small-scale trials to optimize buffer composition, pH, and salt concentration for binding, washing, and elution steps.The physicochemical properties of the linker dictate its interaction with the stationary phase. Suboptimal conditions can lead to poor binding to the column or premature elution during the wash steps.[1]
Linker Precipitation If precipitation is observed, ensure the linker is fully soluble in the chosen buffers. Consider adjusting the buffer composition (e.g., adding a co-solvent) or performing a buffer exchange.Changes in pH or the introduction of purification reagents can sometimes cause aggregation and precipitation of the linker or its conjugates, leading to significant loss of product.[3]
Non-Specific Binding to Labware For hydrophobic linkers, consider using low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing labware with the mobile phase can also help.Hydrophobic molecules can adsorb to plastic surfaces, leading to a reduction in the final yield.

Low_Yield_Troubleshooting start Low Final Yield of Purified Linker check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_synthesis Optimize Synthesis Conditions incomplete->optimize_synthesis optimize_synthesis->start check_degradation Assess Linker Stability (SDS-PAGE, LC-MS) complete->check_degradation degraded Degradation Observed check_degradation->degraded Yes stable Linker is Stable check_degradation->stable No adjust_conditions Adjust Purification Conditions (Temp, pH, Protease Inhibitors) degraded->adjust_conditions end Improved Yield adjust_conditions->end optimize_chromatography Optimize Chromatography (Buffers, pH, Salt) stable->optimize_chromatography check_precipitation Check for Precipitation optimize_chromatography->check_precipitation precipitate_present Precipitation Present check_precipitation->precipitate_present Yes no_precipitate No Precipitation check_precipitation->no_precipitate No modify_buffers Modify Buffers for Solubility precipitate_present->modify_buffers modify_buffers->end no_precipitate->end

Guide 2: Presence of Impurities in the Final Product

Achieving high purity is critical for the successful application of aliphatic linkers, especially in drug development. This guide will help you identify and remove common impurities.

Common Impurities and Their Removal Strategies

Impurity Type Common Source Recommended Removal Method Notes
Unreacted Starting Materials Incomplete synthesis reaction.RP-HPLC: Good for separating compounds with different polarities. SPE: Can be designed to selectively bind the product or the impurity.Monitor the reaction progress to ensure maximum conversion before purification.
Coupling Reagents (e.g., EDC, NHS) Excess reagents used to drive the reaction to completion.Aqueous Wash: Water-soluble reagents like EDC and NHS can often be removed by washing with water. Size Exclusion Chromatography (SEC): Effective for separating small molecules from larger linker-conjugates.[4] Dialysis: Useful for removing small molecule impurities from macromolecular products.[4]EDC and NHS are highly soluble in water and acetone.[4]
Byproducts of Coupling Reagents Side reactions of coupling agents (e.g., N-acylisourea from EDC).[5][6]RP-HPLC: Can separate the byproduct based on its polarity. Acidic/Basic Wash: The solubility of byproducts can sometimes be altered by pH adjustment, facilitating their removal by liquid-liquid extraction.The choice of purification strategy may be influenced by whether the byproducts are water-soluble or water-insoluble.[5]
Oligomeric PEG Impurities Inherent polydispersity in polyethylene (B3416737) glycol (PEG) starting materials.[7]Preparative RP-HPLC: Can provide high-resolution separation of PEG oligomers of different lengths.[8]For applications requiring highly defined linkers, using monodisperse PEG starting materials is recommended.[8]
Aggregates Hydrophobic interactions between linker molecules, especially at high concentrations.Size Exclusion Chromatography (SEC): The primary method for removing larger aggregates from the desired monomeric product.[9] Hydrophobic Interaction Chromatography (HIC): Can separate aggregates based on their increased hydrophobicity.[9]Optimizing buffer conditions (e.g., pH, salt concentration, addition of detergents) can help prevent aggregation.[10][11]

Frequently Asked Questions (FAQs)

1. What are the most significant challenges in purifying aliphatic linkers?

The primary challenges include:

  • Instability: Many linkers, particularly those used in ADCs, are designed to be labile under specific conditions, which can make them prone to degradation during purification.[2]

  • Complex Solubility: Aliphatic linkers can have complex solubility profiles, often requiring a delicate balance of aqueous and organic solvents for effective purification.

  • Structural Complexity: The presence of multiple functional groups can lead to a variety of side reactions, generating impurities that are difficult to separate from the desired product.[2]

  • Removal of Excess Reagents: Driving synthesis reactions to completion often requires using an excess of coupling reagents, which must then be completely removed during purification.[12]

2. Which chromatography technique is best for my aliphatic linker?

The choice of chromatography technique depends on the properties of your linker and the impurities you need to remove:

  • Reverse-Phase HPLC (RP-HPLC): Excellent for separating compounds based on hydrophobicity. It is a high-resolution technique suitable for achieving high purity.[2][13]

  • Solid-Phase Extraction (SPE): A versatile technique that can be used in a "catch and release" mode. It is useful for removing large volumes of solvent after RP-HPLC or for more straightforward purifications.

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on size, such as removing small molecule impurities from a large linker-protein conjugate or separating aggregates from monomers.[4]

  • Hydrophobic Interaction Chromatography (HIC): Useful for purifying linker-protein conjugates, as it separates molecules based on their surface hydrophobicity under non-denaturing conditions.[14]

3. How can I remove residual EDC and NHS from my coupling reaction?

EDC and its byproducts are water-soluble, while NHS is also soluble in water and acetone.[4] Several methods can be employed for their removal:

  • Aqueous Washes: If your product is in an organic solvent, repeated washing with water or a slightly acidic buffer can extract these impurities.

  • Dialysis or Size Exclusion Chromatography: For larger molecules like protein-linker conjugates, these methods are very effective at separating the small molecule reagents.[4]

  • Precipitation: In some cases, the desired product can be precipitated from the reaction mixture, leaving the soluble EDC/NHS in the supernatant.[4]

4. My linker seems to be aggregating during purification. What can I do?

Aggregation is often driven by hydrophobic interactions. To mitigate this:

  • Optimize Buffer Conditions: Adjust the pH and salt concentration of your buffers. In some cases, a buffer screen may be necessary to find the optimal conditions for solubility.[11]

  • Add Solubilizing Agents: The inclusion of non-ionic detergents or organic co-solvents can help to keep your linker in solution.[10]

  • Work at Lower Concentrations: High concentrations of the linker can promote aggregation. If possible, perform purification steps with more dilute solutions.

  • Use Size Exclusion Chromatography (SEC): If aggregates have already formed, SEC is the most effective method for their removal.[9]

5. What analytical methods are recommended for assessing the purity of my aliphatic linker?

A combination of methods is often recommended for a comprehensive assessment of purity:

  • Reverse-Phase HPLC (RP-HPLC): Provides a quantitative measure of purity by separating the main product from impurities. When coupled with a detector like a UV-Vis spectrophotometer or an evaporative light scattering detector (ELSD), it can provide percentage purity based on peak area.[8]

  • Mass Spectrometry (MS): Confirms the identity of the desired product by measuring its molecular weight. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, especially residual solvents.[15][16][17]

Comparison of Analytical Techniques for Purity Assessment

Technique Principle of Detection Gradient Compatible Relative Sensitivity Key Advantages & Disadvantages
UV-Vis Absorbance of light by chromophores.YesModeratePro: Robust and widely available. Con: Requires the analyte to have a chromophore.
ELSD Light scattering from non-volatile analyte particles after solvent evaporation.YesModeratePro: Universal detector for non-volatile compounds. Con: Non-linear response can make quantification challenging.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighPro: Provides molecular weight and structural information for impurity identification. Con: Higher equipment cost and complexity.

Experimental Protocols

Protocol 1: Purification of a Heterobifunctional Aliphatic Linker using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purification of a heterobifunctional linker (e.g., Amine-PEG-Carboxylic Acid) from a crude synthesis reaction mixture.

1. Instrumentation & Materials:

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.

  • C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Crude linker sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).

2. Procedure:

  • Sample Preparation: Dissolve the crude linker product in a small volume of the initial mobile phase composition (e.g., 95% A/5% B) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B) at a flow rate appropriate for the column size (e.g., 10-20 mL/min) until a stable baseline is achieved on the UV detector.

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

    • 5-60% B over 30 minutes.

    • 60-95% B over 5 minutes.

    • Hold at 95% B for 5 minutes (to wash the column).

    • Return to 5% B over 2 minutes and re-equilibrate for 10 minutes.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for amide bonds, or a wavelength specific to an aromatic group if present). Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC-MS to confirm the purity and identity of the desired linker.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: "Catch and Release" Purification using Solid-Phase Extraction (SPE)

This protocol is useful for removing excess hydrophilic reagents from a more hydrophobic linker product after a reaction in an aqueous/organic mixture.

1. Instrumentation & Materials:

  • SPE manifold.

  • Reversed-phase SPE cartridges (e.g., C18).

  • Conditioning Solvent: Methanol or acetonitrile.

  • Equilibration Solvent: Water or an aqueous buffer.

  • Wash Solvent: A polar solvent mixture that will elute impurities but not the product (e.g., 5-10% acetonitrile in water).

  • Elution Solvent: A less polar solvent mixture that will elute the product (e.g., 50-80% acetonitrile in water).

  • Crude reaction mixture.

2. Procedure:

  • Conditioning: Pass 2-3 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.

  • Equilibration: Pass 2-3 column volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the cartridge run dry.

  • Sample Loading: Load the crude reaction mixture onto the SPE cartridge. The desired linker should be retained on the C18 sorbent, while highly polar impurities may pass through.

  • Washing: Pass 3-5 column volumes of the wash solvent through the cartridge to remove any remaining polar impurities (e.g., unreacted NHS, EDC byproducts).

  • Elution: Elute the purified linker from the cartridge by passing 1-3 column volumes of the elution solvent. Collect the eluate.

  • Analysis and Solvent Removal: Analyze the eluate for purity and identity. Remove the solvent to obtain the purified linker.

SPE_Catch_and_Release start Start condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load impurities_out1 Polar Impurities (Waste) load->impurities_out1 wash 4. Wash Cartridge (e.g., 5% Acetonitrile) load->wash impurities_out2 Remaining Polar Impurities (Waste) wash->impurities_out2 elute 5. Elute Product (e.g., 80% Acetonitrile) wash->elute product_out Purified Linker elute->product_out end End elute->end

References

Technical Support Center: Overcoming Steric Hindrance in Carbamate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with steric hindrance during carbamate (B1207046) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect carbamate formation?

A: Steric hindrance is a chemical phenomenon where the bulky nature of atomic groups on a molecule obstructs a chemical reaction.[1] In carbamate formation, bulky substituents on either the amine or the alcohol can shield the reactive centers, making it difficult for them to come together and form the necessary tetrahedral intermediate.[1][2] This leads to slower reaction rates or, in some cases, prevents the reaction from occurring under standard conditions.[1]

Q2: I am trying to form a carbamate from a tertiary alcohol, but I am only observing elimination products. What is happening and how can I fix it?

A: Tertiary alcohols are prone to elimination reactions (E1) under acidic conditions, which are often used to activate the alcohol.[3] The acidic conditions promote the formation of a stable tertiary carbocation, which can then be deprotonated to form an alkene instead of being attacked by the amine nucleophile to form the desired carbamate.[3]

To favor carbamate formation over elimination, consider the following strategies:

  • Use Milder Reaction Conditions: Avoid strong acids and high temperatures which favor elimination.[3]

  • Employ Alternative Reagents: The use of sodium cyanate (B1221674) with trifluoroacetic acid is a documented method for the one-step synthesis of carbamates from tertiary alcohols that can minimize elimination.[3]

  • Activate the Amine, Not the Alcohol: Consider forming an isocyanate from the amine first (e.g., via a Curtius rearrangement) and then reacting it with the tertiary alcohol.[4]

Q3: My reaction between a sterically hindered secondary amine and an alcohol is very slow. What can I do to improve the reaction rate?

A: The reduced nucleophilicity of a sterically hindered secondary amine can significantly slow down the reaction. To accelerate the formation of carbamates with bulky secondary amines, you can try the following approaches:

  • Use Activating Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or N,N'-Disuccinimidyl carbonate (DSC) can be used to first activate the alcohol, forming a more reactive intermediate that can then be attacked by the hindered amine.[1][5]

  • Catalysis: Certain catalysts, such as tin compounds for transcarbamoylation or nickel-based catalysts for dehydrative urethane (B1682113) formation, can promote the reaction.[1][4]

  • Increase Reaction Temperature or Pressure: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[6] In some cases, applying high pressure can also favor the formation of the more compact transition state leading to the carbamate.[6] Microwave-assisted synthesis can also be effective in rapidly heating the reaction mixture and overcoming steric barriers.[7][8]

Q4: Are there any phosgene-free methods to synthesize carbamates, especially when dealing with sterically hindered substrates?

A: Yes, several phosgene-free alternatives exist to avoid the use of the highly toxic phosgene (B1210022) and its derivatives. These methods are often more compatible with sensitive or sterically hindered substrates:

  • From Carbon Dioxide: CO2 can be used as a green and safe C1 source.[4] The reaction typically involves the coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate.[9]

  • From Dialkyl Carbonates (DACs): DACs like dimethyl carbonate (DMC) can react with amines to form carbamates.[10] The reaction of an amine with a sterically hindered DAC can lead to the carbamate in high yield as the more hindered alkoxides are better leaving groups.[10]

  • Rearrangement Reactions: The Curtius rearrangement of acyl azides and the Hofmann rearrangement of amides are classical methods that generate an isocyanate intermediate in situ, which can then be trapped by an alcohol to form the carbamate.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no carbamate yield with a tertiary alcohol Elimination reaction is favored over substitution.Use milder acids or alternative carbamoylating agents like the sodium cyanate/trifluoroacetic acid method.[3]
Steric hindrance preventing nucleophilic attack.Activate the alcohol with a less bulky activating agent or consider synthesizing the isocyanate from the amine first.
Slow reaction with a bulky secondary amine Low nucleophilicity of the amine due to steric bulk.Use activating agents like CDI or DSC to activate the alcohol.[1][5]
High activation energy barrier.Carefully increase the reaction temperature, use microwave irradiation, or apply high pressure.[6][7][8]
Formation of undesired side products (e.g., ureas) The isocyanate intermediate reacts with another amine molecule.If generating an isocyanate in situ, ensure the alcohol is present in sufficient excess and that the reaction conditions favor nucleophilic attack by the alcohol.
Difficulty in purifying the carbamate product Unreacted starting materials or byproducts from activating agents.Optimize the stoichiometry of your reagents. Choose an activation method that yields easily removable byproducts (e.g., imidazole (B134444) from CDI can often be removed by an aqueous wash).

Data Presentation

Table 1: Comparison of Activating Agents for Carbamate Formation with a Hindered Secondary Amine

Activating AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1,1'-Carbonyldiimidazole (CDI)DMF90+12~80[5]
N,N'-Disuccinimidyl carbonate (DSC)Acetonitrile/WaterAmbient4-6>95[5]

Note: Yields are highly substrate-dependent and the above data is for a specific example of a hindered amino acid.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from a Tertiary Alcohol via a Mixed Carbonate Intermediate [11]

  • To a solution of the tertiary alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a suitable carbonate source (e.g., di(2-pyridyl) carbonate or N,N'-disuccinimidyl carbonate) and a strong, non-nucleophilic base (e.g., potassium hydride or sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the formation of the mixed carbonate is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • In a separate flask, dissolve the desired amine in an anhydrous aprotic solvent.[11]

  • Slowly add the solution of the mixed carbonate to the amine solution at room temperature.[11]

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[11]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[11]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system to afford the desired tertiary alcohol carbamate.[11]

Protocol 2: Carbamate Formation from a Hindered Amine using N,N'-Disuccinimidyl Carbonate (DSC) [5]

  • To a solution of the alcohol in acetonitrile, add N,N'-disuccinimidyl carbonate (DSC) and triethylamine.

  • Stir the mixture at room temperature until the activation of the alcohol is complete (monitor by TLC or LC-MS).

  • In a separate flask, dissolve the hindered amine (e.g., a hindered amino acid) in an aqueous medium.

  • Add the solution of the activated alcohol to the amine solution.

  • Stir the reaction at ambient temperature until the carbamate formation is complete.

  • Work up the reaction by extracting the product with an organic solvent.

  • Purify the crude product by chromatography if necessary.

Visualizations

Carbamate_Formation_Strategies cluster_reactants Starting Materials cluster_strategies Strategies to Overcome Steric Hindrance Sterically_Hindered_Amine Sterically Hindered Amine Activating_Agents Use Activating Agents (CDI, DSC) Sterically_Hindered_Alcohol Sterically Hindered Alcohol Carbamate_Product Carbamate Product Activating_Agents->Carbamate_Product Alternative_Reagents Alternative Reagents (CO2, DACs) Alternative_Reagents->Carbamate_Product Harsh_Conditions Modified Conditions (High T/P, Microwave) Harsh_Conditions->Carbamate_Product Catalysis Catalysis (Ni, Sn, etc.) Catalysis->Carbamate_Product Tertiary_Alcohol_Carbamate_vs_Elimination Tertiary_Alcohol Tertiary Alcohol Protonation Protonation (Strong Acid) Tertiary_Alcohol->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Carbamate_Formation Carbamate Formation (SN1) Carbocation->Carbamate_Formation + Amine (Nucleophile) Elimination Elimination (E1) Carbocation->Elimination - H+ Carbamate_Product Carbamate Product Carbamate_Formation->Carbamate_Product Alkene_Product Alkene Product Elimination->Alkene_Product

References

Technical Support Center: Phenylmethyl N-(10-bromodecyl)carbamate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Phenylmethyl N-(10-bromodecyl)carbamate.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue Possible Cause Suggested Solution
No degradation of the compound observed. Inappropriate experimental conditions: The pH, temperature, or buffer composition may not be optimal for degradation.1. Verify that the experimental conditions mimic physiological or relevant environmental conditions.2. Perform a literature search for the degradation of structurally similar carbamates to identify optimal conditions.3. Consider the use of liver microsomes or specific esterases to facilitate metabolic degradation.[1]
Low enzymatic activity: If using an enzyme solution, the enzyme may be inactive or inhibited.1. Check the activity of the enzyme using a known substrate.2. Ensure that no inhibitory substances are present in the reaction mixture.3. Increase the enzyme concentration.
Compound insolubility: The compound may not be sufficiently dissolved in the aqueous buffer.1. Confirm the solubility of this compound in the experimental medium. The compound is soluble in DCM (Dichloromethane).[2]2. Consider using a co-solvent, but verify its compatibility with the experimental system (e.g., enzyme activity).
Multiple unexpected peaks in analytical results (e.g., HPLC, GC-MS). Contamination: The sample or solvent may be contaminated.1. Run a blank sample (solvent only) to identify any contaminant peaks.2. Use high-purity solvents and reagents.
Non-specific binding: The compound may be binding to the experimental apparatus (e.g., plastic tubes).1. Use low-binding microcentrifuge tubes and pipette tips.2. Include a control sample without the degradation-inducing agent (e.g., enzyme) to assess non-specific loss of the compound.
Complex degradation profile: The compound may be degrading into multiple products through various pathways.1. This is a potential outcome. Attempt to identify the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.2. Vary experimental conditions (e.g., pH, presence of specific enzyme inhibitors) to dissect the different degradation pathways.
Inconsistent degradation rates between replicates. Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.1. Use calibrated pipettes and appropriate pipette tips.2. Prepare a larger volume of the reaction mixture to minimize pipetting errors between replicates.
Temperature fluctuations: Inconsistent temperature control can affect the rate of chemical and enzymatic reactions.1. Use a calibrated incubator or water bath with stable temperature control.
Variability in biological matrices: If using biological samples (e.g., liver microsomes, plasma), there can be inherent biological variability.1. Pool samples from multiple donors if possible.2. Increase the number of replicates to improve statistical power.

Frequently Asked Questions (FAQs)

1. What are the expected major degradation pathways for this compound?

  • Hydrolysis: The ester linkage of the carbamate (B1207046) is susceptible to hydrolysis, which can be chemically or enzymatically mediated (e.g., by esterases or cytochrome P450 enzymes).[3][4] This would likely yield benzyl (B1604629) alcohol, 10-bromodecan-1-amine, and carbon dioxide.

  • Oxidation: The alkyl chain or the phenyl group may undergo oxidation, mediated by enzymes such as cytochrome P450.[1]

2. What enzymes are likely involved in the metabolic degradation of this compound?

The liver is the primary site of metabolism for many carbamates.[1] Key enzyme families involved include:

  • Cytochrome P450 (CYP) enzymes: These are involved in oxidative metabolism.[1][4]

  • Esterases: These enzymes catalyze the hydrolysis of ester bonds.[4]

3. How can I monitor the degradation of this compound experimentally?

You can monitor the degradation by measuring the decrease in the concentration of the parent compound over time using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS).[5]

4. What are the potential degradation products I should look for?

Based on the expected hydrolytic degradation pathway, you should look for the following potential products:

  • Benzyl alcohol

  • 10-bromodecan-1-amine

  • N-(10-bromodecyl)carbamic acid (as an unstable intermediate)

Oxidative metabolism could lead to a variety of hydroxylated or further oxidized products on the decyl chain or the phenyl ring.

5. How does the structure of this compound influence its stability?

The stability of carbamates is influenced by their chemical structure.[6][7] For this compound, which is an N-alkyl-O-aryl carbamate, it is expected to be relatively susceptible to metabolic hydrolysis.[6] The long alkyl chain may also be a site for oxidative metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of this compound in the presence of liver microsomes.

  • Prepare Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Liver microsomes (e.g., human, rat).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • Incubation:

    • Pre-warm the phosphate buffer, liver microsomes, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the compound stock solution. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Processing:

    • Immediately add the withdrawn aliquot to the quenching solution to stop the reaction.

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant to an analysis vial.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

Hydrolytic_Degradation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound B N-(10-bromodecyl)carbamic acid (Unstable) A->B Hydrolysis (Esterase/CYP450) C Benzyl alcohol A->C Hydrolysis H2O H₂O D 10-bromodecan-1-amine B->D E CO₂ B->E Experimental_Workflow prep 1. Prepare Reagents (Compound, Buffer, Microsomes, NADPH) incubate 2. Incubate at 37°C (Initiate with NADPH) prep->incubate sample 3. Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench 4. Quench Reaction (Ice-cold Acetonitrile + IS) sample->quench process 5. Process Sample (Vortex, Centrifuge) quench->process analyze 6. LC-MS/MS Analysis process->analyze data 7. Data Analysis (Calculate t₁/₂ and CLᵢₙₜ) analyze->data

References

Technical Support Center: Phenylmethyl N-(10-bromodecyl)carbamate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Phenylmethyl N-(10-bromodecyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for HPLC analysis?

A1: this compound has a molecular formula of C18H28BrNO2 and a molecular weight of 370.3 g/mol .[1] Its structure, featuring a 10-carbon alkyl chain and a phenylmethyl group, makes it a highly non-polar, hydrophobic compound. It is reported to be soluble in dichloromethane (B109758) (DCM).[1] For reversed-phase HPLC, it will be strongly retained on the stationary phase.

Q2: Which HPLC column is best suited for analyzing this compound?

A2: A reversed-phase (RP) column is the most appropriate choice due to the compound's hydrophobic nature.[2][3] A C18 column is the recommended starting point as it provides the highest hydrophobicity and retention.[3][4] A C8 column can be considered if retention times are excessively long on a C18 column.[2][3]

Q3: What is a good starting mobile phase and elution mode?

A3: For method development, a gradient elution is highly recommended to determine the optimal elution conditions and reduce run time.[4] A good starting mobile phase would be a mixture of HPLC-grade water (Mobile Phase A) and acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) (Mobile Phase B).[4][5] ACN is generally preferred as it offers lower viscosity and better UV transparency.[4][6] A broad scouting gradient, such as 50% to 100% B over 20-30 minutes, is a practical starting point.

Q4: How should I prepare the sample for injection?

A4: The ideal solvent for your sample is the mobile phase itself or a solvent slightly weaker than the eluting mobile phase.[4][7] Given the compound's high hydrophobicity, dissolving it directly in a highly aqueous initial mobile phase may be difficult. You can dissolve the sample in a small amount of a strong organic solvent (like ACN or MeOH) and then dilute it with the initial mobile phase composition. Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the column and HPLC system.[4]

Q5: What detection method should I use?

A5: The carbamate (B1207046) and phenylmethyl groups contain chromophores that allow for UV detection. A photodiode array (PDA) or UV-Vis detector set between 220-280 nm would be a suitable starting point. For higher sensitivity and specificity, especially at trace levels, methods like post-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection or mass spectrometry (LC-MS/MS) can be employed.[8][9][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your analysis, presented in a question-and-answer format.

Peak Shape Problems

Q: My peak is tailing. What are the common causes and solutions?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11]

  • Cause 1: Active Silanol (B1196071) Groups: Free silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Use a modern, end-capped C18 column. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help suppress silanol interactions.[11]

  • Cause 2: Column Contamination or Void: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can distort the flow path.[12]

    • Solution: Use a guard column to protect the analytical column.[13] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol). If a void has formed, the column may need to be replaced.[12]

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column.[7][13]

    • Solution: Reduce the injection volume or dilute the sample concentration.[13]

Q: My peak is broad or showing fronting. What should I do?

A: Peak fronting is typically a sign of column overloading or a mismatch between the injection solvent and the mobile phase. Broad peaks can have several causes.

  • Cause 1: Column Overload: This is the most common cause of fronting.

    • Solution: Dilute your sample or reduce the injection volume.[13]

  • Cause 2: Injection Solvent is Too Strong: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase starts at 50% ACN), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[7] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

  • Cause 3: High Dead Volume: Excessive tubing length or loose fittings can increase system dead volume, leading to peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are secure. Check for slippage of PEEK fittings.

Retention and Resolution Issues

Q: My analyte's retention time is unstable and shifting between injections. Why?

A: Retention time shifts can point to problems with the pump, mobile phase preparation, or column equilibration.

  • Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or solvent evaporation can change the elution strength.

    • Solution: Ensure mobile phase components are accurately measured and well-mixed. Use fresh solvents and keep solvent bottles capped to prevent evaporation.

  • Cause 2: Pump Issues: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need maintenance.

  • Cause 3: Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.

Q: I am not getting enough resolution between my peak of interest and an impurity. How can I improve it?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Solution 1: Optimize the Gradient: A shallower gradient slope around the elution time of your peaks of interest will increase separation.[11]

  • Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) changes the selectivity of the separation and can often resolve co-eluting peaks.

  • Solution 3: Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. A good starting point is 30-40 °C.[4]

Experimental Protocols & Data Presentation

Protocol 1: HPLC Method Development for this compound
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

    • Create a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the working standard through a 0.22 µm syringe filter before injection.[4]

  • Initial Scouting Run:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-Grade Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 50% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to be shallower around the observed elution time of the analyte to improve resolution.

    • If peak shape is poor, consider adding 0.1% formic acid to both mobile phases.

    • Test different organic modifiers (e.g., methanol) to assess changes in selectivity.

Data Tables for Method Optimization

The following tables summarize example quantitative data to guide optimization.

Table 1: Effect of Organic Modifier on Retention and Peak Shape

ParameterMobile Phase B: AcetonitrileMobile Phase B: Methanol
Retention Time (min)15.218.5
Tailing Factor1.11.4
Theoretical Plates12,5009,800

Rationale: Acetonitrile often provides sharper peaks (higher efficiency) and shorter retention times compared to methanol for hydrophobic compounds.[5]

Table 2: Effect of Gradient Slope on Resolution

Gradient Program (%B in min)Analyte Retention Time (min)Resolution from Nearest Impurity
70-90% in 5 min8.11.2
70-90% in 10 min11.51.8
70-90% in 20 min16.32.5

Rationale: A shallower gradient increases the time the analyte spends in the "ideal" mobile phase composition for separation, improving resolution.[11]

Visualizations

HPLC Method Development Workflow

G cluster_prep Preparation cluster_dev Development Cycle cluster_opt Optimization cluster_final Finalization A Define Analyte Properties (Hydrophobic, Non-polar) B Select Column (e.g., C18) A->B C Prepare Sample & Mobile Phase (Water/ACN) B->C D Perform Scouting Gradient (e.g., 50-100% B) C->D E Evaluate Chromatogram (Retention, Peak Shape, Resolution) D->E F Is Performance Acceptable? E->F G Adjust Gradient Slope F->G No J Yes F->J Yes G->D H Change Organic Modifier (ACN/MeOH) G->H I Modify Temperature / Additives G->I H->D I->D K Validate Method J->K G cluster_all All Peaks Affected cluster_one Specific Peak(s) Affected Start Poor Peak Shape Observed (Tailing, Fronting, Broad) CheckPeaks Problem affects all peaks? Start->CheckPeaks Cause_All Likely Systemic Issue: - Column Inlet Frit Blocked - Dead Volume (Loose Fittings) - Channeling in Column CheckPeaks->Cause_All Yes Cause_One Likely Chemical Interaction: - Sample Overload (Fronting) - Secondary Interactions (Tailing) - Strong Injection Solvent CheckPeaks->Cause_One No Sol_All Solution: - Backflush or replace column - Check/tighten all fittings - Replace column if voided Cause_All->Sol_All End Peak Shape Improved Sol_All->End Sol_One Solution: - Dilute sample / reduce volume - Use end-capped column, add modifier - Match sample solvent to mobile phase Cause_One->Sol_One Sol_One->End

References

Technical Support Center: Preventing Premature Linker Cleavage in Carbamate-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage in carbamate-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to premature cleavage of carbamate-based linkers in ADCs?

A1: Premature cleavage of carbamate-based linkers is primarily driven by two mechanisms:

  • Enzymatic Cleavage: Certain enzymes present in the systemic circulation can recognize and cleave the linker. A notable example is the valine-citrulline (Val-Cit) dipeptide linker, which can be susceptible to cleavage by proteases other than its intended target, cathepsin B.[1][2] This is particularly relevant in preclinical mouse models, where carboxylesterase 1C (Ces1C) can efficiently hydrolyze Val-Cit linkers, leading to premature payload release.[3] Human neutrophil elastase has also been shown to cleave Val-Cit linkers, which may contribute to off-target toxicity.[4]

  • Chemical Instability: The inherent chemical stability of the carbamate (B1207046) bond can be influenced by the surrounding chemical environment. For instance, some carbamate linkers may exhibit pH-dependent hydrolysis.[5] The choice of payload can also impact stability, as highly hydrophobic payloads can lead to ADC aggregation, potentially exposing the linker to non-specific degradation.[6][7][8]

Q2: Why do I observe higher toxicity and lower efficacy in my mouse models compared to in vitro assays with my Val-Cit-PABC linked ADC?

A2: This discrepancy is a common challenge and is often due to the differential stability of the Val-Cit-PABC linker in mouse plasma compared to human plasma or in vitro culture media.[9][10] Mouse plasma contains a high concentration of the enzyme carboxylesterase 1C (Ces1C), which can efficiently cleave the Val-Cit linker, leading to premature release of the cytotoxic payload in circulation.[3] This results in increased off-target toxicity and reduced delivery of the payload to the tumor site, hence the lower efficacy.[11] In contrast, human plasma has significantly lower levels of this enzyme, and standard in vitro assays lack these circulating enzymes, thus not predicting this in vivo instability.[10][12]

Q3: What are the consequences of ADC aggregation, and how does it relate to linker stability?

A3: ADC aggregation, which is the formation of high-molecular-weight clusters of ADC molecules, can have several negative consequences:

  • Reduced Efficacy: Aggregates can be cleared more rapidly from circulation and may have reduced ability to bind to the target antigen on tumor cells.[13]

  • Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response.[13][14]

  • Physical Instability: Aggregation can lead to precipitation and loss of active product.[13]

  • Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity.[13]

Aggregation is often driven by the hydrophobicity of the payload.[6][7][8] When multiple hydrophobic payloads are conjugated to an antibody, they can create hydrophobic patches on the surface, leading to self-association.[14] This aggregation can, in turn, affect linker stability by altering the conformation of the ADC and potentially exposing the linker to degradative enzymes or unfavorable chemical environments.

Troubleshooting Guides

Issue 1: High background toxicity and poor in vivo efficacy in mouse models.
Possible Cause Troubleshooting Steps
Premature linker cleavage by mouse carboxylesterase 1C (Ces1C) 1. Quantify Linker Stability: Perform an in vivo plasma stability study in mice to measure the rate of payload release.[15] 2. Modify the Linker: Consider using a linker with improved stability in mouse plasma. For example, introducing a glutamic acid residue to form a glutamic acid-valine-citrulline (EVCit) linker has been shown to significantly increase stability in mice without compromising cathepsin B-mediated cleavage.[12] 3. Use a Different Preclinical Model: If feasible, consider using a preclinical model with plasma that more closely mimics human plasma in terms of enzymatic activity.
Off-target uptake of the ADC 1. Evaluate Payload Hydrophobicity: Highly hydrophobic payloads can increase non-specific uptake.[] Consider using a more hydrophilic payload or incorporating a hydrophilic spacer into the linker, such as polyethylene (B3416737) glycol (PEG).[17] 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce overall hydrophobicity and non-specific uptake.[]
Issue 2: ADC aggregation observed during formulation or storage.
Possible Cause Troubleshooting Steps
High payload hydrophobicity 1. Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like PEG to increase the overall solubility of the ADC.[][17] 2. Optimize DAR: Aim for a lower DAR to reduce the surface hydrophobicity of the ADC.[18] 3. Site-Specific Conjugation: Employ site-specific conjugation methods to generate more homogeneous ADCs, which can reduce the likelihood of aggregation compared to stochastic conjugation to lysines or cysteines.[]
Suboptimal formulation conditions 1. Buffer and pH Optimization: Screen different buffer systems and pH values to find the optimal conditions for ADC stability.[14] 2. Inclusion of Excipients: Add stabilizers such as polysorbates or sugars to the formulation to prevent aggregation.[13]

Quantitative Data Summary

Table 1: Comparative Stability of Val-Cit-PABC vs. Glu-Val-Cit (EVCit) Linkers

LinkerSpeciesMatrixIncubation Time% Intact ADC RemainingReference
Val-Cit-PABCHumanPlasma28 daysNo significant degradation[12]
Val-Cit-PABCMousePlasma14 days< 5%[12]
Glu-Val-Cit (EVCit)HumanPlasma28 daysNo significant degradation[12]
Glu-Val-Cit (EVCit)MousePlasma14 daysAlmost no cleavage[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • LC-MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[19]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[19]

  • To precipitate plasma proteins, add an equal volume of cold acetonitrile to each aliquot.[5]

  • Centrifuge the samples to pellet the precipitated proteins.[5]

  • Analyze the supernatant by LC-MS to quantify the amount of intact ADC (by measuring the average drug-to-antibody ratio) and the concentration of released (free) payload.[15][20]

  • Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.[19]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the ADC linker to cleavage by the target lysosomal protease, cathepsin B.

Materials:

  • ADC of interest

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0)[12]

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[21]

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of cathepsin B (e.g., 20 nM).[21][22]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 3, 24 hours), take aliquots and terminate the reaction by adding the cold quenching solution.[12]

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[21]

Visualizations

G cluster_0 Systemic Circulation (High Stability Required) cluster_1 Tumor Microenvironment (Targeted Cleavage) ADC Intact ADC in Circulation Premature_Cleavage Premature Linker Cleavage (e.g., by Ces1C in mouse) ADC->Premature_Cleavage Instability Target_Cell Target Tumor Cell ADC->Target_Cell Targeting Off_Target Off-Target Toxicity Premature_Cleavage->Off_Target Reduced_Efficacy Reduced Efficacy Premature_Cleavage->Reduced_Efficacy Internalization Internalization Target_Cell->Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Cell_Death Tumor Cell Death Payload_Release->Cell_Death G Start ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Precipitate Precipitate Proteins (add Acetonitrile) Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify_Intact Quantify Intact ADC (Average DAR) Analyze->Quantify_Intact Quantify_Free Quantify Free Payload Analyze->Quantify_Free End Determine Stability Profile Quantify_Intact->End Quantify_Free->End G ADC Antibody-Val-Cit-PABC-Payload Cleavage Cleavage of Dipeptide ADC->Cleavage CathepsinB Cathepsin B (in Lysosome) CathepsinB->Cleavage Intermediate Antibody-Val + Cit-PABC-Payload Cleavage->Intermediate Self_Immolation 1,6-Self-Immolation of PABC Spacer Intermediate->Self_Immolation Payload Free Payload Self_Immolation->Payload Byproducts Aza-quinone Methide + CO2 Self_Immolation->Byproducts

References

Technical Support Center: Managing Terminal Bromide Reactivity in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of terminal bromides in multi-step synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the strategic use of terminal bromides in complex synthetic routes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Nucleophilic Substitution (S(_N)2) Reactions

Question: I am attempting a nucleophilic substitution on a primary alkyl bromide, but I am observing low yields of my desired product and recovery of starting material. What are the potential causes and how can I improve the reaction?

Answer:

Low yields in S(_N)2 reactions involving terminal bromides can stem from several factors, ranging from reaction conditions to the nature of the nucleophile and substrate. Here is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Poor Nucleophile: The strength of the nucleophile is critical. Weakly nucleophilic reagents will react slowly, often leading to incomplete conversion.

    • Solution: If possible, switch to a stronger nucleophile. For instance, if using a neutral amine, consider its corresponding amide (deprotonated form). If using an alcohol, convert it to an alkoxide with a non-nucleophilic base.

  • Steric Hindrance: While the terminal position is the least sterically hindered for a primary bromide, bulky substituents elsewhere on the alkyl chain (β-substitution) can significantly slow down the S(_N)2 reaction rate. Neopentyl bromides are classic examples of sterically hindered primary bromides that react extremely slowly in S(_N)2 reactions.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be aware that this may also promote side reactions like elimination (E2). A switch to a less sterically demanding nucleophile might also be beneficial.

  • Inappropriate Solvent: The choice of solvent is crucial for S(_N)2 reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive. Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Leaving Group Ability: While bromide is a good leaving group, its reactivity can be compared to other halogens and sulfonates.

    • Solution: In cases where the reaction is sluggish, converting the corresponding alcohol to a tosylate or mesylate, or even an iodide (via Finkelstein reaction), can increase the rate of substitution.

Quantitative Comparison of Leaving Group Reactivity:

The following table provides a relative comparison of common leaving groups in nucleophilic substitution reactions.

Leaving GroupConjugate Acid pKaRelative Rate of Substitution
I
^-
-10~30,000
Br
^-
-9~10,000
Cl
^-
-7~200
F
^-
3.2~1
TsO
^-
(tosylate)
-2.8~60,000
MsO
^-
(mesylate)
-1.9~30,000

Note: Relative rates are approximate and can vary with the substrate, nucleophile, and reaction conditions.

Issue 2: Unwanted Side Reactions During Grignard Reagent Formation

Question: I am trying to form a Grignard reagent from my terminal bromide, but I am getting significant amounts of side products, such as Wurtz coupling products (R-R), and my subsequent reaction with an electrophile is failing. What is going wrong?

Answer:

The formation of Grignard reagents requires strictly anhydrous and inert conditions. The high reactivity of the organomagnesium species makes it susceptible to various side reactions.

Troubleshooting Workflow for Grignard Reagent Formation:

start Low yield of Grignard product check_dry Are all glassware and solvents rigorously dry? start->check_dry dry_glassware Dry glassware in oven overnight. Use anhydrous solvents. check_dry->dry_glassware No check_mg Is the magnesium surface activated? check_dry->check_mg Yes dry_glassware->check_mg activate_mg Activate Mg with I2, 1,2-dibromoethane, or by crushing. check_mg->activate_mg No check_temp Is the reaction temperature controlled? check_mg->check_temp Yes activate_mg->check_temp control_temp Initiate at RT, then cool to maintain a gentle reflux. Avoid excessive heat. check_temp->control_temp No check_concentration Is the alkyl bromide added too quickly? check_temp->check_concentration Yes control_temp->check_concentration slow_addition Add alkyl bromide solution dropwise to prevent high local concentrations. check_concentration->slow_addition Yes success Successful Grignard Formation check_concentration->success No slow_addition->success

Caption: Troubleshooting Grignard formation.

Key Considerations:

  • Wurtz Coupling: The formation of R-R dimers is often due to high local concentrations of the alkyl bromide on the magnesium surface, or elevated temperatures. Slow, dropwise addition of the alkyl bromide solution to the magnesium suspension is crucial.[1]

  • Presence of Protic Functional Groups: Grignard reagents are highly basic and will be quenched by any acidic protons in the molecule (e.g., -OH, -NH2, -COOH). These groups must be protected prior to Grignard formation.

Detailed Experimental Protocol: Formation of a Grignard Reagent

This protocol is for the formation of phenylmagnesium bromide, but the principles are directly applicable to terminal alkyl bromides.[1]

Materials:

  • Magnesium turnings (50 mg, 2 mmol)

  • Bromobenzene (330 mg, 2.1 mmol) - substitute with your terminal bromide

  • Anhydrous diethyl ether (3 mL)

  • A small crystal of iodine (for activation)

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until iodine vapors are visible. This helps to etch the oxide layer on the magnesium.

  • Initiation: Add a small portion (0.5 mL) of a solution of the alkyl bromide in anhydrous diethyl ether to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.[2]

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming until all the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

Issue 3: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Question: I am performing a Suzuki coupling with a terminal alkyl bromide and an aryl boronic acid, but I am getting a mixture of products, including homocoupling of the boronic acid and dehalogenation of my starting material. How can I improve the selectivity?

Answer:

Achieving high selectivity in Suzuki-Miyaura cross-coupling reactions with alkyl bromides requires careful optimization of the catalytic system and reaction conditions.

Strategies to Minimize Side Reactions:

Side ReactionCauseTroubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen, which facilitates oxidative coupling of two boronic acid molecules.1. Rigorous Degassing: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for an extended period.[3] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh(_3))(_4) or Pd(_2)(dba)(_3) to avoid the in-situ reduction of a Pd(II) precatalyst, which can consume the boronic acid and lead to homocoupling.
Dehalogenation (Proto-debromination) Presence of hydride sources (e.g., certain bases, alcoholic solvents, or impurities).1. Choice of Base: Avoid bases that can act as hydride donors. Carbonate (e.g., Cs(_2)CO(_3)) and phosphate (B84403) (e.g., K(_3)PO(_4)) bases are generally preferred over alkoxides.[4] 2. Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene.
β-Hydride Elimination A common decomposition pathway for alkyl-palladium intermediates.1. Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) that promote rapid reductive elimination, which outcompetes β-hydride elimination. 2. Low Temperature: Run the reaction at the lowest effective temperature.

Logical Diagram for Optimizing a Suzuki Coupling:

start Low Yield/Selectivity in Suzuki Coupling check_reagents Are reagents pure and degassed? start->check_reagents purify_reagents Use fresh boronic acid. Rigorously degas solvent. check_reagents->purify_reagents No check_catalyst Is the catalyst system optimal? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Screen Pd source (Pd(0) vs Pd(II)), ligand (e.g., Buchwald), and Pd/ligand ratio. check_catalyst->optimize_catalyst No check_conditions Are the base and solvent appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases (e.g., K3PO4, Cs2CO3) and aprotic solvents (e.g., dioxane, toluene). check_conditions->optimize_conditions No check_temp Is the temperature optimized? check_conditions->check_temp Yes optimize_conditions->check_temp optimize_temp Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. check_temp->optimize_temp No success Successful Coupling check_temp->success Yes optimize_temp->success

Caption: Optimization workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Can I selectively react another functional group in my molecule without affecting the terminal bromide?

A1: Yes, this is a common strategy in multi-step synthesis. The key is to choose reagents and conditions that are chemoselective. The C-Br bond is relatively stable to many common reagents. For example:

  • Protection of Alcohols: You can often protect a primary or secondary alcohol as a silyl (B83357) ether (e.g., TBS, TIPS) in the presence of a terminal bromide without issue.

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt) will selectively form an amide bond from a carboxylic acid and an amine without reacting with the terminal bromide.

  • Oxidation/Reduction: Many selective oxidizing agents (e.g., PCC, DMP for alcohols) and reducing agents (e.g., NaBH(_4) for ketones) are compatible with alkyl bromides.

Q2: Is it possible to "protect" the terminal bromide itself?

A2: Directly "protecting" a terminal bromide in the way one might protect an alcohol or an amine is not a common strategy. The C-Br bond is generally unreactive enough to withstand many reaction conditions. The more common approach is to carefully select reaction conditions to achieve chemoselectivity, or to introduce the bromide at a later stage in the synthesis if it is incompatible with earlier steps. In some specialized cases, a terminal bromide might be temporarily converted to another group (e.g., a Grignard reagent which is then quenched), but this is not a general "protection-deprotection" sequence.

Q3: My molecule contains both a terminal bromide and a terminal iodide. Which will react preferentially?

A3: The terminal iodide will react preferentially in most reactions involving the carbon-halogen bond, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making the iodide a better leaving group and more susceptible to oxidative addition to a metal catalyst. This difference in reactivity can be exploited for sequential cross-coupling reactions.[5]

Reactivity Order of Halides in Oxidative Addition: I > Br ~ OTf >> Cl

Q4: What is the best way to introduce a terminal bromide into a molecule?

A4: The method of choice depends on the starting material:

  • From a Terminal Alcohol: The most common methods are reaction with PBr(_3) or CBr(_4)/PPh(_3) (the Appel reaction).

  • From a Terminal Alkene: Anti-Markovnikov hydrobromination using HBr in the presence of peroxides (a radical addition) will yield the terminal bromide.

  • From an Alkane: Free-radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) can install a bromide, but selectivity for the terminal position can be challenging unless it is electronically or sterically favored.

References

Technical Support Center: Improving the Metabolic Stability of Therapeutic Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment and improvement of the metabolic stability of therapeutic carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of therapeutic carbamates?

A1: The primary metabolic pathway for most therapeutic carbamates is hydrolysis of the carbamate (B1207046) ester bond. This reaction is primarily mediated by esterase enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1][2] This hydrolysis results in the formation of an alcohol or phenol, an amine, and carbon dioxide.

In addition to hydrolysis, some carbamates can also undergo Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. Common CYP-mediated reactions include N-dealkylation, hydroxylation of alkyl substituents, and oxidation of aromatic rings.[2] Subsequently, the parent compound or its metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Q2: How does the chemical structure of a carbamate influence its metabolic stability?

A2: The chemical structure of a carbamate has a significant impact on its susceptibility to metabolic degradation. A general trend for the metabolic lability of carbamates has been established, with stability generally increasing in the following order: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates.[2][3][4][5]

Key structural considerations include:

  • Cyclic vs. Acyclic: Cyclic carbamates, such as those in a 5- or 6-membered ring system, are generally more metabolically stable than their acyclic counterparts because they are less prone to metabolic ring-opening.[5][6]

  • Substitution on Nitrogen: The degree and nature of substitution on the carbamate nitrogen influence stability. Generally, increasing steric hindrance around the carbamate bond can slow the rate of hydrolysis.

  • Nature of the Alcohol/Phenol: Carbamates derived from phenols (aryl carbamates) are often more labile than those derived from aliphatic alcohols (alkyl carbamates), particularly if the nitrogen is monosubstituted.[2][3]

Q3: What are the initial in vitro assays recommended for assessing the metabolic stability of a new carbamate compound?

A3: The initial assessment of metabolic stability is typically conducted using a tiered approach with various in vitro systems:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening assay to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes. It is a cost-effective way to get an initial read on oxidative metabolism.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and some Phase II metabolic pathways.

  • Hepatocyte Stability Assay: This is considered a more comprehensive in vitro model as it uses intact liver cells, which contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. This assay provides a more complete picture of hepatic clearance.

  • Plasma Stability Assay: Given that esterases are present in plasma, assessing the stability of a carbamate in plasma from different species (e.g., human, rat, mouse) is crucial to understand its stability in circulation.

Q4: What are some common strategies to improve the metabolic stability of a carbamate lead compound?

A4: If a carbamate lead compound shows poor metabolic stability, several medicinal chemistry strategies can be employed:

  • Introduce Steric Hindrance: Adding bulky groups near the carbamate moiety can shield it from the active sites of metabolic enzymes.

  • Modify Electronic Properties: Introducing electron-withdrawing groups can sometimes decrease the susceptibility of the carbamate to hydrolysis.

  • Cyclization: Converting an acyclic carbamate into a cyclic analog can significantly enhance stability.[6]

  • Bioisosteric Replacement: In cases of profound instability, the carbamate group can be replaced with a more stable bioisostere, such as an amide, urea, or a heterocyclic ring (e.g., 1,2,3-triazole, oxadiazole), provided this does not negatively impact the compound's pharmacological activity.[7][8]

  • Blocking Sites of Metabolism: If metabolism is occurring at a different part of the molecule, that "metabolic soft spot" can be blocked, for example, by replacing a hydrogen atom with a fluorine atom or a methyl group.

Troubleshooting Guides for Metabolic Stability Assays

This section addresses specific issues that may arise during in vitro metabolic stability studies of carbamates.

Issue 1: The carbamate compound degrades almost instantly in the microsomal or hepatocyte assay.

  • Possible Cause 1: High Carboxylesterase Activity. Carbamates are highly susceptible to hydrolysis by carboxylesterases, which are abundant in liver microsomes and hepatocytes.

    • Solution: Perform a control incubation in the absence of the NADPH cofactor. If rapid degradation persists, it is likely due to non-CYP enzymes like esterases. Consider using esterase inhibitors (e.g., paraoxon, BNPP) in a separate experiment to confirm this hypothesis. However, be aware that these inhibitors can have off-target effects.

  • Possible Cause 2: Chemical Instability. The compound may be unstable at the physiological pH (7.4) of the assay buffer.

    • Solution: Run a control incubation in buffer alone (without microsomes or hepatocytes) at 37°C to assess the chemical stability of the compound.

Issue 2: High variability in stability results between replicate wells or experiments.

  • Possible Cause 1: Inconsistent Pipetting or Mixing. Inaccurate pipetting of the test compound, microsomes, or cofactors can lead to significant variability.

    • Solution: Ensure all pipettes are properly calibrated. Thoroughly mix all stock solutions before use. When adding reagents to the incubation plate, ensure proper mixing within each well.

  • Possible Cause 2: Non-uniform Suspension of Microsomes. Microsomes can settle over time, leading to inconsistent amounts being added to different wells.

    • Solution: Keep the microsomal solution on ice and gently vortex or invert the tube frequently to ensure a homogenous suspension before pipetting.

  • Possible Cause 3: Degradation of NADPH Cofactor. NADPH is unstable in solution.

    • Solution: Prepare NADPH solutions fresh for each experiment and keep them on ice during use.

Issue 3: The compound appears more stable than expected, or no metabolism is observed even for a known labile compound (positive control).

  • Possible Cause 1: Inactive Microsomes or Cofactor. The metabolic activity of microsomes can degrade with improper storage or handling. The NADPH cofactor may have degraded.

    • Solution: Use a new batch of microsomes and ensure they have been stored correctly at -80°C. Always use a fresh preparation of NADPH. Include a well-characterized positive control with known metabolic lability to verify the activity of the system.

  • Possible Cause 2: Low Aqueous Solubility and Precipitation. The compound may have precipitated out of the incubation mixture, making it unavailable for metabolism.

    • Solution: Decrease the initial concentration of the test compound. Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) is low (typically <1%) to avoid precipitation and inhibition of metabolic enzymes.

  • Possible Cause 3: High Non-specific Binding. The compound may be binding to the plastic of the assay plate or to the microsomal proteins, reducing the free concentration available for metabolism.

    • Solution: For highly lipophilic compounds, consider using low-binding plates. The inclusion of a small amount of a non-ionic surfactant like Tween-20 in the buffer can sometimes reduce non-specific binding.[8] Alternatively, the fraction of unbound compound in the incubation (fu,inc) can be experimentally determined and used to correct the intrinsic clearance value.

Issue 4: Poor recovery of the compound at the 0-minute time point.

  • Possible Cause 1: Non-specific Binding. The compound may be rapidly binding to the plasticware or proteins in the matrix.

    • Solution: Take the 0-minute time point sample immediately after adding the compound to the pre-warmed incubation matrix before the addition of the cofactor. This can help differentiate between degradation and binding. Using low-binding plates and silanized glassware may also help.

  • Possible Cause 2: Extremely Rapid Degradation. The compound may be exceptionally labile.

    • Solution: Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes) to better characterize the rapid degradation.

Data Presentation: Improving Metabolic Stability

The following tables provide examples of how structural modifications can improve the metabolic stability of carbamates.

Table 1: Effect of C-Terminal Modification on the Metabolic Stability of Phenylalanine-Based Carbamates in Human Liver Microsomes (HLM)

CompoundC-Terminal GroupHLM t1/2 (min)HLM CLint (µL/min/mg)
Parent (4) -CONH₂19.3114
Analog 5 -CO₂H>120<9.6
Analog 6 -CH₂OH>120<9.6
Analog 7 -CN>120<9.6

Data synthesized from Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues.[9]

Table 2: Structure-Stability Relationship of Carbamate-Based FAAH Inhibitors in Rat Liver S9 Fraction

CompoundO-Aryl SubstituentS9 t1/2 (min)
Parent Phenyl10.9
Analog 1 4-Methoxyphenyl21.0
Analog 2 4-Chlorophenyl7.9
Analog 3 2-Methoxyphenyl28.5

Data synthesized from Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.[1]

Experimental Protocols

Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test carbamate in DMSO or acetonitrile (B52724).

    • Prepare a fresh NADPH regenerating system solution in phosphate buffer (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a simple NADPH solution (e.g., 10 mM).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute the microsomes to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the diluted microsomal solution, and the test compound working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • For a negative control, add buffer instead of the NADPH solution to a separate set of wells.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol (B129727) containing an internal standard for LC-MS/MS analysis) to the wells. The 0-minute time point is typically taken immediately after the addition of the NADPH solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of degradation (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

S9 Fraction Stability Assay

The protocol for the S9 fraction stability assay is similar to the microsomal stability assay, with the following key differences:

  • Test System: Use S9 fraction instead of microsomes. The protein concentration is typically around 1 mg/mL.

  • Cofactors: In addition to NADPH for Phase I reactions, cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included to assess a broader range of metabolic pathways.

Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Use cryopreserved or fresh hepatocytes. If using cryopreserved hepatocytes, thaw them according to the supplier's instructions.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final cell density of typically 0.5 to 1 million viable cells/mL.

    • Prepare a working solution of the test carbamate in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Add the test compound working solution to the wells to initiate the experiment.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well and transfer it to a tube or well containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay. The intrinsic clearance is typically expressed in µL/min/million cells.

Visualizations

Carbamate_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carbamate Therapeutic Carbamate (R1-O-CO-NR2R3) Hydrolysis_Products Alcohol/Phenol (R1-OH) + Amine (HNR2R3) + CO2 Carbamate->Hydrolysis_Products Esterases (AChE, BChE, CES) Oxidative_Metabolites Oxidative Metabolites (e.g., N-dealkylated, hydroxylated) Carbamate->Oxidative_Metabolites CYP450 Enzymes Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Hydrolysis_Products->Conjugated_Metabolites UGTs, SULTs Oxidative_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathways of therapeutic carbamates.

Experimental_Workflow cluster_planning Assay Planning cluster_execution Assay Execution cluster_analysis Data Analysis A Select In Vitro System (Microsomes, S9, Hepatocytes) B Prepare Reagents (Buffer, Cofactors, Test Compound) A->B C Pre-incubate Matrix at 37°C B->C D Initiate Reaction with Cofactor C->D E Collect Samples at Time Points D->E F Quench Reaction E->F G Process Samples (Protein Precipitation) F->G H LC-MS/MS Quantification G->H I Calculate t1/2 and CLint H->I J J I->J Assess Stability

Caption: Experimental workflow for assessing metabolic stability.

Decision_Tree A Is the carbamate metabolically unstable? B Metabolically Stable (Proceed with development) A->B No C Identify Metabolic 'Soft Spot' A->C Yes D Is hydrolysis the primary pathway? C->D E Is oxidation a major pathway? D->E No F Introduce Steric Hindrance near carbamate D->F Yes H Block Oxidative Site (e.g., fluorination) E->H Yes I Consider Bioisosteric Replacement of Carbamate E->I No G Consider Cyclization Strategy F->G J Synthesize Analogs and Re-evaluate F->J G->J H->J I->J

Caption: Decision tree for improving carbamate metabolic stability.

References

Validation & Comparative

1H NMR Characterization of Phenylmethyl N-(10-bromodecyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of Phenylmethyl N-(10-bromodecyl)carbamate, a biochemical reagent utilized in life science research.[1] A detailed comparison with a structurally similar alternative, Phenylmethyl N-(8-bromooctyl)carbamate, is presented to aid in the precise identification and differentiation of these compounds. The experimental protocol for acquiring the 1H NMR data is also detailed below.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound and its shorter-chain analogue. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz). The predicted values are based on established chemical shift ranges for analogous functional groups.[2][3][4]

Assignment This compound (Predicted) Phenylmethyl N-(8-bromooctyl)carbamate (Predicted)
Ar-H (Phenyl)~7.35 (m, 5H)~7.35 (m, 5H)
Ph-CH ₂-O~5.10 (s, 2H)~5.10 (s, 2H)
NH ~4.85 (t, 1H, J ≈ 5.5 Hz)~4.85 (t, 1H, J ≈ 5.5 Hz)
O-CO-NH-CH~3.15 (q, 2H, J ≈ 6.8 Hz)~3.15 (q, 2H, J ≈ 6.8 Hz)
Br-CH~3.40 (t, 2H, J ≈ 6.9 Hz)~3.40 (t, 2H, J ≈ 6.9 Hz)
Br-CH₂-CH~1.85 (p, 2H, J ≈ 7.5 Hz)~1.85 (p, 2H, J ≈ 7.5 Hz)
NH-CH₂-CH~1.50 (p, 2H, J ≈ 7.2 Hz)~1.50 (p, 2H, J ≈ 7.2 Hz)
-(CH ₂)₆- (Bulk)~1.28 (br s, 12H)~1.28 (br s, 8H)

Experimental Protocol

1. Sample Preparation:

A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

1H NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[5] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

3. Data Processing:

The acquired Free Induction Decay (FID) is processed using an exponential multiplication function with a line broadening factor of 0.3 Hz. After Fourier transformation, the spectrum is manually phased and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizing Key Structural Information and Experimental Workflow

The following diagrams illustrate the experimental workflow for NMR characterization and the chemical structure of this compound with key proton environments highlighted.

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B 1H NMR Data Acquisition (400/500 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Integration, Peak Picking, J-coupling) C->D

Figure 1. General workflow for 1H NMR characterization.

Figure 2. Key proton environments for NMR analysis.

References

Purity Analysis of Phenylmethyl N-(10-bromodecyl)carbamate: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and alternative analytical techniques for determining the purity of Phenylmethyl N-(10-bromodecyl)carbamate. This long-chain alkyl carbamate (B1207046) is a valuable building block in various research and development applications, including the synthesis of novel PROTACs and other targeted therapeutics. Ensuring its purity is critical for the reliability and reproducibility of experimental results and the safety of potential drug candidates. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in selecting the most appropriate analytical method for your needs.

Introduction to this compound and its Purity Assessment

This compound (Molecular Formula: C18H28BrNO2, Molecular Weight: 370.33 g/mol ) is a bifunctional molecule featuring a carbamate linkage and a terminal alkyl bromide. A common synthetic route involves the reaction of benzylamine (B48309) with 10-bromodecyl chloroformate in the presence of a base, or the reaction of benzyl (B1604629) isocyanate with 10-bromo-1-decanol. The purity of the final product can be affected by unreacted starting materials, side-products, and degradation products. Therefore, robust analytical methods are essential for quality control.

HPLC-MS has emerged as the gold standard for the analysis of such compounds due to its high sensitivity, selectivity, and ability to provide structural information. However, alternative methods such as HPLC with Ultraviolet (UV) detection or Evaporative Light Scattering Detection (ELSD) can also be employed, each with its own advantages and limitations.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on factors such as the required sensitivity, the nature of potential impurities, and available instrumentation. Below is a comparative summary of HPLC-MS, HPLC-UV, and HPLC-ELSD for the analysis of this compound.

FeatureHPLC-MS/MSHPLC-UVHPLC-ELSD
Principle Separation by HPLC followed by detection based on mass-to-charge ratio of ionized molecules and their fragments.Separation by HPLC followed by detection based on the absorption of UV light by the analyte.Separation by HPLC followed by nebulization, solvent evaporation, and detection of light scattered by the analyte particles.
Selectivity Very High (can distinguish between compounds with the same retention time but different masses).Moderate (dependent on the chromophores of the analyte and impurities).Low (detects any non-volatile analyte).
Sensitivity Very High (typically ng/mL to pg/mL).Moderate (typically µg/mL to ng/mL).Moderate (typically µg/mL to ng/mL).
Gradient Elution Fully compatible.Compatible, but baseline drift can be an issue.Fully compatible.
Impurity Profiling Excellent (can identify and quantify known and unknown impurities based on mass).Good for chromophoric impurities. Non-chromophoric impurities are not detected.Good for non-volatile impurities, regardless of chromophores.
Cost & Complexity HighLowModerate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

HPLC-MS/MS Method

This method is highly recommended for accurate purity determination and impurity identification.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

    • MS/MS Parameters (Predicted):

      • Precursor Ion (M+H)+: m/z 370.1

      • Product Ions: Fragmentation of the benzyl group (m/z 91.1) and cleavage of the carbamate bond are expected. Specific product ions would need to be determined experimentally.

HPLC-UV Method

A cost-effective alternative for routine purity checks when high sensitivity is not required.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 75% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm (based on the presence of the phenyl group).

HPLC-ELSD Method

Useful for detecting non-chromophoric impurities that might be missed by UV detection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.

  • Chromatographic Conditions:

    • Same as HPLC-UV method.

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Potential Impurities and their Analysis

Based on the likely synthesis route (reaction of benzylamine with 10-bromodecyl chloroformate), the following impurities could be present:

ImpurityChemical NameOriginRecommended Detection Method
Impurity A BenzylamineUnreacted starting materialHPLC-MS, HPLC-UV
Impurity B 10-Bromo-1-decanolHydrolysis of 10-bromodecyl chloroformateHPLC-ELSD, HPLC-MS (with appropriate ionization)
Impurity C N,N'-DibenzylureaReaction of benzylamine with isocyanate formed in situHPLC-MS, HPLC-UV
Impurity D Bis(10-bromodecyl) carbonateSide reaction of 10-bromodecyl chloroformateHPLC-MS, HPLC-ELSD

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column Mobile Phase Gradient ESI_Source ESI Source C18_Column->ESI_Source Eluent Quadrupole Triple Quadrupole MS ESI_Source->Quadrupole Ionization Detector Detector Quadrupole->Detector Fragment Ions Data_System Data System Detector->Data_System Purity_Report Purity Report Data_System->Purity_Report Integration & Quantification

Caption: Workflow for HPLC-MS analysis of this compound.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Main Reaction cluster_product Product cluster_impurities Potential Impurities Benzylamine Benzylamine Reaction Carbamate Formation Benzylamine->Reaction ImpurityC Dibenzylurea Benzylamine->ImpurityC Side Reaction Chloroformate 10-Bromodecyl Chloroformate Chloroformate->Reaction ImpurityB 10-Bromo-1-decanol Chloroformate->ImpurityB Hydrolysis ImpurityD Bis(10-bromodecyl) carbonate Chloroformate->ImpurityD Side Reaction Target This compound Reaction->Target ImpurityA Unreacted Benzylamine Reaction->ImpurityA Incomplete Reaction

A Comparative Guide to Carbamate Linker Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is paramount to ensure the therapeutic payload is delivered specifically to the target site, thereby maximizing efficacy and minimizing off-target toxicity.[1] Carbamate (B1207046) linkers have become a popular choice due to their balance of stability and controlled-release properties.[1] This guide provides an objective comparison of carbamate linker stability in human plasma against other common linkers, supported by experimental data and detailed methodologies.

Mechanisms of Carbamate Linker Cleavage

Carbamate linkers can be engineered for cleavage through two primary mechanisms: enzymatic action and pH sensitivity.

  • Enzymatically-Cleavable Carbamate Linkers: These are designed to be substrates for enzymes overexpressed at the target site, such as cathepsin B in tumor cells.[1][2] The most well-known example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes cathepsin B-mediated cleavage, followed by a self-immolative 1,6-elimination of the PABC spacer to release the active drug.[1][2]

  • pH-Sensitive Carbamate Linkers: The stability of these linkers is dependent on pH. For instance, linkers incorporating acylhydrazone structures are stable at physiological blood pH (~7.4) but hydrolyze in the more acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1]

Comparative Stability Data

The stability of a linker is often quantified by its half-life (t½) or the percentage of drug release over a specific period in a biological matrix like human plasma. The following tables summarize quantitative data on the stability of various carbamate linkers compared to other linker types.

Table 1: Stability of Carbamate Linkers in Human Plasma

Linker TypePayloadIncubation Time (h)Drug Release (%)Reference
Val-Cit-PABCMMAE24Stable (human serum)[3]
m-amide PABCUncialamycin24Stable (human serum)[3]
Trastuzumab-Val-Cit-PABC-MMAEMMAE144Stable[4][5]
PyrophosphateMMAE>168Extremely high stability[6]
Silyl etherMMAE>168t½ > 7 days[6]

Table 2: Comparative Stability of Different Linker Classes in Aqueous Buffer/Plasma

Linker ClassPayloadMatrixIncubation Time (h)StabilityReference
CarbamateSN-38Aqueous neutral buffer24Stable[1]
CarbonateSN-38Aqueous neutral buffer24Unstable[1]
EsterSN-38Plasma-Rapidly cleaved[7]
Hydrazone-Plasma (pH 7.4)-Concerns about instability[8]
Disulfide-Plasma-Variable[8]
β-Glucuronide-Plasma-High stability[8]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective drug conjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in human plasma over time.[1][8]

Materials:

  • Linker-drug conjugate or ADC

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • DMSO (for stock solution)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)[1]

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in DMSO.

  • Incubate the conjugate at a final concentration of 10 µM in human plasma at 37°C.[1]

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.[1][9]

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.[1]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Analyze the supernatant containing the conjugate and any released drug by HPLC or LC-MS.

  • Quantify the amount of intact conjugate and released drug at each time point by integrating the respective peak areas.

  • Plot the percentage of intact conjugate or released drug against time to determine the stability profile and calculate the half-life.[8]

Visualizations

Cleavage Mechanism of Val-Cit-PABC Linker

ADC Antibody-Drug Conjugate (Val-Cit-PABC-Drug) Intermediate Unstable Intermediate (PABC-Drug) ADC->Intermediate Proteolytic Cleavage CathepsinB Cathepsin B (Lysosomal Protease) CathepsinB->ADC Release 1,6-Elimination Intermediate->Release Drug Free Drug Release->Drug Spacer Self-Immolated Spacer Release->Spacer

Caption: Enzymatic cleavage of a Val-Cit-PABC carbamate linker by Cathepsin B.

In Vitro Plasma Stability Assay Workflow

cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Stock Prepare Stock Solution (Linker-Drug in DMSO) Incubate Incubate with Human Plasma (37°C) Stock->Incubate Aliquots Withdraw Aliquots (0, 1, 4, 8, 24h...) Incubate->Aliquots Quench Quench Reaction (Cold Acetonitrile) Aliquots->Quench Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge HPLC HPLC / LC-MS Analysis of Supernatant Centrifuge->HPLC Data Quantify Intact Conjugate & Released Drug HPLC->Data Plot Plot % Intact vs. Time Calculate Half-life Data->Plot

Caption: Workflow for determining linker stability in human plasma.

Discussion and Conclusion

The stability of carbamate linkers, particularly the Val-Cit-PABC system, is well-established in human plasma, making them a robust choice for ADCs.[2][10] However, it is crucial to consider species-specific differences in plasma enzymes during preclinical development, as some linkers that are stable in human plasma show instability in murine models due to enzymes like carboxylesterase 1C (Ces1C).[2][11]

Modifications to the linker structure, such as the introduction of an m-amide group in the PABC spacer, have been shown to significantly enhance stability in mouse serum without compromising the desired enzymatic cleavability by cathepsins.[3][10] This highlights the tunability of carbamate linkers to achieve an optimal balance between systemic stability and efficient payload release at the target site.

In comparison to other linker chemistries, carbamates generally offer superior stability over esters and carbonates in biological media.[1][7] While pH-sensitive linkers like hydrazones and enzyme-targeted linkers like β-glucuronides provide alternative release mechanisms, the well-characterized performance of protease-cleavable carbamate linkers makes them a reliable standard in the field.

Ultimately, the selection of an optimal linker requires careful consideration of the payload, the target, and the preclinical models to be used. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, a critical step in the successful development of targeted therapeutics.

References

A Comparative Guide to Linker Technologies: Phenylmethyl N-(10-bromodecyl)carbamate vs. PEG-based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realms of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. This guide provides an objective comparison between two distinct classes of linkers: the hydrophobic alkyl-based linker, exemplified by Phenylmethyl N-(10-bromodecyl)carbamate, and the widely utilized hydrophilic Polyethylene Glycol (PEG)-based linkers. This comparison is supported by a summary of experimental data and detailed methodologies to inform rational linker design in drug development.

Executive Summary

PEG-based linkers are the gold standard for many bioconjugation applications, prized for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] In contrast, hydrophobic alkyl-based linkers, such as this compound, offer a different set of properties. While they are synthetically accessible and chemically stable, their hydrophobicity can impact the solubility and cellular uptake of the resulting conjugate.[3] The selection of a linker technology is therefore a nuanced decision, heavily dependent on the specific application and the desired pharmacokinetic and pharmacodynamic profile of the therapeutic agent.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between this compound, as a representative of alkyl carbamate (B1207046) linkers, and PEG-based linkers.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Alkyl Carbamate Linker)PEG-based Linkers
Solubility Generally hydrophobic, may decrease aqueous solubility of the conjugate.[3] Soluble in organic solvents like DCM.[4]Highly hydrophilic, significantly improves aqueous solubility of hydrophobic drugs.[1]
Cell Permeability Hydrophobicity can facilitate passage through lipid cell membranes.[5]Can improve cell permeability of the overall conjugate.[6]
In Vivo Stability Carbamate bonds are generally stable against proteolysis.[7]Generally stable, but can be subject to enzymatic degradation under certain conditions.[1]
Circulation Half-life May lead to faster clearance due to hydrophobic interactions and potential aggregation.Increases hydrodynamic size, leading to reduced renal clearance and prolonged circulation time.
Immunogenicity Generally considered to have low immunogenicity.Can elicit an immune response, with the formation of anti-PEG antibodies in some cases.

Table 2: Performance in PROTACs

ParameterThis compound (Alkyl Carbamate Linker)PEG-based Linkers
Ternary Complex Formation The rigidity and conformation of the alkyl chain can influence the formation and stability of the ternary complex.[8]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.
Degradation Efficacy (DC50/Dmax) Linker length and composition are critical; suboptimal alkyl linkers can inhibit PROTAC activity.[8]Generally effective, with approximately 54% of reported PROTACs utilizing PEG linkers.[6]
Solubility of PROTAC Molecule Can contribute to poor water solubility of the final PROTAC molecule.[1]Improves the water solubility of PROTACs, enhancing compatibility with physiological environments.[3]

Experimental Protocols

General Protocol for Bioconjugation

The specific protocol for conjugation will depend on the reactive groups present on the drug, the targeting moiety, and the linker. For this compound, the terminal bromide can be displaced by a nucleophile (e.g., a thiol or amine on a protein) in a nucleophilic substitution reaction.

Protocol for Amine Alkylation using this compound:

  • Preparation of Reactants: Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4-8.0). Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Reaction: Add the linker solution to the protein solution in a dropwise manner while stirring. The molar ratio of linker to protein will need to be optimized for the desired degree of labeling.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2-24 hours).

  • Purification: Remove the unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or tangential flow filtration.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) or the extent of labeling.

General Protocol for PEGylation

PEG linkers are available with a variety of functional groups for conjugation to different moieties on proteins and small molecules. A common strategy involves the use of an NHS-ester functionalized PEG to react with primary amines (e.g., lysine (B10760008) residues) on a protein.

Protocol for NHS-Ester PEGylation:

  • Preparation of Reactants: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-8.0). Dissolve the NHS-ester functionalized PEG linker in the same buffer immediately before use.

  • Reaction: Add the PEG linker solution to the protein solution. The molar excess of the PEG linker will determine the extent of PEGylation and needs to be optimized.

  • Incubation: Allow the reaction to proceed on ice or at room temperature for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification: Purify the PEGylated protein using methods such as ion-exchange chromatography or size-exclusion chromatography to separate the desired product from unreacted protein and PEG.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and other analytical techniques to confirm the degree of PEGylation.

Mandatory Visualizations

experimental_workflow cluster_carbamate This compound Conjugation cluster_peg PEG-based Linker Conjugation Carbamate Linker Carbamate Linker Reaction Mixture Reaction Mixture Carbamate Linker->Reaction Mixture Amine-containing Molecule Amine-containing Molecule Amine-containing Molecule->Reaction Mixture Purification Purification Reaction Mixture->Purification Characterized Conjugate Characterized Conjugate Purification->Characterized Conjugate PEG Linker (NHS-ester) PEG Linker (NHS-ester) PEGylation Reaction PEGylation Reaction PEG Linker (NHS-ester)->PEGylation Reaction Amine-containing Protein Amine-containing Protein Amine-containing Protein->PEGylation Reaction Quenching & Purification Quenching & Purification PEGylation Reaction->Quenching & Purification Characterized PEG-Conjugate Characterized PEG-Conjugate Quenching & Purification->Characterized PEG-Conjugate

Caption: General experimental workflows for bioconjugation.

linker_properties cluster_carbamate This compound cluster_peg PEG-based Linkers Linker Choice Linker Choice Hydrophobicity Hydrophobicity Linker Choice->Hydrophobicity Hydrophilicity Hydrophilicity Linker Choice->Hydrophilicity Chemical Stability Chemical Stability Hydrophobicity->Chemical Stability Membrane Permeability Membrane Permeability Hydrophobicity->Membrane Permeability Reduced Immunogenicity Reduced Immunogenicity Hydrophilicity->Reduced Immunogenicity Prolonged Half-life Prolonged Half-life Hydrophilicity->Prolonged Half-life

Caption: Logical relationships of linker properties.

Concluding Remarks

The decision to employ a hydrophobic alkyl carbamate linker like this compound or a hydrophilic PEG-based linker is a strategic one that must be guided by the specific goals of the drug development program. PEG linkers offer a well-established route to improving the pharmacokinetic properties of bioconjugates, particularly for systemic applications where solubility and long circulation times are paramount.[1] However, the potential for immunogenicity associated with PEG is a factor that requires careful consideration.

Conversely, hydrophobic linkers may be advantageous in applications where enhanced cell membrane permeability is desired, such as in the design of PROTACs targeting intracellular proteins.[5] The inherent hydrophobicity of these linkers, however, presents a challenge in terms of the overall solubility of the conjugate, which may necessitate formulation strategies to overcome this limitation. Ultimately, a thorough understanding of the properties of each linker class, supported by empirical testing, is essential for the successful design and development of next-generation targeted therapeutics.

References

Navigating the Intracellular Maze: A Comparative Guide to Carbamate Linker Cleavage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a targeted therapeutic to its site of action is fraught with challenges. The linker, a seemingly simple bridge between a targeting moiety and a potent payload, plays a pivotal role in determining the success or failure of a drug conjugate. Among the various linker technologies, carbamate (B1207046) linkers have emerged as a versatile and widely utilized class. This guide provides an objective comparison of the in vivo cleavage efficiency of different carbamate linkers, supported by experimental data and detailed methodologies, to empower informed decisions in drug design and development.

The ideal linker must strike a delicate balance: remaining steadfast in the systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently breaking apart to unleash the therapeutic payload upon reaching the target tissue. Carbamate linkers offer a compelling solution, with their cleavage being triggered by specific physiological cues within the target cells.

Mechanisms of Carbamate Linker Scission: A Tale of Two Triggers

The in vivo cleavage of carbamate linkers is primarily orchestrated by two distinct mechanisms: enzymatic action and pH sensitivity. This inherent responsiveness to the cellular microenvironment is the cornerstone of their utility in targeted drug delivery.

Enzymatically-Cleavable Carbamate Linkers: These linkers are ingeniously designed to be recognized and processed by enzymes that are overexpressed in target tissues, such as the lysosomes of tumor cells. A prime example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.[1] This dipeptide linker is a substrate for cathepsin B, a lysosomal protease often upregulated in cancer cells.[1][2][3] Upon cleavage of the dipeptide by cathepsin B, a cascade of self-immolation ensues. The PABC spacer spontaneously undergoes a 1,6-elimination reaction, liberating the unmodified drug.[1][3]

pH-Sensitive Carbamate Linkers: The acidic environment of intracellular compartments like endosomes (pH 5-6) and lysosomes (pH 4.5-5) provides another trigger for drug release.[1][2] While some carbamate-containing structures can be engineered for pH sensitivity, this mechanism is more commonly associated with other linker types like acylhydrazones.[1][4] For carbamate linkers, pH can influence the rate of enzymatic cleavage, but direct, rapid hydrolysis due to pH alone is less common for the most stable designs.

Visualizing the Journey: From Circulation to Cleavage

To better understand the process, the following diagrams illustrate the general workflow of an antibody-drug conjugate (ADC) with a cleavable linker and the specific cleavage mechanism of the widely used Val-Cit-PABC carbamate linker.

ADC_Workflow cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell A ADC Administered Intravenously B Stable ADC Circulates (Linker Intact) A->B C ADC Binds to Target Antigen on Tumor Cell B->C Tumor Targeting D Internalization via Endocytosis C->D E Trafficking to Lysosome D->E F Lysosomal Environment (Low pH, High Protease) E->F G Linker Cleavage F->G H Payload Release G->H I Payload Exerts Cytotoxic Effect H->I

Caption: General workflow of an ADC with a cleavable linker.

PABC_Cleavage ADC Antibody-Val-Cit-PABC-Drug Cleaved_Peptide Antibody-Val-Cit ADC->Cleaved_Peptide Unstable_Intermediate HO-PABC-Drug ADC->Unstable_Intermediate Cathepsin B Cleavage (in Lysosome) Released_Drug Free Drug Unstable_Intermediate->Released_Drug 1,6-Self-Immolation Byproduct Aza-quinone Methide + CO2 Unstable_Intermediate->Byproduct InVivo_Validation_Workflow A ADC Administration (IV) B Blood Sampling (Multiple Time Points) A->B E In Vivo Efficacy Study (Xenograft Model) A->E H Optical Imaging (Fluorogenic Linker) A->H C Plasma Isolation B->C D Quantification of Intact ADC & Free Payload (ELISA, LC-MS/MS) C->D F Tumor Volume & Body Weight Monitoring E->F G Efficacy & Toxicity Assessment F->G I Real-time Imaging of Linker Cleavage H->I J Quantification of Tumor-specific Cleavage I->J

References

A Comparative Guide to FT-IR Spectrum Analysis of Carbamate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and efficient identification of functional groups is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful analytical technique for this purpose. This guide provides a detailed comparison of the FT-IR spectral characteristics of the carbamate (B1207046) functional group against other structurally similar groups, namely amides, esters, and urethanes. It includes supporting experimental data, a detailed methodology for spectral acquisition, and a logical workflow for spectral analysis.

Comparison of Characteristic FT-IR Absorptions

The infrared spectrum of a molecule reveals a unique pattern of absorption bands, each corresponding to the vibration of specific bonds within the molecule. For carbamates and its related functional groups, the most diagnostic regions are typically the N-H stretching, C=O (carbonyl) stretching, and C-O/C-N stretching regions.

Functional GroupN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O / C-N Stretch (cm⁻¹)Key Distinguishing Features
Carbamate Primary (R-NH-COOR'): Two bands, ~3400 & ~3300 Secondary (R₂N-COOR'): One band, ~3300~1730 - 1680~1250 (C-O) & ~1050 (C-N)The presence of both a carbonyl group and N-H and C-O single bonds gives a characteristic combination of peaks. The C=O stretch is typically at a lower wavenumber than esters but higher than amides.
Amide Primary (R-CONH₂): Two bands, ~3350 & ~3180 Secondary (R-CONH-R'): One band, ~3300~1680 - 1630~1400 (C-N)The C=O stretch (Amide I band) is at a significantly lower wavenumber compared to esters and carbamates due to resonance.[1] The N-H bending vibration (Amide II band) around 1640-1550 cm⁻¹ is also a key feature for primary and secondary amides.
Ester N/A~1750 - 1735Two distinct C-O stretches: ~1300-1200 (asymmetric) & ~1150-1000 (symmetric)The high frequency of the C=O stretch is a primary indicator. The absence of an N-H stretch and the presence of two strong C-O stretching bands are confirmatory.
Urethane Secondary (R-NH-COO-R'): One band, ~3340 - 3250[1]~1740 - 1705[1]~1220 (C-O) & ~1050 (C-N)Very similar to carbamates. The C=O stretch is often at a slightly higher frequency than in many simple carbamates and overlaps with the ester range.[1] The presence of the N-H stretch is the key differentiator from esters.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is common for its ease of use and minimal sample preparation.

Objective: To obtain the FT-IR spectrum of a solid organic compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Solid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • With the empty, clean ATR accessory in the sample compartment, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical components.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise can be improved by co-adding multiple scans (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.

    • Identify the wavenumbers of the major absorption bands and compare them to the data in the comparison table and spectral databases to identify the functional groups present.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Logical Workflow for Carbamate Identification

The following diagram illustrates a systematic approach to identifying a carbamate functional group using FT-IR spectroscopy and differentiating it from similar functionalities.

FT_IR_Carbamate_Identification start Acquire FT-IR Spectrum check_carbonyl Strong C=O stretch (1800-1630 cm⁻¹)? start->check_carbonyl no_carbonyl Not a Carbamate, Amide, Ester, or Urethane check_carbonyl->no_carbonyl No check_nh N-H stretch (~3500-3200 cm⁻¹)? check_carbonyl->check_nh Yes is_ester Likely an Ester check_nh->is_ester No check_co Strong C-O stretch (~1300-1000 cm⁻¹)? check_nh->check_co Yes is_amide Likely an Amide check_co->is_amide No compare_co_freq Compare C=O stretch ~1730-1680 cm⁻¹ (Carbamate) ~1740-1705 cm⁻¹ (Urethane) check_co->compare_co_freq Yes is_carbamate Likely a Carbamate or Urethane compare_co_freq->is_carbamate

Caption: Workflow for identifying carbamates via FT-IR.

This systematic approach, combining careful spectral acquisition with a logical analysis of key absorption bands, enables confident identification of carbamate functional groups and their differentiation from other common carbonyl-containing compounds.

References

A Comparative Guide to PROTAC® Linker Chemistries: Alternatives to Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial connecting linker. While simple alkyl chains, such as the 10-carbon backbone of Phenylmethyl N-(10-bromodecyl)carbamate, have been foundational in early PROTAC development, a diverse array of alternative linker chemistries now offers nuanced control over a PROTAC's physicochemical properties, degradation efficacy, and overall therapeutic potential.

This guide provides an objective comparison of common alternative linkers to the traditional long-chain alkyl scaffold, supported by experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Role of the Linker: Beyond a Simple Spacer

The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[1][2] Its length, composition, rigidity, and attachment points can dramatically impact the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[2][3]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key metrics:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

The following sections and tables summarize experimental findings comparing various linker types. It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing.[1]

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalent flexible linkers used in PROTAC design due to their synthetic tractability and the ease with which their lengths can be modulated.[1][4]

  • Alkyl Chains : These simple hydrocarbon linkers, akin to the decyl chain in this compound, offer significant conformational flexibility.[1] They are generally hydrophobic, which can sometimes limit the aqueous solubility of the resulting PROTAC.[2]

  • PEG Linkers : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic and can enhance the solubility and cell permeability of a PROTAC molecule.[1] Statistical analysis of published PROTACs shows that approximately 54% utilize PEG linkers.[1]

Table 1: Performance Comparison of Flexible Linkers for TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No Degradation-[4]
Alkyl/Ether21396[4]
Alkyl/Ether2929276[4]

In a study on PROTACs targeting TANK-binding kinase 1 (TBK1), a minimum linker length was found to be crucial for degradation. While linkers shorter than 12 atoms were inactive, those between 12 and 29 atoms showed submicromolar potency. The 21-atom linker demonstrated the highest efficacy.[4]

Table 2: Performance Comparison of Flexible Linkers for ERK1/2 Degradation

E3 LigaseLinker TypeLinker Length (carbons)DC50 (nM)Dmax (%)Reference
CRBNAlkyl10300-400> 65[5]
VHLAlkyl12300-400> 65[5]
VHLAlkyl14300-400> 65[5]
CRBN/VHLPEGN/APoor Degradation-[5]

For ERK1/2 degraders, alkyl chains of around 10-14 carbons proved effective, while PEG-based linkers surprisingly resulted in poor degradation activity, highlighting the target-specific nature of linker optimization.[5]

Rigid and "Clickable" Linkers

To overcome the limitations of flexible linkers and to improve properties like metabolic stability and selectivity, more rigid and synthetically versatile linkers have been developed.

  • Rigid Linkers : These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[1][2] The conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[1]

  • "Clickable" Linkers : The use of "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the formation of stable triazole rings within the linker.[4] This method offers a highly efficient and modular approach for rapidly synthesizing and optimizing PROTAC libraries.[4][6]

Table 3: Performance Comparison of Clickable Linkers for BRD4 Degradation

E3 LigaseLinker Type (PEG units)DC50 (µM) in H661 cellsReference
CRBN0 (Alkyne)< 0.5[4]
CRBN1-2> 5[4]
CRBN4-5< 0.5[4]
VHL0-5Potency decreased with length[4]

A study on BRD4-targeting PROTACs synthesized via click chemistry revealed an unexpected structure-activity relationship for CRBN-based degraders, where intermediate PEG linker lengths (1-2 units) were less potent than shorter or longer versions. In contrast, for VHL-based PROTACs, potency consistently decreased as linker length increased.[4]

Experimental Methodologies

Accurate evaluation of PROTAC performance relies on robust and standardized experimental protocols.

Western Blotting for Protein Degradation (DC50/Dmax Determination)

This is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.[1][7]

Protocol:

  • Cell Culture and Treatment : Plate a relevant cell line (e.g., HeLa, MCF7, A375) in 6-well plates and allow them to adhere overnight.[7][8] Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[1][7]

  • Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7] Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][7]

  • Protein Quantification : Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.[7]

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7][8]

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.[8] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[8]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7] A loading control antibody (e.g., anti-GAPDH) should also be used.[8]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

  • Detection and Analysis : Apply an ECL chemiluminescence substrate and capture the signal using an imaging system.[8] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[9][10]

Protocol:

  • Preparation : A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.[9]

  • Application : The PROTAC compound is added to the donor well.[9]

  • Incubation : The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor well.[9]

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.[9]

  • Analysis : The apparent permeability coefficient (Papp) is calculated based on the rate of diffusion.[9]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting (Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50 / Dmax) G->H

References

Benchmarking the Performance of Different Self-Immolative Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-immolative linkers are crucial components in designing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where controlled release of a therapeutic payload at the target site is paramount. These linkers are designed to be stable in systemic circulation but rapidly fragment and release the drug upon a specific triggering event. This guide provides a comparative analysis of the performance of different self-immolative linkers, supported by experimental data, to aid in the rational design of next-generation targeted therapeutics.

Core Concepts of Self-Immolative Linkers

Self-immolative linkers operate through two primary mechanisms following an initial trigger event (e.g., enzymatic cleavage, change in pH, or redox potential):

  • Elimination Cascades: Typically seen in aromatic systems like para-aminobenzyl carbamate (B1207046) (PABC), these linkers undergo a 1,4- or 1,6-elimination reaction, leading to the release of the payload.[1][2]

  • Intramolecular Cyclization: These linkers contain a nucleophile that, upon activation, attacks an electrophilic site within the linker, forming a cyclic intermediate and liberating the drug.[1][3]

The choice of linker significantly impacts the stability, efficacy, and toxicity profile of the drug conjugate.

Comparative Performance Data

The following tables summarize quantitative data on the stability and cleavage kinetics of various self-immolative and other relevant cleavable linkers used in ADCs. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Linker TypeADC/MoleculeTriggerHalf-Life (t½)Species/MatrixReference(s)
Dipeptide (Val-Cit) with PABC cAC10-MMAECathepsin B~230 hoursCynomolgus Monkey Plasma[4]
Silyl Ether Silyl ether-MMAE conjugateAcid (pH)> 7 daysHuman Plasma[5]
Hydrazone N/AAcid (pH)2 - 3 daysPlasma[6]
Carbonate N/AAcid (pH)~36 hoursPlasma[5]
CX (triglycyl peptide) CX-DM1Protease9.9 daysMouse Plasma[5]
SMCC (non-cleavable) SMCC-DM1Proteolytic Degradation10.4 daysMouse Plasma[5]

Experimental Protocols for Linker Performance Evaluation

Accurate benchmarking of self-immolative linkers relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate linker stability and cleavage kinetics.

Plasma Stability Assay using LC-MS/MS

This method quantifies the premature release of the free payload from an ADC in plasma.[7]

Protocol Outline:

  • Incubation: Incubate the ADC sample in plasma from the desired species (e.g., human, mouse, rat) at 37°C.[7] Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.[8]

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully collect the supernatant containing the free payload.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase C8 or C18 column (e.g., Phenomenex C8, 50 x 2.0 mm, 5 µm) is commonly used.[8][9]

      • Mobile Phase A: 0.1% formic acid in water.[8][9]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[8][9]

      • Flow Rate: 0.5 mL/min.[8][9]

      • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the payload. A typical gradient might be 5% to 95% B over 3 minutes.

    • Mass Spectrometry Detection:

      • Ionization: Use electrospray ionization (ESI) in positive ion mode.

      • Detection: Monitor the parent and characteristic fragment ions of the payload and internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the free payload.

    • Quantify the concentration of released payload in the plasma samples at each time point.

    • Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.

HPLC Analysis of Payload Release

This method is used to monitor the release of the payload from the linker upon activation by a specific trigger (e.g., an enzyme).

Protocol Outline:

  • Reaction Setup:

    • Prepare a solution of the drug-linker conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the cleavage reaction by adding the trigger (e.g., a specific protease like Cathepsin B).

    • Incubate the reaction mixture at 37°C.

    • At various time points, quench the reaction by adding a stopping solution (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile).

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.[10]

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the intact conjugate, the cleaved linker, and the released payload.

    • Detection: Monitor the elution of the different species using a UV detector at a wavelength where the payload or another chromophore on the linker absorbs (e.g., 280 nm).[10]

  • Data Analysis:

    • Integrate the peak areas of the intact conjugate and the released payload at each time point.

    • Calculate the percentage of payload released over time to determine the cleavage kinetics (e.g., half-life of cleavage).

FRET-Based Protease Cleavage Assay

Fluorescence Resonance Energy Transfer (FRET) is a sensitive method to monitor the real-time cleavage of a linker by a protease. This assay requires a linker synthesized with a FRET donor-acceptor pair.

Protocol Outline:

  • Substrate Design: Synthesize the self-immolative linker with a FRET donor (e.g., a fluorophore like ECFP) and an acceptor (e.g., a quencher or another fluorophore like Citrine) on opposite sides of the protease cleavage site.[11]

  • Assay Setup:

    • In a microplate, add the FRET-labeled linker substrate to a suitable assay buffer.[12]

    • Add the specific protease to initiate the cleavage reaction.[12]

    • Include control wells with no enzyme to measure background fluorescence.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to monitor the fluorescence of the donor and/or acceptor over time.[12]

    • Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and acceptor.[11]

  • Data Analysis:

    • Upon cleavage of the linker, the donor and acceptor are separated, leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence (or a decrease in FRET efficiency).[13]

    • Calculate the rate of change in the fluorescence signal to determine the enzymatic cleavage rate.[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the action of self-immolative linkers.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_trafficking Intracellular Trafficking cluster_release Payload Release ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Maturation Payload Active Payload Lysosome->Payload Linker Cleavage Cellular_Target e.g., DNA, Tubulin Payload->Cellular_Target Induces Apoptosis

Caption: Workflow of ADC internalization and payload release.

G Triggered_Linker Triggered PABC Linker (-NH2 exposed) Quinone_Methide Aza-Quinone Methide Intermediate Triggered_Linker->Quinone_Methide Electron Cascade Payload Released Payload (e.g., Amine-Drug) Quinone_Methide->Payload Fragmentation CO2 CO2 Quinone_Methide->CO2 Decarboxylation

Caption: 1,6-Elimination mechanism of a PABC linker.

G Activated_Linker Activated Linker (Nucleophile exposed) Cyclic_Intermediate Cyclic Intermediate Activated_Linker->Cyclic_Intermediate Intramolecular Attack Payload Released Payload Cyclic_Intermediate->Payload Ring Closure & Release

Caption: Cyclization-based self-immolation mechanism.

Conclusion

The selection of a self-immolative linker is a critical decision in the design of targeted drug delivery systems. A thorough understanding of their cleavage kinetics, stability, and mechanism of action is essential for optimizing therapeutic efficacy while minimizing off-target toxicity. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of novel and improved drug conjugates. As the field continues to evolve, the development of new linker technologies with finely tuned properties will further enhance the precision and effectiveness of targeted therapies.

References

A Comparative Guide to the Hydrolytic Stability of Carbamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate (B1207046) ester functionality is a cornerstone in medicinal chemistry and drug design, prized for its role as a stable amide bond surrogate and its utility in prodrug strategies.[1] However, the hydrolytic stability of the carbamate bond is a critical parameter that can significantly influence a molecule's shelf-life, pharmacokinetic profile, and therapeutic efficacy. This guide provides an objective comparison of the hydrolytic stability of different classes of carbamate esters, supported by experimental data, detailed methodologies, and mechanistic insights.

Factors Influencing Carbamate Ester Stability

The hydrolytic stability of a carbamate ester is primarily influenced by three key factors:

  • Substitution on the Nitrogen Atom: The degree of substitution on the carbamate nitrogen has the most profound impact on stability. As a general rule, N,N-disubstituted carbamates are significantly more stable than their N-monosubstituted or N-unsubstituted counterparts.[1]

  • Nature of the Alcohol/Phenol Moiety (Leaving Group): The electronic properties of the oxygen-linked substituent (the leaving group) play a crucial role. Electron-withdrawing groups on an aryl ring of an O-aryl carbamate, for instance, increase the susceptibility of the carbamate to hydrolysis.

  • pH of the Environment: Carbamate hydrolysis is subject to catalysis by both acid and base.[2] The rate of hydrolysis is generally slow at neutral pH and increases under both acidic and, more significantly, basic conditions.

Comparative Hydrolytic Stability Data

The following tables summarize the hydrolytic half-lives (t½) of various carbamate esters under different pH conditions. This data provides a quantitative comparison of their relative stabilities.

Table 1: Hydrolytic Half-lives of Simple Carbamate Esters at 25°C and pH 7

R1R2R3t½ (pH 7)
MethylMethylEthyl50,000 years
MethylPhenylEthyl55,000 years
MethylMethyl4-Nitrophenyl550 years
MethylPhenyl4-Nitrophenyl275 years
HMethylEthyl40,000 years
HPhenylEthyl7,000 years
HMethyl4-Nitrophenyl3 hours
HPhenyl4-Nitrophenyl25 seconds
HMethyl4-Methylphenyl70 days
HMethyl1-Naphthyl33 hours

Data sourced from a comparative table on the hydrolysis of simple carbamates.

Table 2: Hydrolytic Half-lives of Carbamate Pesticides at 25°C

CarbamatepH 6pH 7pH 8pH 9
Carbaryl4.6 years173 days1.1 days2.6 hours
Oxamyl--~1 day-
Ethiofencarb--<1 month-

Data for Carbaryl, Oxamyl, and Ethiofencarb is compiled from studies on pesticide hydrolysis.

Table 3: Hydrolytic Half-lives of Carbamate Prodrugs at 37°C and pH 7.4

Carbamate TypeSubstitution PatternHalf-life (t½)
MonosubstitutedN-monosubstituted4 - 40 minutes
DisubstitutedN,N-disubstitutedStable

This data highlights the significant instability of N-monosubstituted carbamates, making them suitable for rapid prodrug conversion, while N,N-disubstituted carbamates offer greater stability.[1]

Experimental Protocols

The following is a generalized protocol for determining the hydrolytic stability of a carbamate ester. This method can be adapted based on the specific properties of the compound and the available analytical instrumentation.

Objective: To determine the hydrolytic half-life of a carbamate ester at a specific pH and temperature.

Materials:

  • Carbamate ester of interest

  • Buffer solutions of desired pH (e.g., phosphate-buffered saline for physiological pH)

  • Acetonitrile (B52724) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable detector (UV or fluorescence)

  • Reversed-phase HPLC column (e.g., C18)

  • Thermostatted incubator or water bath

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the carbamate ester in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Solution Preparation: In a volumetric flask, dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Place the reaction solution in a thermostatted incubator or water bath set to the desired temperature (e.g., 37°C for physiological studies).

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution. The frequency of sampling should be adjusted based on the expected stability of the carbamate.

  • Reaction Quenching (if necessary): If the hydrolysis is rapid, it may be necessary to quench the reaction in the collected samples by adding a small amount of acid or by immediate dilution with the mobile phase and injection onto the HPLC.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining carbamate ester. The mobile phase composition and detector wavelength should be optimized for the specific compound.

  • Data Analysis: Plot the natural logarithm of the carbamate ester concentration versus time. The data should fit a pseudo-first-order kinetic model. The observed rate constant (k_obs) is the negative of the slope of the linear regression. The half-life (t½) can then be calculated using the following equation:

    t½ = 0.693 / k_obs

Mechanisms of Carbamate Hydrolysis

The hydrolysis of carbamate esters can proceed through several mechanisms depending on the pH of the solution and the structure of the carbamate.

Base-Catalyzed Hydrolysis

Under alkaline conditions, two primary mechanisms are observed:

  • E1cB (Elimination Unimolecular Conjugate Base): This mechanism is predominant for N-monosubstituted and N-unsubstituted carbamates. It involves the deprotonation of the nitrogen atom to form a conjugate base, which then eliminates the leaving group to form an isocyanate intermediate. The isocyanate is rapidly hydrolyzed to an amine and carbon dioxide.

E1cB_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Hydrolysis Carbamate R-NH-C(=O)-OR' Anion R-N⁻-C(=O)-OR' Carbamate->Anion + OH⁻ Hydroxide1 OH⁻ Water1 H₂O Anion2 R-N⁻-C(=O)-OR' Isocyanate R-N=C=O Anion2->Isocyanate LeavingGroup ⁻OR' Isocyanate2 R-N=C=O CarbamicAcid R-NH-COOH Isocyanate2->CarbamicAcid + H₂O Water2 H₂O Amine R-NH₂ CarbamicAcid->Amine CO2 CO₂ BAc2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Decomposition Carbamate R₂N-C(=O)-OR' Tetrahedral R₂N-C(O⁻)-OH-OR' Carbamate->Tetrahedral + OH⁻ Hydroxide OH⁻ Tetrahedral2 R₂N-C(O⁻)-OH-OR' CarbamicAcid R₂N-COOH Tetrahedral2->CarbamicAcid LeavingGroup ⁻OR' CarbamicAcid2 R₂N-COOH Amine R₂NH CarbamicAcid2->Amine CO2 CO₂ Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Carbamate R₂N-C(=O)-OR' ProtonatedCarbamate R₂N-C(=O⁺H)-OR' Carbamate->ProtonatedCarbamate + H⁺ H_plus H⁺ ProtonatedCarbamate2 R₂N-C(=O⁺H)-OR' Tetrahedral R₂N-C(OH)₂(O⁺H)-OR' ProtonatedCarbamate2->Tetrahedral + H₂O Water H₂O Tetrahedral2 R₂N-C(OH)₂(O⁺H)-OR' ProtonatedLeavingGroup R₂N-C(OH)₂-O⁺HR' Tetrahedral2->ProtonatedLeavingGroup ProtonatedLeavingGroup2 R₂N-C(OH)₂-O⁺HR' CarbamicAcid R₂N-COOH ProtonatedLeavingGroup2->CarbamicAcid Alcohol R'OH H_plus2 H⁺

References

A Quantitative Comparison of Linker Chemistry in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1][2][3] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate efficient and timely release of the drug upon reaching the target tumor cell.[1][2][4]

This guide provides a quantitative comparison of major linker classes, presents detailed protocols for their evaluation, and illustrates key concepts and workflows to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers

Linkers are broadly categorized into two classes based on their payload release mechanism: cleavable and non-cleavable.[1][2][5]

  • Cleavable Linkers: These are designed to be severed by specific triggers that are more prevalent within the tumor microenvironment or inside cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes.[1][6] This targeted release mechanism can enable a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent, antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[2][6][7]

  • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. The payload is released only after the entire ADC is internalized and the antibody backbone is proteolytically degraded within the lysosome.[5][8] This generally leads to superior plasma stability and a lower risk of off-target toxicity.[2][5][9] However, the released payload remains attached to the linker and an amino acid residue, which can make it less membrane-permeable and limit the bystander effect.[2][7][8]

G cluster_cleavable cluster_noncleavable ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Enzyme_Sensitive Enzyme-Sensitive (e.g., Val-Cit Peptide) Cleavable->Enzyme_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Quantitative Comparison of Linker Performance

Direct quantitative comparison of linkers is challenging as performance is context-dependent, varying with the antibody, payload, conjugation site, and target cell line. The following tables summarize representative data from literature to illustrate key performance differences.

Table 1: Comparative Stability of Common Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey Features & Considerations
Val-Cit (Peptide) Protease (Cathepsin B)HighHigh stability in circulation; efficient cleavage in lysosomes. Efficacy depends on protease expression in the tumor.[4]
Hydrazone pH (Acidic)Moderate to LowCleaved in the acidic environment of endosomes/lysosomes (pH 4.8-6.0).[6] Can exhibit slow hydrolysis at physiological pH (7.4), potentially leading to premature payload release.[10]
Disulfide Redox (Glutathione)ModerateCleaved by high intracellular glutathione (B108866) concentrations.[6] Can be susceptible to premature cleavage by extracellular thiols. Stability can be modulated by introducing steric hindrance around the disulfide bond.[11]
Thioether (e.g., SMCC) Non-CleavableVery HighLacks a specific cleavage trigger, relying on antibody degradation for payload release.[2] Offers excellent plasma stability but generally lacks a bystander effect.[5][9]
β-Glucuronide Enzyme (β-glucuronidase)HighHighly stable in plasma; designed for specific release in the tumor microenvironment where the enzyme is active.[4]

Table 2: Representative In Vitro & In Vivo Performance Data

ADC Example (Linker-Payload)Target/Cell LineIn Vitro IC50 (nM)In Vivo Stability (% Intact ADC)Key Finding
Trastuzumab-ValCit -MMAEHER2+ / NCI-N87~1.5>80% after 7 days (Rat Plasma)Demonstrates high potency and linker stability, relying on lysosomal protease activity.[12][13]
Trastuzumab-SMCC -DM1HER2+ / NCI-N87~0.9~50% DAR retention after 7 days (Rat PK)Shows potent activity with a stable, non-cleavable linker. The decrease in DAR over time reflects the overall clearance and metabolism of the ADC.[14]
Gemtuzumab Ozogamicin (Hydrazone )CD33+ / HL-60~100~50% payload loss in 48h (Human Plasma)The acid-labile hydrazone linker shows lower plasma stability, which contributed to off-target toxicity concerns.[10]
Trastuzumab-Deruxtecan (GGFG -DXd)HER2+ / NCI-N87~5.0~50% DAR decrease in 7 days (Rat PK)The tetrapeptide linker is efficiently cleaved by lysosomal enzymes, and the highly membrane-permeable payload leads to a potent bystander effect.[14]

Note: The data above are compiled from various sources and are intended for illustrative comparison. Experimental conditions (e.g., specific assays, animal models, time points) vary between studies.

Experimental Protocols for Linker Evaluation

A robust evaluation of linker performance is critical for ADC development. This involves a series of standardized in vitro and in vivo assays.

G Start Synthesize ADCs with Different Linkers cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo End Compare Stability Profiles (t½, % Deconjugation) cluster_invitro->End cluster_invivo->End

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.[4]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[4]

  • Sample Preparation: At each time point, capture the ADC from the plasma matrix using an affinity method, such as Protein A beads that bind the antibody's Fc region.[2]

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[2] A decrease in the average DAR over time indicates linker cleavage and payload deconjugation.[2]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To measure the potency (e.g., IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[15][16]

Methodology:

  • Cell Seeding: Plate tumor cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (e.g., naked antibody, free payload).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-144 hours) at 37°C with 5% CO₂.[17]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.[15]

  • Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the water-insoluble formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15][17]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

In Vitro Bystander Effect Assay

Objective: To determine if the ADC's payload can kill neighboring antigen-negative (Ag-) cells after being released from a target antigen-positive (Ag+) cell.[7][18]

Methodology:

  • Cell Line Preparation: Use an Ag+ cell line and an Ag- cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[7]

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same well of a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 96-144 hours.

  • Analysis: Use an imaging cytometer to specifically count the number of viable (GFP-positive) Ag- cells. A reduction in the number of Ag- cells in the presence of Ag+ cells and ADC indicates a bystander effect.[7]

Payload Mechanism of Action & Linker Choice

The mechanism of action of the payload influences the optimal linker strategy. For instance, tubulin inhibitors, a common payload class, are highly potent antimitotic agents that arrest the cell cycle.[19][]

G ADC 1. ADC Binds & Internalizes Release 2. Linker Cleavage in Lysosome ADC->Release Payload 3. Payload (e.g., MMAE) Released into Cytosol Release->Payload Tubulin 4. Binds to Tubulin Payload->Tubulin Disruption 5. Microtubule Network Disruption Tubulin->Disruption Apoptosis 6. G2/M Arrest & Apoptosis Disruption->Apoptosis

  • Auristatins (e.g., MMAE, MMAF): These synthetic agents inhibit tubulin polymerization.[21] MMAE is highly membrane-permeable and often paired with cleavable linkers (like Val-Cit) to maximize the bystander effect.[7] MMAF is less permeable due to a charged C-terminal group and is sometimes used with non-cleavable linkers.

  • Maytansinoids (e.g., DM1, DM4): These payloads also inhibit microtubule assembly.[] DM1, used in Kadcyla®, is paired with a non-cleavable thioether linker, which enhances plasma stability.[5]

The choice between a cleavable and non-cleavable linker is a critical decision that requires balancing plasma stability with the desired mechanism of action at the tumor site, including the potential benefit of bystander killing.[8][22] A thorough evaluation using the quantitative methods described here is essential for the development of a safe and effective antibody-drug conjugate.

References

Safety Operating Guide

Navigating the Disposal of Phenylmethyl N-(10-bromodecyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Phenylmethyl N-(10-bromodecyl)carbamate, a compound utilized by researchers and scientists in drug development, is paramount to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential disposal procedures based on the general hazards associated with its chemical classes: carbamate (B1207046) esters and organobromine compounds.

It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations. The following information should be used as a supplementary resource to, not a replacement for, institutional guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with carbamates and organobromine compounds. Carbamates can exhibit varying levels of toxicity, and some are suspected carcinogens. Organobromine compounds can be hazardous to the environment.

Personal Protective Equipment (PPE) is mandatory. When handling this compound, researchers must wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with a clear and systematic process to minimize risk and ensure proper handling from the laboratory bench to final disposal.

  • Segregation and Waste Collection:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the potential hazards (e.g., "Toxic," "Environmental Hazard").

    • Follow all additional labeling requirements as specified by your institution.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on the label.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

Chemical ClassPotential HazardsGHS Hazard Statements (Examples)
Carbamate Esters Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Organ ToxicityH302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H350 (May cause cancer), H370 (Causes damage to organs)[1]
Organobromine Compounds Environmental Hazard (Acute and Chronic)H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Designated, Labeled Container B->C D Is the container full? C->D E Store Securely in Hazardous Waste Area D->E Yes G Continue Collection D->G No F Contact EHS for Waste Pickup E->F H EHS Manages Final Disposal F->H G->C

Disposal workflow for this compound.

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Phenylmethyl N-(10-bromodecyl)carbamate was located. The following guidance is based on the general hazards associated with carbamates and organobromine compounds. Researchers should handle this chemical with caution and perform a risk assessment prior to use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Carbamates can be absorbed through the skin. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or aerosols. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any potential vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the experiment and a formal risk assessment.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. Follow these procedural steps:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

    • Verify that the container is properly labeled.

    • Store the chemical at the recommended temperature of -20°C in a designated and labeled area.[1]

  • Preparation and Weighing:

    • Conduct all manipulations, including weighing, within a certified chemical fume hood.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Clean the spatula and weighing area thoroughly after use.

  • Experimental Use:

    • Handle all solutions containing the compound within the fume hood.

    • Keep the container tightly closed when not in use.[2]

    • Grounding equipment may be necessary to prevent static discharge if flammable solvents are used.[2][3]

    • Avoid the formation of aerosols.[4]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4]

    • Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound and any solutions containing it should be disposed of as hazardous chemical waste.

    • Do not dispose of it down the drain or with general household garbage.[4]

    • Collect all waste in a properly labeled, sealed, and compatible container.

    • Carbamates can be hydrolyzed, often with a strong alkaline solution, as a potential treatment method before disposal, but this should be done in accordance with institutional and local regulations.[6]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance:

    • Waste disposal must adhere to all local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Visual Workflows

The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Weigh Weigh Chemical Store->Weigh Experiment Conduct Experiment Weigh->Experiment Cleanup Decontaminate & Clean Experiment->Cleanup Waste Collect Hazardous Waste Cleanup->Waste Dispose Dispose via EHS Waste->Dispose PPEDecisionTree cluster_ppe Standard PPE Start Start: Handling Phenylmethyl N-(10-bromodecyl)carbamate LabCoat Lab Coat Start->LabCoat Gloves Nitrile Gloves (Double) Start->Gloves Goggles Safety Goggles Start->Goggles Shoes Closed-toe Shoes Start->Shoes FumeHood Work in Fume Hood? Start->FumeHood SplashRisk Significant Splash Risk? Goggles->SplashRisk YesHood Yes: Standard Respiratory Protection FumeHood->YesHood Yes NoHood No: Risk Assessment for Respirator FumeHood->NoHood No Respirator NIOSH-approved Respirator NoHood->Respirator YesSplash Yes: Use Face Shield SplashRisk->YesSplash Yes NoSplash No: Goggles Sufficient SplashRisk->NoSplash No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.